Product packaging for (S)-Norfluoxetine-d5 (phenyl-d5)(Cat. No.:)

(S)-Norfluoxetine-d5 (phenyl-d5)

Cat. No.: B12415113
M. Wt: 300.33 g/mol
InChI Key: WIQRCHMSJFFONW-KPSZHSGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-Norfluoxetine-d5 (phenyl-d5) is a useful research compound. Its molecular formula is C16H16F3NO and its molecular weight is 300.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Norfluoxetine-d5 (phenyl-d5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Norfluoxetine-d5 (phenyl-d5) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16F3NO B12415113 (S)-Norfluoxetine-d5 (phenyl-d5)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16F3NO

Molecular Weight

300.33 g/mol

IUPAC Name

(3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1/i1D,2D,3D,4D,5D

InChI Key

WIQRCHMSJFFONW-KPSZHSGHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

(S)-Norfluoxetine-d5 (phenyl-d5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, synthesis, characterization, and analytical methodologies related to (S)-Norfluoxetine-d5 (phenyl-d5). This deuterated isotopologue of the active metabolite of fluoxetine (B1211875) is a critical tool in pharmacokinetic and drug metabolism studies.

Core Chemical Properties

(S)-Norfluoxetine-d5 (phenyl-d5) is a stable, isotopically labeled form of (S)-norfluoxetine, the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analyses.

PropertyValue
Chemical Name (γS)-γ---INVALID-LINK--propanamine
Synonyms (S)-3-(4-Trifluoromethylphenoxy)-3-(phenyl-d5)propylamine, Seproxetine-d5
CAS Number 1217770-71-2
Molecular Formula C₁₆H₁₁D₅F₃NO
Molecular Weight 300.33 g/mol
Appearance Pale Yellow Oil[1]
Solubility Soluble in Chloroform, Methanol[2]
Storage 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[3]

Synthesis and Characterization

While the precise, proprietary synthesis protocols for commercially available (S)-Norfluoxetine-d5 (phenyl-d5) are not publicly disclosed, a plausible synthetic route can be devised based on established chemical principles and published syntheses of related compounds. A key chiral intermediate, (S)-3-chloro-1-phenyl-propanol, serves as a logical starting point. The deuterium-labeled phenyl ring would be introduced via a suitable deuterated precursor.

Proposed Synthetic Pathway

A potential synthetic pathway commences with the chiral reduction of 3-chloropropiophenone (B135402) to yield (S)-3-chloro-1-phenyl-propanol. This intermediate can then be converted to (S)-3-amino-1-phenylpropanol. Subsequent reaction with a deuterated phenyl precursor would lead to the final product. A more direct route involves the reaction of (S)-3-chloro-1-phenyl-propanol with a deuterated phenoxide.

A plausible synthesis is the reaction of (S)-(-)-3-chloro-1-phenyl-propanol with 4-fluorobenzotrifluoride-d5.

Synthetic Pathway start (S)-3-chloro-1-phenyl-propanol intermediate Reaction with 4-fluorobenzotrifluoride-d5 start->intermediate product (S)-Norfluoxetine-d5 (phenyl-d5) intermediate->product

Caption: Proposed synthetic pathway for (S)-Norfluoxetine-d5 (phenyl-d5).

Characterization Data

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of (S)-Norfluoxetine-d5 (phenyl-d5). The following tables present expected data from key analytical techniques.

Table 2.1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.55d2HAr-H (CF₃ side)
7.00d2HAr-H (CF₃ side)
5.25t1HCH-O
3.10t2HCH₂-N
2.15m2HCH₂
1.60br s2HNH₂

Table 2.2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)Assignment
161.5C-O (CF₃ side)
140.0C-ipso (d5-phenyl)
127.0 (q)CF₃
126.8Ar-C (CF₃ side)
123.0 (q)C-CF₃
116.5Ar-C (CF₃ side)
80.0CH-O
42.0CH₂-N
40.0CH₂

Table 2.3: Expected Mass Spectrometry Data (ESI+)

m/z (amu)Interpretation
301.3[M+H]⁺
284.3[M+H-NH₃]⁺
139.1[C₇H₅D₅O]⁺ fragment

Biological Activity and Signaling Pathway

(S)-Norfluoxetine is the more potent of the two norfluoxetine (B159337) enantiomers in its primary pharmacological action: the inhibition of the serotonin transporter (SERT). This blockage leads to an increase in the synaptic concentration of serotonin (5-HT), which then activates various postsynaptic serotonin receptors. The prolonged activation of these receptors is believed to underlie the therapeutic effects of fluoxetine.

The primary signaling pathway initiated by increased synaptic serotonin involves the activation of G-protein coupled receptors, leading to downstream modulation of second messenger systems like cAMP and inositol (B14025) phosphates. This ultimately results in changes in gene expression and neuronal plasticity.

Serotonin Signaling Pathway SNd5 (S)-Norfluoxetine SERT Serotonin Transporter (SERT) SNd5->SERT inhibition Serotonin_synapse Increased Synaptic Serotonin (5-HT) SERT->Serotonin_synapse leads to Receptor Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin_synapse->Receptor activates G_protein G-protein activation Receptor->G_protein Second_messenger Second Messenger Modulation (e.g., cAMP, IP3) G_protein->Second_messenger Kinases Protein Kinase Activation (e.g., PKA, PKC) Second_messenger->Kinases Transcription_factors Transcription Factor Phosphorylation (e.g., CREB) Kinases->Transcription_factors Gene_expression Altered Gene Expression Transcription_factors->Gene_expression Neuronal_plasticity Neuronal Plasticity and Antidepressant Effects Gene_expression->Neuronal_plasticity

Caption: Signaling pathway of (S)-Norfluoxetine via serotonin transporter inhibition.

Experimental Protocols

(S)-Norfluoxetine-d5 (phenyl-d5) is primarily used as an internal standard in quantitative bioanalytical methods. The following is a representative experimental protocol for the analysis of (S)-norfluoxetine in human plasma using HPLC-MS/MS.

Chiral HPLC-MS/MS Method for Quantification in Plasma

Objective: To accurately quantify the concentration of (S)-norfluoxetine in human plasma samples.

Materials:

  • Human plasma samples

  • (S)-Norfluoxetine-d5 (phenyl-d5) internal standard (IS) working solution (100 ng/mL in methanol)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral stationary phase column (e.g., Chiralcel OD-R)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (SPE):

    • To 100 µL of plasma sample, add 10 µL of the (S)-Norfluoxetine-d5 IS working solution.

    • Vortex for 10 seconds.

    • Add 200 µL of 0.1% formic acid in water and vortex.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: Chiralcel OD-R (or equivalent)

    • Mobile Phase: Isocratic mixture of acetonitrile and 10 mM ammonium acetate (B1210297) buffer (pH 4.0)

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

  • MS/MS Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI), positive mode

    • MRM Transitions:

      • (S)-Norfluoxetine: m/z 296.1 → 134.1

      • (S)-Norfluoxetine-d5: m/z 301.1 → 139.1

    • Optimize collision energy and other source parameters for maximum signal intensity.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of (S)-norfluoxetine in the unknown samples by interpolation from the calibration curve.

Experimental Workflow Visualization

The use of a deuterated internal standard is integral to the workflow of in vivo pharmacokinetic studies. The following diagram illustrates a typical workflow for such a study.

Pharmacokinetic Study Workflow cluster_prestudy Pre-Study cluster_study In-Life Phase cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis protocol Protocol Design animal_acclimation Animal Acclimation protocol->animal_acclimation dose_prep Dose Preparation (Fluoxetine) animal_acclimation->dose_prep dosing Drug Administration (Oral or IV) dose_prep->dosing sampling Blood Sample Collection (Time course) dosing->sampling processing Plasma Separation sampling->processing is_addition Addition of (S)-Norfluoxetine-d5 IS processing->is_addition extraction Sample Extraction (e.g., SPE) is_addition->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Data Quantification lcms->quantification pk_modeling PK Parameter Calculation (AUC, Cmax, t1/2) quantification->pk_modeling

Caption: Workflow for an in vivo pharmacokinetic study using a deuterated internal standard.

References

The Role of (S)-Norfluoxetine-d5 in Advancing Psychoactive Drug Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Norfluoxetine-d5, a deuterated isotopologue of the active metabolite of fluoxetine (B1211875), serves as a critical tool in the precise quantification of fluoxetine and its metabolites in complex biological matrices. This technical guide provides an in-depth overview of its application in research, focusing on its use as an internal standard in analytical methodologies. The guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of fluoxetine.

Introduction

Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its primary active metabolite, norfluoxetine (B159337), exists as two enantiomers, (S)-norfluoxetine and (R)-norfluoxetine. The (S)-enantiomer is significantly more potent in its pharmacological activity. Accurate measurement of fluoxetine and its metabolites is crucial for understanding its efficacy, metabolism, and potential for drug-drug interactions. (S)-Norfluoxetine-d5 is a stable, isotopically labeled version of (S)-norfluoxetine where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This mass shift allows it to be distinguished from the endogenous analyte by mass spectrometry, making it an ideal internal standard for quantitative analysis. Its use mitigates variability introduced during sample preparation and analysis, ensuring the accuracy and reliability of results.

Core Application: Internal Standard in Quantitative Analysis

The primary application of (S)-Norfluoxetine-d5 in research is as an internal standard for the quantification of fluoxetine and norfluoxetine in various biological samples, such as plasma, serum, urine, and tissue homogenates. The most common analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data from Method Validation Studies

The following tables summarize key quantitative parameters from various studies that have utilized deuterated internal standards, including (S)-Norfluoxetine-d5 or similar compounds like fluoxetine-d5, for the analysis of fluoxetine and norfluoxetine.

Table 1: Performance of LC-MS/MS Methods for Fluoxetine and Norfluoxetine Quantification

Analyte(s)Internal StandardMatrixLinearity Range (ng/mL)LOQ (ng/mL)Precision (%CV)Accuracy (%Bias)Reference
Fluoxetine & NorfluoxetineFluoxetine-d5Human Plasma0.05 - 200.05<15< ± 15[1]
Fluoxetine & NorfluoxetineDeuterated FluoxetineHuman Plasma0.27 - 220.1 (LOD)--[2]
(R)- & (S)-Fluoxetine, (R)- & (S)-Norfluoxetine-Ovine Plasma1 - 50013.91 - 11.5-10.8 to 3.75[3]
Fluoxetine & NorfluoxetineFentanyl-d5Human Plasma0.5 - 2500.5<5.1<7.3[4]
Fluoxetine & NorfluoxetineFLU-D6Dried Blood Spots10 - 750103.13 - 9.6197.98 - 110.44[5]
Fluoxetine & Norfluoxetine-Human Plasma0.15 & 0.500.15 & 0.50<13 (within-run), <17 (between-run)-[6]

Table 2: Performance of GC-MS Methods for Fluoxetine and Norfluoxetine Quantification

Analyte(s)Internal StandardMatrixLinearity Range (µg/L)LOQ (µg/L)LOD (µg/L)Reference
Fluoxetine & NorfluoxetineFluoxetine-d5Blood, Urine, Tissue50 - 10002512.5[7]
Fluoxetine & NorfluoxetineDiphenhydramineUrine, Plasma50 - 500 ng/mL--[8]
Fluoxetine & NorfluoxetineMaprotilineUrine5 - 80 ng/mL5 - 101 - 10[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the quantification of fluoxetine and norfluoxetine using an internal standard like (S)-Norfluoxetine-d5.

Protocol 1: LC-MS/MS Analysis of Fluoxetine and Norfluoxetine in Human Plasma

This protocol is a composite based on common practices described in the literature[1][4].

1. Sample Preparation (Supported Liquid Extraction - SLE)

  • To 100 µL of human plasma, add 25 µL of internal standard working solution ((S)-Norfluoxetine-d5 and/or Fluoxetine-d5).

  • Vortex mix for 10 seconds.

  • Load the mixture onto a supported liquid extraction plate/cartridge.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analytes with 1 mL of methyl tert-butyl ether.

  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: Synergi 4 µ polar-RP or equivalent C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Run Time: 4 minutes.

3. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Fluoxetine: m/z 310 → 44[1][4]

    • Norfluoxetine: m/z 296 → 134[1][4]

    • Fluoxetine-d5 (Internal Standard): m/z 315 → 44[1]

Protocol 2: GC-MS Analysis of Fluoxetine and Norfluoxetine in Biological Samples

This protocol is based on the methodology described by Crifasi et al. (1997)[7].

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of blood, urine, or tissue homogenate, add the internal standard (Fluoxetine-d5).

  • Alkalinize the sample with sodium hydroxide.

  • Extract with 5 mL of N-butyl chloride by vortexing and centrifugation.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in ethyl acetate (B1210297).

  • Add pentafluoropropionic anhydride (B1165640) and heat at 70°C for 30 minutes for derivatization.

  • Evaporate the solvent and reconstitute in ethyl acetate for injection.

2. Gas Chromatography

  • Column: DB-17 capillary column or equivalent.

  • Carrier Gas: Helium.

  • Temperature Program: Start at 100°C, ramp to 280°C.

3. Mass Spectrometry

  • Ionization: Electron Impact (EI).

  • Detection: Selected Ion Monitoring (SIM).

  • Selected Ions:

    • Fluoxetine (derivatized): m/z 117, 294

    • Norfluoxetine (derivatized): m/z 117, 176, 280

    • Fluoxetine-d5 (derivatized, Internal Standard): m/z 122, 299

Visualizations

Metabolic Pathway of Fluoxetine

Fluoxetine is metabolized in the liver primarily through N-demethylation to its active metabolite, norfluoxetine. This process is mainly catalyzed by cytochrome P450 enzymes, particularly CYP2D6.

Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine (active metabolite) Fluoxetine->Norfluoxetine N-demethylation CYP2D6 CYP2D6 CYP2D6->Fluoxetine Other_CYPs Other CYPs (e.g., CYP2C9, CYP3A4) Other_CYPs->Fluoxetine cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with (S)-Norfluoxetine-d5 (IS) Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Evap_Recon Evaporation & Reconstitution Extract->Evap_Recon LC LC Separation Evap_Recon->LC MSMS MS/MS Detection (MRM) LC->MSMS Quant Quantification (Analyte/IS Ratio) MSMS->Quant Result Concentration Results Quant->Result

References

(S)-Norfluoxetine-d5 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Norfluoxetine-d5, a deuterated isotopologue of (S)-Norfluoxetine, the primary active metabolite of the antidepressant fluoxetine (B1211875). This document compiles typical analytical data, experimental protocols, and relevant biological context to support its use in research and drug development, particularly as an internal standard in pharmacokinetic and metabolic studies.

Quantitative Data

The following table summarizes the typical physicochemical properties and specifications for (S)-Norfluoxetine-d5, as compiled from various suppliers. Note that lot-specific data may vary; always refer to the Certificate of Analysis provided with your specific batch.[1]

ParameterSpecification
Chemical Name (γS)-γ---INVALID-LINK--propanamine
Synonyms (S)-3-(4-Trifluoromethylphenoxy)-3-(phenyl-d5)propylamine; Seproxetine-d5
CAS Number 1217770-71-2[2]
Molecular Formula C₁₆H₁₁D₅F₃NO[2][3]
Molecular Weight 300.33 g/mol [2][3]
Appearance Pale Yellow Oil[2] or Solid[4]
Purity (by HPLC) ≥95%
Deuterated Forms ≥99% (d₁-d₅)
Storage -20°C, Hygroscopic, Under Inert Atmosphere[2][3]
Solubility Soluble in Chloroform and Methanol.[3] Slightly soluble in Chloroform and DMSO.

Note: Also available as a hydrochloride salt (CAS: 1185132-92-6), which is a solid with a molecular weight of 336.79 g/mol .[5][6]

Biological Context and Mechanism of Action

(S)-Norfluoxetine is the more potent enantiomer of norfluoxetine (B159337), the N-demethylated active metabolite of fluoxetine.[7] Fluoxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that functions by blocking the serotonin transporter (SERT), leading to increased concentrations of serotonin in the synaptic cleft.[8] Norfluoxetine exhibits a similar mechanism of action.[8]

The metabolic conversion of fluoxetine to norfluoxetine is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver.[8][9] Due to the long half-life of both fluoxetine (4-6 days with chronic use) and norfluoxetine (4-16 days), both compounds accumulate in the plasma with long-term administration.[9]

Metabolic Pathway of Fluoxetine

The diagram below illustrates the metabolic conversion of Fluoxetine to its active metabolite, Norfluoxetine.

Fluoxetine Metabolism Metabolic Pathway of Fluoxetine to Norfluoxetine Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine Fluoxetine->Norfluoxetine N-demethylation CYP2D6 CYP2D6 (Primary Enzyme) CYP2D6->Fluoxetine Other_CYPs CYP2C9, CYP2C19, CYP3A Other_CYPs->Fluoxetine LCMS_Workflow Quantitative Analysis using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with (S)-Norfluoxetine-d5 (Internal Standard) Sample->Spike Extract Extraction (e.g., LLE or SPE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

References

An In-depth Technical Guide to the Synthesis and Characterization of (S)-Norfluoxetine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-Norfluoxetine-d5, a deuterated isotopologue of the active metabolite of the antidepressant fluoxetine. The information presented herein is intended to support research and development activities by providing detailed experimental protocols, characterization data, and relevant scientific context.

Introduction

(S)-Norfluoxetine is the more potent enantiomer of the primary active metabolite of fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Deuterium-labeled analogues of pharmaceutical compounds, such as (S)-Norfluoxetine-d5, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte without significantly altering its chemical properties.

This guide outlines a plausible synthetic route for (S)-Norfluoxetine-d5 and details the analytical methodologies for its comprehensive characterization.

Synthesis of (S)-Norfluoxetine-d5

A multi-step synthesis is proposed, commencing with the preparation of a key deuterated intermediate, (S)-3-amino-3-(phenyl-d5)-propan-1-ol, followed by an etherification reaction to yield the final product.

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of Benzoyl-d5-acetonitrile cluster_1 Step 2: Synthesis of (S)-3-amino-3-(phenyl-d5)-propan-1-ol cluster_2 Step 3: Protection of Amino Group cluster_3 Step 4: Etherification cluster_4 Step 5: Deprotection Benzene-d6 Benzene-d6 Benzoyl-d5-chloride Benzoyl-d5-chloride Benzene-d6->Benzoyl-d5-chloride Friedel-Crafts Acylation Benzoyl-d5-acetonitrile Benzoyl-d5-acetonitrile Benzoyl-d5-chloride->Benzoyl-d5-acetonitrile Reaction with Acetonitrile (B52724) Racemic_amino_alcohol 3-amino-3-(phenyl-d5)-propan-1-ol (racemic) Benzoyl-d5-acetonitrile->Racemic_amino_alcohol Reduction S_amino_alcohol (S)-3-amino-3-(phenyl-d5)-propan-1-ol Racemic_amino_alcohol->S_amino_alcohol Chiral Resolution Protected_amino_alcohol N-Protected-(S)-3-amino-3-(phenyl-d5)-propan-1-ol S_amino_alcohol->Protected_amino_alcohol e.g., Boc Anhydride Protected_S_Norfluoxetine_d5 N-Protected-(S)-Norfluoxetine-d5 Protected_amino_alcohol->Protected_S_Norfluoxetine_d5 Williamson Ether Synthesis with 4-chlorobenzotrifluoride (B24415) S_Norfluoxetine_d5 (S)-Norfluoxetine-d5 Protected_S_Norfluoxetine_d5->S_Norfluoxetine_d5 e.g., TFA

Caption: Proposed synthetic pathway for (S)-Norfluoxetine-d5.

Experimental Protocols

Step 1: Synthesis of Benzoyl-d5-acetonitrile

A plausible route to benzoyl-d5-acetonitrile begins with commercially available benzene-d6.

  • Friedel-Crafts Acylation of Benzene-d6: Benzene-d6 can be acylated with oxalyl chloride and aluminum chloride to yield benzoyl-d5-chloride.

  • Reaction with Acetonitrile: The resulting benzoyl-d5-chloride can be reacted with the sodium salt of acetonitrile to produce benzoyl-d5-acetonitrile. A similar procedure for the non-deuterated analogue involves the reaction of ethyl benzoate (B1203000) with acetonitrile in the presence of sodium ethoxide.

Step 2: Synthesis of (S)-3-amino-3-(phenyl-d5)-propan-1-ol

  • Reduction of Benzoyl-d5-acetonitrile: The keto and nitrile functionalities of benzoyl-d5-acetonitrile can be reduced to the corresponding amino alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). This will produce the racemic 3-amino-3-(phenyl-d5)-propan-1-ol.

  • Chiral Resolution: The racemic mixture can be resolved to isolate the desired (S)-enantiomer. This can be achieved by forming diastereomeric salts with a chiral acid, such as L-(+)-tartaric acid or (R)-(-)-mandelic acid, followed by fractional crystallization. The desired diastereomer is then treated with a base to liberate the free (S)-amino alcohol.

Step 3: Protection of the Amino Group

To prevent side reactions during the subsequent etherification, the amino group of (S)-3-amino-3-(phenyl-d5)-propan-1-ol should be protected.

Step 4: Etherification

The protected amino alcohol is then coupled with 4-chlorobenzotrifluoride to form the ether linkage.

  • Williamson Ether Synthesis: The N-Boc protected (S)-3-amino-3-(phenyl-d5)-propan-1-ol is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The resulting alkoxide is then reacted with 4-chlorobenzotrifluoride at an elevated temperature to yield N-Boc-(S)-Norfluoxetine-d5.

Step 5: Deprotection

The final step is the removal of the Boc protecting group to yield (S)-Norfluoxetine-d5.

  • Acidic Cleavage: The N-Boc group can be efficiently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, at room temperature. After the reaction is complete, the product is isolated, typically as a salt, and can be further purified by recrystallization or chromatography.

Characterization of (S)-Norfluoxetine-d5

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (S)-Norfluoxetine-d5.

Analytical Workflow

Analytical_Workflow cluster_purity Purity Methods cluster_structure Structural Methods cluster_chiral Chiral Methods Synthesized_Product (S)-Norfluoxetine-d5 (crude) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesized_Product->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Chiral_Purity Enantiomeric Purity Purification->Chiral_Purity HPLC_UV HPLC-UV Purity_Assessment->HPLC_UV LC_MS_Purity LC-MS Purity_Assessment->LC_MS_Purity NMR NMR (1H, 13C, 19F, 2H) Structural_Elucidation->NMR HRMS High-Resolution Mass Spectrometry (HRMS) Structural_Elucidation->HRMS Chiral_HPLC Chiral HPLC Chiral_Purity->Chiral_HPLC Chiral_SFC Chiral SFC Chiral_Purity->Chiral_SFC Final_Product Characterized (S)-Norfluoxetine-d5 HPLC_UV->Final_Product LC_MS_Purity->Final_Product NMR->Final_Product HRMS->Final_Product Chiral_HPLC->Final_Product Chiral_SFC->Final_Product

Caption: Analytical workflow for the characterization of (S)-Norfluoxetine-d5.

Characterization Data

Table 1: Physicochemical Properties of (S)-Norfluoxetine-d5

PropertyValue
Chemical Name (S)-γ---INVALID-LINK--propanamine
Molecular Formula C₁₆H₁₁D₅F₃NO
Molecular Weight 300.33 g/mol
CAS Number 1217770-71-2
Appearance Pale Yellow Oil

Table 2: Chromatographic and Mass Spectrometric Data

ParameterMethodConditionsExpected Result
Retention Time Chiral HPLCColumn: Chiralcel OD-R; Mobile Phase: Acetonitrile/Potassium hexafluorophosphate (B91526) bufferBaseline separation of (S)- and (R)-enantiomers
m/z (ESI+) LC-MS/MSQ1 Scan[M+H]⁺ at m/z 301.2
Product Ions LC-MS/MSProduct Ion Scan of m/z 301.2Characteristic fragments (e.g., loss of the phenyl-d5 group)
Purity HPLC-UVC18 column, gradient elution with acetonitrile/water>98%
Enantiomeric Excess Chiral HPLCAs above>99%

Note: Specific retention times and fragmentation patterns may vary depending on the exact instrumentation and conditions used.

Detailed Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

  • Purity Determination (Reversed-Phase HPLC):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 227 nm.

    • Injection Volume: 10 µL.

  • Enantiomeric Purity (Chiral HPLC):

    • Column: Chiralcel OD-R or equivalent polysaccharide-based chiral stationary phase.

    • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or ethanol) and a buffer (e.g., potassium hexafluorophosphate or ammonium (B1175870) acetate).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 227 nm.

Mass Spectrometry (MS) for Structural Confirmation

  • High-Resolution Mass Spectrometry (HRMS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: Time-of-Flight (TOF) or Orbitrap.

    • Expected m/z: [M+H]⁺, for precise mass determination to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS):

    • Precursor Ion: m/z 301.2.

    • Collision Energy: Optimized to obtain characteristic fragment ions.

    • Analysis: Comparison of the fragmentation pattern with that of non-deuterated (S)-Norfluoxetine to confirm the location of the deuterium labels. A prominent fragment for norfluoxetine (B159337) is often observed at m/z 134.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • ¹H NMR: The spectrum is expected to be similar to that of non-deuterated (S)-Norfluoxetine, with the notable absence of signals corresponding to the phenyl protons. Residual proton signals from incomplete deuteration may be observed.

  • ¹³C NMR: The carbon signals of the deuterated phenyl ring will be observed as multiplets due to C-D coupling.

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

  • ²H NMR: A signal in the aromatic region will confirm the presence and location of the deuterium atoms on the phenyl ring.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of (S)-Norfluoxetine-d5. The proposed synthetic route offers a logical and feasible approach, while the outlined analytical methods provide a robust strategy for confirming the identity, purity, and stereochemical integrity of the final product. This information should serve as a valuable resource for researchers and professionals engaged in the development and application of stable isotope-labeled internal standards for bioanalytical studies.

References

Technical Guide: Mechanism of Action of (S)-Norfluoxetine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Norfluoxetine is the S-enantiomer of norfluoxetine (B159337), the principal and pharmacologically active N-desmethylated metabolite of the widely prescribed antidepressant, fluoxetine (B1211875).[1][2] As a selective serotonin (B10506) reuptake inhibitor (SSRI), (S)-norfluoxetine is responsible for a significant portion of the persistent therapeutic effects observed with fluoxetine treatment.[3] The compound (S)-Norfluoxetine-d5 is a deuterated isotopologue of (S)-norfluoxetine, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[4]

This technical guide provides an in-depth analysis of the core mechanism of action of (S)-Norfluoxetine-d5, details the experimental protocols used to elucidate its function, presents quantitative pharmacological data, and explains the role of deuteration in modifying its metabolic profile.

Core Mechanism of Action: Selective Serotonin Transporter (SERT) Inhibition

The primary mechanism of action for (S)-Norfluoxetine, and by extension (S)-Norfluoxetine-d5, is the potent and selective inhibition of the presynaptic serotonin transporter (SERT).[1][5][6] SERT is a crucial membrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron, a process that terminates serotonergic signaling.[7]

By binding to and inhibiting SERT, (S)-Norfluoxetine blocks this reuptake process. This leads to an increased concentration and prolonged availability of serotonin in the synaptic cleft, thereby enhancing and extending its action on postsynaptic serotonin receptors.[2] This amplified serotonergic neurotransmission is the underlying basis for its antidepressant effects. (S)-Norfluoxetine is substantially more potent in this action than its corresponding R-enantiomer.[3][8][9]

SERT_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron pre_neuron Serotonin (5-HT) Vesicles serotonin 5-HT pre_neuron->serotonin Release sert Serotonin Transporter (SERT) serotonin->sert Reuptake post_receptor Postsynaptic 5-HT Receptors serotonin->post_receptor Binding drug (S)-Norfluoxetine-d5 drug->sert Inhibition response Neuronal Response (Signal Transduction) post_receptor->response Activation

Figure 1: Mechanism of SERT Inhibition by (S)-Norfluoxetine-d5.

The Role of Deuteration: The Kinetic Isotope Effect

The defining structural feature of (S)-Norfluoxetine-d5 is the replacement of five hydrogen atoms with deuterium. Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, making it approximately twice as heavy as hydrogen.[10][11] This substitution does not alter the molecule's shape, size, or its fundamental pharmacological target. The core mechanism of action—SERT inhibition—remains identical to that of the non-deuterated compound.

The strategic advantage of deuteration lies in the kinetic isotope effect (KIE) .[11][] The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[10] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds.[13] Because the C-D bond is more resistant to this enzymatic cleavage, the rate of metabolism at the deuterated position is significantly slowed.[]

For (S)-Norfluoxetine-d5, this modification is intended to alter its pharmacokinetic profile, potentially leading to:

  • A longer plasma half-life.[10]

  • Reduced formation of certain metabolites.

  • More consistent plasma concentrations.[]

Deuteration_Effect cluster_parent cluster_enzymes cluster_metabolites fluoxetine Fluoxetine (Racemic) cyp CYP2D6, CYP2C9, CYP2C19, etc. fluoxetine->cyp N-demethylation s_norfluoxetine (S)-Norfluoxetine s_norfluoxetine->cyp Metabolism via C-H bond cleavage s_norfluoxetine_d5 (S)-Norfluoxetine-d5 s_norfluoxetine_d5->cyp Metabolism via stronger C-D bond cyp->s_norfluoxetine metabolites Further Metabolites cyp->metabolites slow_metabolism Slower Metabolism (Kinetic Isotope Effect) cyp->slow_metabolism

Figure 2: The Kinetic Isotope Effect on the Metabolism of (S)-Norfluoxetine-d5.

Quantitative Pharmacological Data

The potency of (S)-Norfluoxetine as a serotonin reuptake inhibitor has been quantified through various in vitro and in vivo studies. The data highlights its high affinity for SERT and its stereoselective activity compared to the R-enantiomer.

Table 1: In Vitro Binding Affinity and Uptake Inhibition

Compound Assay Preparation Value Reference
(S)-Norfluoxetine [³H]paroxetine Binding Rat Brain Ki = 1.3 nM (pKi = 8.88) [3]
(R)-Norfluoxetine [³H]paroxetine Binding Rat Brain Ki = 26 nM (20x less potent) [3]
(S)-Norfluoxetine Serotonin (5-HT) Uptake Rat Brain Ki = 14 nM (pKi = 7.86) [3]
(R)-Norfluoxetine Serotonin (5-HT) Uptake Rat Brain Ki = 308 nM (22x less potent) [3]

| Norfluoxetine (racemic) | Serotonin (5-HT) Uptake | Human Platelets | IC₅₀ ≈ 15 nM |[14] |

Table 2: In Vivo and Ex Vivo Potency

Compound Assay Species Value (ED₅₀) Reference
(S)-Norfluoxetine Antagonism of p-chloroamphetamine Rat 3.8 mg/kg, i.p. [8]
(R)-Norfluoxetine Antagonism of p-chloroamphetamine Rat > 20 mg/kg, i.p. [8]
(S)-Norfluoxetine Antagonism of p-chloroamphetamine Mouse 0.82 mg/kg [8]
(R)-Norfluoxetine Antagonism of p-chloroamphetamine Mouse 8.3 mg/kg [8]

| (S)-Norfluoxetine | Ex vivo 5-HT Uptake Inhibition | Rat | 3.0 mg/kg, i.p. |[3] |

Experimental Protocols

The characterization of (S)-Norfluoxetine-d5 relies on established assays for neurotransmitter transporter activity.

This protocol determines the affinity of a test compound for SERT by measuring its ability to displace a known radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of (S)-Norfluoxetine-d5 for the serotonin transporter.

  • Materials:

    • Rat brain cortex homogenates or cells stably expressing human SERT (e.g., HEK293-hSERT).

    • [³H]paroxetine or other suitable SERT-specific radioligand.

    • (S)-Norfluoxetine-d5 (test compound) at various concentrations.

    • Incubation buffer (e.g., Tris-HCl with NaCl and KCl).

    • Scintillation fluid and counter.

    • Glass fiber filters.

  • Methodology:

    • Preparation: Prepare serial dilutions of (S)-Norfluoxetine-d5.

    • Incubation: In assay tubes, combine the brain/cell membrane preparation, a fixed concentration of [³H]paroxetine, and varying concentrations of the test compound or vehicle.

    • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

    • Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.

    • Quantification: Place filters in scintillation vials with scintillation fluid. Measure the radioactivity (disintegrations per minute) using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the functional inhibition of serotonin transport into cells or synaptosomes.

  • Objective: To determine the potency (IC₅₀) of (S)-Norfluoxetine-d5 in blocking serotonin uptake.

  • Materials:

    • Rat brain synaptosomes or cells expressing hSERT.

    • [³H]Serotonin or a fluorescent serotonin analog.[15][16]

    • (S)-Norfluoxetine-d5 (test inhibitor) at various concentrations.

    • Uptake buffer.

  • Methodology:

    • Preparation: Prepare synaptosomes or plate SERT-expressing cells in 96- or 384-well plates.

    • Pre-incubation: Add varying concentrations of (S)-Norfluoxetine-d5 to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]Serotonin or a fluorescent substrate.

    • Incubation: Allow the uptake to proceed for a short, defined time in the linear range of transport (e.g., 5-10 minutes) at 37°C.

    • Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer (for radiolabel assay) or by adding a masking dye to quench extracellular fluorescence (for fluorescent assay).[16][17]

    • Quantification: Measure the radioactivity via scintillation counting or the intracellular fluorescence using a plate reader.

    • Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of serotonin uptake versus the log concentration of (S)-Norfluoxetine-d5.

Experimental_Workflow start Start: 5-HT Uptake Assay prep Prepare Synaptosomes or Plate SERT-expressing Cells start->prep preincubate Pre-incubate with varying concentrations of (S)-Norfluoxetine-d5 prep->preincubate initiate Initiate Uptake: Add [³H]5-HT or Fluorescent Substrate preincubate->initiate incubate Incubate at 37°C (e.g., 5-10 min) initiate->incubate terminate Terminate Uptake: (Filtration or Masking Dye) incubate->terminate quantify Quantify Signal: (Scintillation or Fluorescence) terminate->quantify analyze Data Analysis: Calculate IC₅₀ quantify->analyze end End analyze->end

Figure 3: General Workflow for an In Vitro SERT Functional Uptake Assay.

Summary and Conclusion

(S)-Norfluoxetine-d5 is a potent and stereoselective inhibitor of the serotonin transporter (SERT). Its core mechanism of action is identical to its non-deuterated parent, (S)-norfluoxetine, involving the blockade of serotonin reuptake to enhance serotonergic neurotransmission. The strategic deuteration of the phenyl ring introduces a kinetic isotope effect, which is designed to slow the rate of oxidative metabolism. This modification can potentially improve the compound's pharmacokinetic properties, such as increasing its half-life and metabolic stability, without altering its fundamental pharmacodynamic activity at the primary molecular target. The quantitative data confirms the high potency of the (S)-enantiomer, and established in vitro protocols are well-suited to characterize its binding and functional activity.

References

The Stereospecific World of (S)-Norfluoxetine: An In-Depth Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes N-demethylation in the liver to its primary active metabolite, norfluoxetine (B159337).[1] This metabolic process, primarily mediated by the cytochrome P450 enzyme CYP2D6, is stereoselective, resulting in the formation of two enantiomers: (S)-norfluoxetine and (R)-norfluoxetine.[2][3] While the enantiomers of the parent drug, fluoxetine, exhibit roughly equivalent potency in blocking serotonin reuptake, a striking divergence in pharmacological activity emerges with its metabolite.[4] (S)-norfluoxetine is a potent and selective serotonin reuptake inhibitor, significantly more active than its (R)-counterpart, making it a crucial contributor to the overall therapeutic effect of fluoxetine.[4][5][6] This technical guide provides a comprehensive overview of the biological activity of (S)-norfluoxetine, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Biological Activity: Potent and Selective Serotonin Reuptake Inhibition

The primary mechanism of action for (S)-norfluoxetine is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin. This activity is significantly greater than that of the (R)-enantiomer.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo data highlighting the stereospecific activity of norfluoxetine enantiomers.

Table 1: In Vitro Activity of Norfluoxetine Enantiomers

EnantiomerAssayParameterValueReference
(S)-Norfluoxetine Serotonin (5-HT) Uptake InhibitionpKi7.86 (equivalent to 14 nM)[5]
[3H]paroxetine Binding to 5-HT Uptake SitespKi8.88 (equivalent to 1.3 nM)[5]
(R)-Norfluoxetine Serotonin (5-HT) Uptake InhibitionPotency vs. (S)-enantiomer22 times less potent[5]
[3H]paroxetine Binding to 5-HT Uptake SitesPotency vs. (S)-enantiomer20 times less potent[5]

Table 2: In Vivo Activity of Norfluoxetine Enantiomers in Rodent Models

EnantiomerSpeciesAssayRoute of AdministrationED50Reference
(S)-Norfluoxetine RatAntagonism of p-chloroamphetamine-induced serotonin depletionIntraperitoneal (i.p.)3.8 mg/kg[6]
RatInhibition of 5-HT uptake (ex vivo)Intraperitoneal (i.p.)3.0 mg/kg[5]
RatInhibition of 5-HT uptake (ex vivo)Subcutaneous (s.c.)4.7 mg/kg[5]
RatInhibition of 5-HT uptake (ex vivo)Oral (p.o.)9.0 mg/kg[5]
MouseAntagonism of p-chloroamphetamine-induced serotonin depletionIntraperitoneal (i.p.)0.82 mg/kg[2]
(R)-Norfluoxetine RatAntagonism of p-chloroamphetamine-induced serotonin depletionIntraperitoneal (i.p.)> 20 mg/kg[6]
RatInhibition of 5-HT uptake (ex vivo)Intraperitoneal (i.p.)> 20 mg/kg[5]
MouseAntagonism of p-chloroamphetamine-induced serotonin depletionIntraperitoneal (i.p.)8.3 mg/kg[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of (S)-norfluoxetine.

In Vitro Serotonin Uptake Inhibition Assay in Rat Brain Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into isolated nerve terminals (synaptosomes).

  • Synaptosome Preparation:

    • Rat brains are rapidly removed and homogenized in ice-cold 0.32 M sucrose (B13894) solution.

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.

    • The synaptosomal pellet is resuspended in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) for the uptake assay.

  • Uptake Assay:

    • Synaptosomal preparations are pre-incubated with various concentrations of (S)-norfluoxetine, (R)-norfluoxetine, or a vehicle control.

    • [3H]-Serotonin is added to initiate the uptake reaction.

    • The incubation is carried out at 37°C for a short period (e.g., 5 minutes) and then terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

    • The radioactivity retained on the filters, representing the amount of [3H]-serotonin taken up by the synaptosomes, is measured by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC50) is determined.

[3H]paroxetine Binding Assay for the Serotonin Transporter (SERT)

This radioligand binding assay quantifies the affinity of a compound for the serotonin transporter. [3H]paroxetine is a high-affinity radioligand for SERT.

  • Membrane Preparation:

    • Rat brain tissue (e.g., cerebral cortex) is homogenized in a suitable buffer (e.g., Tris-HCl buffer).

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g for 15 minutes) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in fresh buffer.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]paroxetine and varying concentrations of the test compounds ((S)- and (R)-norfluoxetine).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration over glass fiber filters, and the filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity trapped on the filters is quantified by liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis for the Measurement of Extracellular Serotonin Levels

This technique allows for the in vivo sampling and measurement of neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals.

  • Surgical Procedure:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is implanted into the target brain region (e.g., striatum, prefrontal cortex).

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover from surgery.

  • Microdialysis Experiment:

    • A microdialysis probe is inserted through the guide cannula into the brain.

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

    • Following a stabilization period, dialysate samples are collected at regular intervals.

    • A baseline of extracellular serotonin levels is established.

    • The test compound ((S)- or (R)-norfluoxetine) is administered (e.g., via intraperitoneal injection).

    • Dialysate samples continue to be collected to monitor changes in extracellular serotonin concentrations over time.

    • Serotonin levels in the dialysate are quantified using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-EC).

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Fluoxetine to Norfluoxetine Enantiomers

The primary metabolic pathway for the formation of norfluoxetine from fluoxetine is N-demethylation, predominantly catalyzed by the CYP2D6 enzyme in the liver. This process is stereoselective.

metabolic_pathway Fluoxetine Fluoxetine (Racemic Mixture) S_Fluoxetine (S)-Fluoxetine R_Fluoxetine (R)-Fluoxetine S_Norfluoxetine (S)-Norfluoxetine (Potent SERT Inhibitor) S_Fluoxetine->S_Norfluoxetine Metabolism N-demethylation (in Liver) R_Norfluoxetine (R)-Norfluoxetine (Weak SERT Inhibitor) R_Fluoxetine->R_Norfluoxetine CYP2D6 CYP2D6 (Primary Enzyme) Other_CYPs Other CYP Enzymes (e.g., CYP2C9, CYP3A4) Other_CYPs->R_Norfluoxetine

Metabolic conversion of fluoxetine to its enantiomeric metabolites.
Experimental Workflow for Chiral Separation and Analysis

To study the stereospecific effects of norfluoxetine, it is essential to separate and quantify the individual enantiomers from biological matrices. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., Plasma, Brain Tissue) Extraction Liquid-Liquid or Solid-Phase Extraction Biological_Sample->Extraction Derivatization Derivatization (Optional, for enhanced detection) Extraction->Derivatization Injection Injection onto Chiral Column Derivatization->Injection Separation Separation of Enantiomers ((S)- and (R)-Norfluoxetine) Injection->Separation Detection Detection (e.g., UV, Fluorescence, MS) Separation->Detection Quantification Quantification of each Enantiomer Detection->Quantification Pharmacokinetic_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Quantification->Pharmacokinetic_Analysis

Workflow for the analysis of norfluoxetine enantiomers.

Conclusion

The biological activity of norfluoxetine is markedly stereospecific, with the (S)-enantiomer being a significantly more potent inhibitor of the serotonin transporter than the (R)-enantiomer. This substantial difference in pharmacological activity underscores the importance of considering the stereochemistry of drug metabolites in drug development and clinical pharmacology. The data and methodologies presented in this guide provide a comprehensive resource for researchers and scientists working to further elucidate the role of (S)-norfluoxetine in the therapeutic effects of fluoxetine and to explore its potential as a therapeutic agent in its own right. Understanding the distinct contributions of each enantiomer is critical for optimizing antidepressant therapies and for the rational design of new drugs targeting the serotonergic system.

References

The Pharmacokinetic Profile of Deuterated Norfluoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of norfluoxetine (B159337), the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875). Due to the limited availability of direct data on deuterated norfluoxetine, this document establishes a baseline with the known pharmacokinetics of norfluoxetine and extrapolates the anticipated effects of deuteration. This guide covers the absorption, distribution, metabolism, and excretion (ADME) of norfluoxetine, details the experimental protocols for its quantification, and explores the key metabolic pathways. The strategic incorporation of deuterium (B1214612) is expected to significantly alter the metabolic fate of norfluoxetine, primarily by leveraging the kinetic isotope effect to reduce its rate of metabolism. This modification has the potential to improve the compound's pharmacokinetic properties, leading to a longer half-life, reduced metabolic burden, and potentially a more favorable side-effect profile.

Introduction to Norfluoxetine and the Rationale for Deuteration

Norfluoxetine is the major, pharmacologically active metabolite of fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Like its parent compound, norfluoxetine is a potent inhibitor of serotonin reuptake, contributing significantly to the overall therapeutic effect of fluoxetine.[2] A distinguishing feature of norfluoxetine is its exceptionally long elimination half-life, which can extend up to 16 days after long-term use.[1]

The metabolism of fluoxetine to norfluoxetine is primarily mediated by the cytochrome P450 enzyme CYP2D6.[1] Both fluoxetine and norfluoxetine are also inhibitors of CYP2D6, leading to complex, nonlinear pharmacokinetics.[1][3][4] This inherent variability in metabolism, often influenced by genetic polymorphisms of CYP2D6, can result in significant inter-individual differences in drug exposure and response.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a pharmaceutical strategy employed to favorably alter the pharmacokinetic properties of a drug.[5][6][7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[8] This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolism at the site of deuteration. By strategically deuterating norfluoxetine at metabolically vulnerable positions, it is hypothesized that its rate of elimination can be reduced, leading to:

  • Increased half-life and exposure: A slower metabolism would result in the drug remaining in the body for a longer period.

  • Reduced formation of downstream metabolites: This could potentially decrease the risk of metabolite-associated toxicities.

  • More predictable pharmacokinetic profile: By attenuating the impact of polymorphic metabolizing enzymes, a more consistent plasma concentration profile across different patient populations may be achieved.

Pharmacokinetic Profile of Norfluoxetine (Non-Deuterated)

The following tables summarize the key pharmacokinetic parameters for non-deuterated norfluoxetine in humans. These values serve as a baseline for predicting the effects of deuteration.

Table 1: Pharmacokinetic Parameters of Norfluoxetine in Humans (Extensive Metabolizers)

ParameterValueReference
Time to Peak Plasma Concentration (tmax) Not directly administered; formed from fluoxetineN/A
Peak Plasma Concentration (Cmax) 8.4 ng/mL[9][10]
Area Under the Curve (AUC0-∞) 2532.0 ng·h/mL[9][10]
Elimination Half-life (t1/2) ~16 days (after long-term fluoxetine use)[1]
Apparent Volume of Distribution (Vd/F) 20 to 42 L/kg (for fluoxetine and norfluoxetine)N/A
Protein Binding Highly bound to plasma proteins[1]

Table 2: Plasma Concentrations of Norfluoxetine Enantiomers in Patients on Long-Term Fluoxetine Therapy

EnantiomerGeometric Mean Plasma Concentration (nmol/L)95% Confidence Interval (nmol/L)Reference
S-norfluoxetine 247212, 287[11]
R-norfluoxetine 118102, 137[11]

Anticipated Pharmacokinetic Profile of Deuterated Norfluoxetine

While specific clinical or preclinical data for deuterated norfluoxetine is not publicly available, the principles of drug deuteration allow for a well-grounded projection of its pharmacokinetic profile. Companies like Concert Pharmaceuticals have successfully applied this strategy to other drugs, such as the development of CTP-656 (deuterated ivacaftor), which demonstrated a superior pharmacokinetic profile with a longer half-life and increased exposure compared to its non-deuterated counterpart.[12][13][14][15]

Table 3: Predicted Changes in Pharmacokinetic Parameters of Deuterated Norfluoxetine Compared to Non-Deuterated Norfluoxetine

ParameterPredicted ChangeRationale (Kinetic Isotope Effect)
Metabolism Decreased rate of metabolismStronger C-D bond at the site of enzymatic attack (e.g., N-demethylation site of fluoxetine to form norfluoxetine, or subsequent metabolism of norfluoxetine) will slow down CYP-mediated clearance.
Elimination Half-life (t1/2) IncreasedA reduced rate of metabolism will lead to a slower elimination from the body.
Area Under the Curve (AUC) IncreasedSlower clearance will result in greater overall drug exposure for a given dose.
Peak Plasma Concentration (Cmax) Potentially similar or slightly increasedThis will depend on the absorption and distribution kinetics, which are generally not significantly affected by deuteration.
Inter-individual Variability Potentially decreasedBy making the metabolic pathway less susceptible to variations in CYP2D6 enzyme activity, a more consistent pharmacokinetic profile across different metabolizer phenotypes may be achieved.

Experimental Protocols

The quantification of norfluoxetine and its deuterated analogues in biological matrices is crucial for pharmacokinetic studies. The following section outlines a typical experimental workflow and the analytical methods employed.

Sample Preparation and Extraction

A common procedure for extracting norfluoxetine from plasma or serum involves liquid-liquid extraction or solid-phase extraction.[16][17]

  • Liquid-Liquid Extraction (LLE): Plasma samples are typically alkalinized, and the drug is extracted into an organic solvent like hexane (B92381) or methyl tert-butyl ether.[16][18]

  • Solid-Phase Extraction (SPE): This method utilizes a cartridge containing a solid adsorbent to retain the analyte from the plasma sample, which is then eluted with a suitable solvent.[17]

Deuterated norfluoxetine (e.g., norfluoxetine-d5) is often used as an internal standard in these assays to ensure accurate quantification by accounting for variations in extraction efficiency and instrument response.[19][20][21]

Analytical Quantification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of norfluoxetine in biological samples.[17][18][22]

  • Chromatographic Separation: A reversed-phase HPLC column is typically used to separate norfluoxetine from other plasma components.[16][23]

  • Mass Spectrometric Detection: The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (norfluoxetine) and the deuterated internal standard. This technique, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.[18][22]

Visualizations

Metabolic Pathway of Fluoxetine to Norfluoxetine

The primary metabolic pathway of fluoxetine involves N-demethylation to its active metabolite, norfluoxetine, predominantly catalyzed by the CYP2D6 enzyme.

Metabolic Pathway of Fluoxetine Metabolism of Fluoxetine to Norfluoxetine Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine (Active Metabolite) Fluoxetine->Norfluoxetine N-demethylation CYP2D6 CYP2D6 CYP2D6->Fluoxetine catalyzes Experimental Workflow Workflow for Norfluoxetine Pharmacokinetic Analysis cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analytical Quantification Blood_Sample Blood Sample Collection (e.g., from clinical trial subjects) Plasma_Separation Plasma/Serum Separation Blood_Sample->Plasma_Separation Internal_Standard Addition of Deuterated Internal Standard Plasma_Separation->Internal_Standard Extraction Extraction (LLE or SPE) Internal_Standard->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Data_Processing Data Processing and Pharmacokinetic Modeling LC_MS_MS->Data_Processing

References

The Metabolic Pathway of Fluoxetine to (S)-Norfluoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a racemic mixture of (R)- and (S)-fluoxetine. Its primary metabolic pathway involves N-demethylation to form the active metabolite norfluoxetine (B159337), which also exists as (R)- and (S)-enantiomers. The stereoselectivity of this biotransformation is of significant clinical importance, as (S)-norfluoxetine is considerably more potent as a serotonin reuptake inhibitor than its (R)-enantiomer. This technical guide provides an in-depth overview of the metabolic conversion of fluoxetine to (S)-norfluoxetine, focusing on the enzymatic processes, quantitative kinetic data, and detailed experimental methodologies for its study.

The Core Metabolic Pathway: N-Demethylation

The conversion of fluoxetine to norfluoxetine is primarily a Phase I metabolic reaction, specifically an N-demethylation process. This reaction is catalyzed by a group of heme-containing enzymes known as the cytochrome P450 (CYP) superfamily, which are predominantly located in the liver.[1][2]

Fluoxetine is administered as a racemic mixture of (R)- and (S)-fluoxetine. Both enantiomers undergo N-demethylation to their respective metabolites, (R)-norfluoxetine and (S)-norfluoxetine. However, the metabolic pathway is stereoselective, with different CYP isoforms showing preferences for each enantiomer.

The key transformation is the removal of a methyl group from the nitrogen atom of the fluoxetine molecule. This process not only leads to the formation of an active metabolite but also alters the pharmacological profile of the drug.

The Central Role of Cytochrome P450 2D6 (CYP2D6)

The primary enzyme responsible for the N-demethylation of fluoxetine is CYP2D6.[3][4][5] This enzyme exhibits a pronounced stereoselectivity, preferentially metabolizing the (S)-enantiomer of fluoxetine.[6] This leads to the formation of (S)-norfluoxetine, which is approximately 20 times more potent in inhibiting serotonin reuptake than (R)-norfluoxetine.[3]

The genetic polymorphism of the CYP2D6 gene is a critical factor influencing the metabolism of fluoxetine. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their genotype, which can significantly impact plasma concentrations of fluoxetine and norfluoxetine and, consequently, the clinical response and potential for adverse effects.[7]

Contributions of Other CYP450 Isoforms

While CYP2D6 is the major player, other CYP isoforms also contribute to the metabolism of fluoxetine, particularly of the (R)-enantiomer. These include:

  • CYP2C9: This enzyme is involved in the demethylation of R-fluoxetine.[3][6]

  • CYP2C19: Contributes to the metabolism of fluoxetine.[3]

  • CYP3A4 and CYP3A5: These isoforms also play a role in the biotransformation of fluoxetine.[3]

It is important to note that both fluoxetine and norfluoxetine are also inhibitors of CYP2D6, leading to a complex pharmacokinetic profile characterized by auto-inhibition.[4][8]

Quantitative Data: Enzyme Kinetics

The following tables summarize the available quantitative data for the key enzymes involved in the N-demethylation of fluoxetine.

Table 1: Michaelis-Menten Constants (Km) for Fluoxetine N-demethylation

EnzymeSubstrateKm (μM)Reference(s)
CYP2D6(S)-Fluoxetine30 ± 3[9]
CYP2D6(R)-Fluoxetine39 ± 5[9]
CYP2C9(R)-Fluoxetine9.7[2]
CYP2C19(R)-Fluoxetine8.5[2]
Human Liver Microsomes(R,S)-Fluoxetine33 (mean)[10]
Human Liver Microsomes(R)-Norfluoxetine formation≤8[2]
Human Liver Microsomes(S)-Norfluoxetine formation<0.2[2]

Table 2: Maximum Reaction Velocity (Vmax) for Fluoxetine N-demethylation by CYP2D6

SubstrateVmax (pmol·min-1·(pmol CYP)-1)Reference(s)
(S)-Fluoxetine28.6 ± 1.2[9]
(R)-Fluoxetine34 ± 2[9]

Table 3: Inhibition Constants (Ki) for CYP Enzymes by Fluoxetine and Norfluoxetine

EnzymeInhibitorKi (μM)Reference(s)
CYP2D6Fluoxetine0.2 (apparent)[8]
CYP2D6Norfluoxetine0.2 (apparent)[8]
CYP2C9Sulfaphenazole (probe)2.8[10]
-Ketoconazole (probe)2.5[10]
-Fluvoxamine (probe)5.2[10]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for studying the metabolism of fluoxetine in vitro.

Objective: To determine the kinetics of fluoxetine N-demethylation by human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • (R,S)-Fluoxetine hydrochloride

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., maprotiline)

  • HPLC or LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each mixture should contain potassium phosphate buffer, HLMs (e.g., 0.2-0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding fluoxetine at various concentrations (e.g., 1-100 μM).

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC or LC-MS/MS to quantify the formation of norfluoxetine.

Stereoselective Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of fluoxetine and norfluoxetine enantiomers.

Objective: To resolve and quantify the (R)- and (S)-enantiomers of fluoxetine and norfluoxetine in a biological matrix.

Instrumentation and Columns:

  • HPLC system with a fluorescence or UV detector.

  • Chiral stationary phase column (e.g., vancomycin-based or cyclodextrin-based).

Mobile Phase Example:

Sample Preparation (from plasma):

  • Liquid-Liquid Extraction:

    • To a plasma sample, add an internal standard.

    • Alkalinize the sample with a suitable base (e.g., NaOH).

    • Extract the analytes with an organic solvent (e.g., n-hexane:isoamyl alcohol, 99:1, v/v).

    • Vortex and centrifuge the sample.

    • Separate the organic layer and evaporate to dryness under a stream of nitrogen.

  • Derivatization (optional but can improve separation):

    • Reconstitute the dried extract in a suitable solvent.

    • Add a chiral derivatizing agent (e.g., (R)-(-)-1-(1-naphthyl)ethyl isocyanate).

    • Incubate to allow the reaction to complete.

    • Evaporate the solvent and reconstitute in the mobile phase for injection.

Chromatographic Conditions:

  • Flow rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

  • Detection:

    • Fluorescence: Excitation and emission wavelengths specific for the analytes or their derivatives.

    • UV: At a wavelength of maximum absorbance (e.g., 226 nm).[11]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides an alternative method for the analysis of fluoxetine and norfluoxetine.

Objective: To quantify fluoxetine and norfluoxetine in a biological matrix using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., HP-5MS).

Sample Preparation (from urine):

  • Extraction:

    • Perform either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the urine matrix.[12] Maprotiline can be used as an internal standard.[12]

  • Derivatization:

    • Derivatize the extracted analytes to improve their volatility and chromatographic properties. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA).

GC-MS Conditions:

  • Injector Temperature: e.g., 280°C.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is typically used to separate the analytes (e.g., start at 100°C, ramp to 280°C).

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for fluoxetine, norfluoxetine, and the internal standard.

Visualizations

Metabolic_Pathway cluster_fluoxetine Fluoxetine Enantiomers cluster_enzymes CYP450 Enzymes cluster_norfluoxetine Norfluoxetine Enantiomers S_Fluoxetine (S)-Fluoxetine S_Norfluoxetine (S)-Norfluoxetine (more potent) S_Fluoxetine->S_Norfluoxetine N-demethylation R_Fluoxetine (R)-Fluoxetine R_Norfluoxetine (R)-Norfluoxetine R_Fluoxetine->R_Norfluoxetine N-demethylation CYP2D6 CYP2D6 CYP2D6->S_Fluoxetine CYP2D6->R_Fluoxetine CYP2C9 CYP2C9 CYP2C9->R_Fluoxetine Other_CYPs CYP2C19, CYP3A4/5 Other_CYPs->S_Fluoxetine Other_CYPs->R_Fluoxetine

Caption: Metabolic pathway of fluoxetine to norfluoxetine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Biological_Matrix Biological Matrix (e.g., Plasma, Urine) Extraction Extraction (LLE or SPE) Biological_Matrix->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Chromatography Chromatography (HPLC or GC) Derivatization->Chromatography Detection Detection (MS, UV, or Fluorescence) Chromatography->Detection Quantification Quantification of Enantiomers Detection->Quantification Kinetics Enzyme Kinetic Analysis Quantification->Kinetics

Caption: Experimental workflow for analyzing fluoxetine metabolism.

References

The Pivotal Role of Cytochrome P450 2D6 in (S)-Norfluoxetine Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the critical role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolic formation of (S)-norfluoxetine, the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875). A comprehensive review of the current scientific literature is presented, focusing on the stereoselective N-demethylation of fluoxetine. This document details the enzymatic kinetics, experimental methodologies for in vitro analysis, and the clinical implications of genetic polymorphisms in the CYP2D6 gene. Quantitative data from multiple studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols and visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding and replication of key experiments in a research and drug development setting.

Introduction

Fluoxetine, widely known by its brand name Prozac, is a chiral antidepressant that is administered as a racemic mixture of (R)- and (S)-fluoxetine.[1] Its therapeutic efficacy is attributed to its ability to inhibit the reuptake of serotonin in the synaptic cleft. The metabolism of fluoxetine is a complex process primarily occurring in the liver, leading to the formation of its only major active metabolite, norfluoxetine (B159337).[1][2] This N-demethylation is stereoselective, with the two enantiomers of fluoxetine being metabolized by different cytochrome P450 enzymes.[3]

(S)-norfluoxetine is a significantly more potent serotonin reuptake inhibitor than its R-enantiomer, with some studies suggesting a 20-fold higher potency.[1][2] Therefore, understanding the specific metabolic pathway leading to the formation of (S)-norfluoxetine is paramount for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response. The cytochrome P450 2D6 (CYP2D6) enzyme has been identified as the principal catalyst in the conversion of (S)-fluoxetine to (S)-norfluoxetine.[3][4][5] This guide will elucidate the central role of CYP2D6 in this critical metabolic step.

The Metabolic Pathway of Fluoxetine to Norfluoxetine

The primary metabolic pathway for fluoxetine is N-demethylation to norfluoxetine. This process is mediated by the cytochrome P450 superfamily of enzymes. While several CYP isoforms, including CYP2C9, CYP2C19, CYP3A4, and CYP3A5, have been implicated in the overall metabolism of fluoxetine, CYP2D6 plays a predominant and stereospecific role in the formation of the highly active (S)-norfluoxetine metabolite.[1][3][6]

dot

cluster_fluoxetine Fluoxetine Enantiomers cluster_metabolites Norfluoxetine Enantiomers S_Fluoxetine (S)-Fluoxetine CYP2D6 CYP2D6 S_Fluoxetine->CYP2D6 N-demethylation R_Fluoxetine (R)-Fluoxetine R_Fluoxetine->CYP2D6 Other_CYPs CYP2C9, CYP2C19, etc. R_Fluoxetine->Other_CYPs N-demethylation S_Norfluoxetine (S)-Norfluoxetine (High Potency) R_Norfluoxetine (R)-Norfluoxetine (Low Potency) CYP2D6->S_Norfluoxetine CYP2D6->R_Norfluoxetine Other_CYPs->R_Norfluoxetine

Caption: Metabolic pathway of fluoxetine enantiomers.

Quantitative Analysis of CYP2D6-Mediated (S)-Norfluoxetine Formation

The affinity and rate of enzymatic reactions are quantified by the Michaelis-Menten constant (K) and the maximum reaction velocity (V). Several in vitro studies have determined these kinetic parameters for the CYP2D6-mediated N-demethylation of fluoxetine enantiomers.

StudyEnzyme SourceSubstrateK (µM)V (pmol/min/pmol CYP)
Ring et al. (2001)[5]Expressed CYP2D6(S)-Fluoxetine<0.2-
Crettol et al. (2013)[7]Recombinant CYP2D6(S)-Fluoxetine30 ± 328.6 ± 1.2
Ring et al. (2001)[5]Expressed CYP2D6(R)-Fluoxetine1.8-
Crettol et al. (2013)[7]Recombinant CYP2D6(R)-Fluoxetine39 ± 534 ± 2

Table 1: Michaelis-Menten Kinetic Parameters for Fluoxetine N-demethylation by CYP2D6.

Fluoxetine and its metabolite, norfluoxetine, are also known to be potent inhibitors of CYP2D6, which can lead to complex drug-drug interactions and non-linear pharmacokinetics with chronic dosing.[2][6] The inhibition constant (K) is a measure of the inhibitor's potency.

InhibitorK (µM)Reference
Fluoxetine0.2[6]
Norfluoxetine0.2[6]
(S)-Fluoxetine0.068[8]
(S)-Norfluoxetine0.035[8]

Table 2: Inhibition Constants (K) of Fluoxetine and Norfluoxetine for CYP2D6.

Experimental Protocols

In Vitro Metabolism of (S)-Fluoxetine using Human Liver Microsomes (HLMs)

This protocol outlines a typical experiment to determine the formation of (S)-norfluoxetine from (S)-fluoxetine in a pool of human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • (S)-Fluoxetine hydrochloride

  • (S)-Norfluoxetine hydrochloride (for standard curve)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl)

  • Ice-cold acetonitrile (B52724) with an internal standard (e.g., deuterated fluoxetine or norfluoxetine)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes on ice, prepare the incubation mixtures containing potassium phosphate buffer, HLMs (final concentration typically 0.5-1.0 mg/mL), and MgCl.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and (S)-fluoxetine (at various concentrations to determine kinetics) to the pre-incubated mixtures. The final volume is typically 200-500 µL.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an excess volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to autosampler vials for analysis by LC-MS/MS to quantify the amount of (S)-norfluoxetine formed.

  • Control Incubations: Perform negative control incubations without the NADPH regenerating system to assess non-enzymatic degradation and without the substrate to identify any endogenous interfering peaks.

Metabolism Assay with Recombinant CYP2D6

To specifically confirm the role of CYP2D6, a similar incubation assay can be performed using commercially available recombinant human CYP2D6 expressed in a cellular system (e.g., baculovirus-infected insect cells). The protocol is analogous to the HLM assay, with the HLMs being replaced by a specific concentration of recombinant CYP2D6.

Quantification of (S)-Norfluoxetine by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of (S)-norfluoxetine.

Typical LC-MS/MS Parameters:

  • Chromatographic Column: A chiral column is required to separate the enantiomers of fluoxetine and norfluoxetine.

  • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for (S)-norfluoxetine and the internal standard are monitored.

Visualization of Experimental Workflow and Signaling Pathways

dot

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mix (HLMs/CYP2D6, Buffer, MgCl2) C Pre-incubate mix at 37°C A->C B Prepare (S)-Fluoxetine and NADPH solutions D Initiate reaction by adding (S)-Fluoxetine and NADPH B->D C->D E Incubate at 37°C (Time course sampling) D->E F Terminate reaction with cold Acetonitrile + IS E->F G Centrifuge to pellet protein F->G H Analyze supernatant by LC-MS/MS G->H I Quantify (S)-Norfluoxetine H->I

Caption: In vitro metabolism experimental workflow.

Clinical Implications of CYP2D6 Polymorphisms

The gene encoding for CYP2D6 is highly polymorphic, leading to significant inter-individual and inter-ethnic differences in enzyme activity.[9][10] Individuals can be classified into different phenotypes based on their CYP2D6 genotype:

  • Poor Metabolizers (PMs): Carry two non-functional alleles, leading to a lack of enzyme activity.

  • Intermediate Metabolizers (IMs): Have one reduced-function and one non-functional allele, or two reduced-function alleles.

  • Extensive (Normal) Metabolizers (EMs): Possess two functional alleles.

  • Ultrarapid Metabolizers (UMs): Carry multiple copies of functional alleles, resulting in increased enzyme activity.

These genetic variations have a direct impact on the pharmacokinetics of fluoxetine. PMs exhibit a reduced clearance of (S)-fluoxetine and consequently lower plasma concentrations of (S)-norfluoxetine.[3][11] This can lead to higher plasma levels of the parent drug, potentially increasing the risk of adverse effects. Conversely, UMs may metabolize (S)-fluoxetine more rapidly, leading to higher concentrations of (S)-norfluoxetine and potentially altered therapeutic response or a higher risk of side effects associated with the metabolite. The ratio of fluoxetine to norfluoxetine in plasma is often correlated with the CYP2D6 genotype.[2][3]

Conclusion

Cytochrome P450 2D6 is the key enzyme responsible for the stereoselective N-demethylation of (S)-fluoxetine to its highly potent active metabolite, (S)-norfluoxetine. The kinetic parameters of this enzymatic reaction, coupled with the well-documented genetic polymorphisms of the CYP2D6 gene, are major determinants of the pharmacokinetic variability of fluoxetine. A thorough understanding of the role of CYP2D6 in (S)-norfluoxetine formation is crucial for drug development professionals in the context of predicting drug efficacy, safety, and drug-drug interaction potential. The experimental protocols and data presented in this technical guide provide a foundational resource for researchers in this field. Future research should continue to explore the complex interplay between CYP2D6 and other CYP isoforms in the overall disposition of fluoxetine and its metabolites.

References

Stability of (S)-Norfluoxetine-d5 in Biological Matrices: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of (S)-Norfluoxetine-d5, a deuterated active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). Understanding the stability of this compound in various biological matrices is critical for accurate bioanalytical method development, pharmacokinetic studies, and overall drug development. This document details experimental protocols for assessing stability, summarizes available data, and provides visual representations of experimental workflows and the compound's mechanism of action.

Introduction to (S)-Norfluoxetine-d5 and Stability Testing

(S)-Norfluoxetine is the more potent enantiomer of norfluoxetine (B159337), the primary active metabolite of fluoxetine.[1] It is a selective serotonin (B10506) reuptake inhibitor (SSRI), exerting its therapeutic effect by blocking the serotonin transporter (SERT) in the brain.[1][2] The deuterated form, (S)-Norfluoxetine-d5, is commonly used as an internal standard in quantitative bioanalysis due to its similar physicochemical properties to the endogenous analyte, allowing for accurate quantification by mass spectrometry.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting key stability experiments for (S)-Norfluoxetine-d5 in biological matrices such as plasma, blood, and urine.

Short-Term (Bench-Top) Stability

Objective: To evaluate the stability of (S)-Norfluoxetine-d5 in a biological matrix at room temperature for a period that reflects the typical sample handling and processing time.

Methodology:

  • Prepare quality control (QC) samples at low and high concentrations of (S)-Norfluoxetine-d5 in the desired biological matrix (e.g., human plasma).

  • Analyze a set of these QC samples immediately (time zero) to establish a baseline concentration.

  • Store the remaining QC samples at room temperature (approximately 20-25°C) for a predetermined period (e.g., 4, 8, and 24 hours).

  • At each time point, analyze the QC samples in triplicate.

  • Calculate the mean concentration and the percentage deviation from the baseline concentration. The analyte is considered stable if the deviation is within ±15% of the nominal concentration.

Long-Term Stability

Objective: To determine the stability of (S)-Norfluoxetine-d5 in a biological matrix when stored at a specified low temperature for an extended duration.

Methodology:

  • Prepare a sufficient number of QC samples at low and high concentrations in the chosen biological matrix.

  • Analyze a set of QC samples at time zero to establish the initial concentration.

  • Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analyze the QC samples at various time points (e.g., 1, 3, 6, and 12 months).

  • At each time point, retrieve a set of QC samples, allow them to thaw unassisted at room temperature, and analyze them in triplicate.

  • The analyte is deemed stable if the mean concentration at each time point is within ±15% of the nominal concentration.

Freeze-Thaw Stability

Objective: To assess the stability of (S)-Norfluoxetine-d5 after repeated cycles of freezing and thawing.

Methodology:

  • Prepare QC samples at low and high concentrations in the biological matrix.

  • Analyze a set of QC samples that have not undergone any freeze-thaw cycles to establish the baseline concentration.

  • Subject the remaining QC samples to a series of freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing them completely at room temperature.

  • After a specified number of cycles (e.g., three or five), analyze the QC samples in triplicate.

  • The compound is considered stable if the mean concentration after the final freeze-thaw cycle is within ±15% of the nominal concentration.

Quantitative Stability Data Summary

The following tables summarize the stability data for fluoxetine and norfluoxetine in human plasma, which can be used as a reliable indicator for the stability of (S)-Norfluoxetine-d5.

Table 1: Short-Term (Bench-Top) Stability of Fluoxetine and Norfluoxetine in Human Plasma

AnalyteConcentration (ng/mL)Storage Duration (hours)Temperature (°C)Mean Recovery (%)Reference
Fluoxetine1096Room TemperatureNot specified, but stated as stable[4]
Norfluoxetine1096Room TemperatureNot specified, but stated as stable[4]

Table 2: Long-Term Stability of Fluoxetine and Norfluoxetine in Human Plasma

AnalyteConcentration (ng/mL)Storage DurationTemperature (°C)Mean Recovery (%)Reference
Fluoxetine101 year-20Not specified, but stated as stable[4]
Norfluoxetine101 year-20Not specified, but stated as stable[4]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of an analyte in a biological matrix.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_conditions Stability Conditions A Prepare Quality Control (QC) Samples (Low and High Concentrations) B Spike (S)-Norfluoxetine-d5 into Biological Matrix A->B C Time Zero Analysis (Baseline Concentration) B->C D Store QC Samples under Specified Conditions C->D E Analyze QC Samples at Predetermined Time Points D->E ST Short-Term (Room Temperature) D->ST LT Long-Term (-20°C / -80°C) D->LT FT Freeze-Thaw Cycles D->FT F Data Analysis: Calculate Mean Concentration and % Deviation from Baseline E->F G Determine Stability (Deviation within ±15%) F->G

Caption: Experimental workflow for stability assessment.

Signaling Pathway of (S)-Norfluoxetine

The primary mechanism of action of (S)-Norfluoxetine is the selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin->Postsynaptic_Receptor Binding Signaling Downstream Signaling & Neuronal Response Postsynaptic_Receptor->Signaling Norfluoxetine (S)-Norfluoxetine-d5 Norfluoxetine->SERT Inhibition

Caption: Mechanism of action of (S)-Norfluoxetine.

Conclusion

This technical guide provides a framework for understanding and assessing the stability of (S)-Norfluoxetine-d5 in biological matrices. While direct quantitative data for the deuterated compound is limited, the stability of the parent compounds, fluoxetine and norfluoxetine, offers a strong and reliable indication of its stability profile. The provided experimental protocols serve as a detailed guide for researchers to validate the stability of (S)-Norfluoxetine-d5 in their specific laboratory settings, ensuring the generation of accurate and reproducible bioanalytical data. The visualizations of the experimental workflow and the signaling pathway offer a clear and concise understanding of the practical and theoretical aspects related to this important analytical standard.

References

Methodological & Application

Application Notes & Protocols: (S)-Norfluoxetine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-Norfluoxetine-d5 as an internal standard in the bioanalytical quantification of fluoxetine (B1211875) and its active metabolite, norfluoxetine (B159337). The protocols detailed below are essential for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

Fluoxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders. It is a chiral molecule, and its enantiomers, (R)- and (S)-fluoxetine, exhibit different pharmacological activities. The primary active metabolite of fluoxetine is norfluoxetine, which is formed by N-demethylation in the liver. Norfluoxetine is also chiral, with the (S)-enantiomer being significantly more potent as a serotonin reuptake inhibitor than the (R)-enantiomer.

Accurate quantification of fluoxetine and norfluoxetine enantiomers in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic profiles. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variability in sample preparation and instrument response. (S)-Norfluoxetine-d5 is an ideal internal standard for the chiral analysis of fluoxetine and norfluoxetine due to its structural and physicochemical similarity to the analytes of interest.

Principle of the Method

The use of (S)-Norfluoxetine-d5 as an internal standard relies on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the biological sample at the beginning of the sample preparation process. The internal standard co-elutes with the unlabeled analyte during chromatographic separation and is detected by the mass spectrometer. Since the internal standard and the analyte have nearly identical chemical and physical properties, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of the analyte, ensuring high accuracy and precision.

Experimental Protocols

This section details a typical protocol for the simultaneous quantification of fluoxetine and norfluoxetine enantiomers in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (S)-Norfluoxetine-d5 as an internal standard.

Materials and Reagents
  • (S)-Norfluoxetine-d5

  • (R,S)-Fluoxetine and (R,S)-Norfluoxetine reference standards

  • Human plasma (drug-free)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium acetate (B1210297)

  • Water (deionized or Milli-Q)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of (R,S)-fluoxetine, (R,S)-norfluoxetine, and (S)-Norfluoxetine-d5 in methanol.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create a series of calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the (S)-Norfluoxetine-d5 stock solution to a final concentration appropriate for spiking into the plasma samples (e.g., 50 ng/mL).

Sample Preparation

The following is a generalized protocol for sample preparation using protein precipitation, a common and rapid technique.

  • Aliquot 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a microcentrifuge tube.

  • Add 10 µL of the (S)-Norfluoxetine-d5 internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS conditions for the analysis of fluoxetine and norfluoxetine enantiomers.

ParameterCondition
Liquid Chromatography
ColumnChiral column (e.g., Chirobiotic V, Chiralcel OD-H)
Mobile PhaseA: 10 mM Ammonium acetate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
GradientOptimized for separation of enantiomers (e.g., starting with 80% A, decreasing to 20% A over 5 minutes)
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsFluoxetine: m/z 310.2 -> 148.1Norfluoxetine: m/z 296.2 -> 134.1(S)-Norfluoxetine-d5: m/z 301.2 -> 139.1
Dwell Time100 ms
Collision EnergyOptimized for each transition
Data Analysis and Quantification
  • Integrate the peak areas for the analyte and internal standard MRM transitions.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables present a summary of typical method validation parameters for the quantification of fluoxetine and norfluoxetine using a deuterated internal standard.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
(S)-Fluoxetine0.1 - 1000.1> 0.995
(R)-Fluoxetine0.1 - 1000.1> 0.995
(S)-Norfluoxetine0.1 - 1000.1> 0.995
(R)-Norfluoxetine0.1 - 1000.1> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
(S)-Fluoxetine Low< 10< 1090 - 110
Mid< 10< 1090 - 110
High< 10< 1090 - 110
(R)-Fluoxetine Low< 10< 1090 - 110
Mid< 10< 1090 - 110
High< 10< 1090 - 110
(S)-Norfluoxetine Low< 10< 1090 - 110
Mid< 10< 1090 - 110
High< 10< 1090 - 110
(R)-Norfluoxetine Low< 10< 1090 - 110
Mid< 10< 1090 - 110
High< 10< 1090 - 110

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample spike Spike with (S)-Norfluoxetine-d5 plasma->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc Chiral LC Separation inject->lc ms Tandem Mass Spectrometry lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Area Ratios integrate->ratio curve Calibration Curve ratio->curve quantify Quantification curve->quantify

Caption: Experimental workflow for bioanalytical quantification using an internal standard.

Signaling Pathway: Mechanism of Action of Fluoxetine

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) receptor 5-HT Receptor serotonin->receptor Binds sert Serotonin Transporter (SERT) sert->serotonin Reuptake fluoxetine Fluoxetine fluoxetine->sert Inhibits signal Postsynaptic Signaling receptor->signal Activates

Application Note: High-Sensitivity Chiral LC-MS/MS Method for the Quantification of (S)-norfluoxetine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of (S)-norfluoxetine in human plasma. Norfluoxetine (B159337), the primary active metabolite of the antidepressant fluoxetine (B1211875), exists as two enantiomers, (R)- and (S)-norfluoxetine, which may exhibit different pharmacological activities. This method utilizes a simple liquid-liquid extraction for sample preparation, followed by chromatographic separation on a chiral column and detection using a triple quadrupole mass spectrometer. The method was validated for accuracy, precision, linearity, and sensitivity, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Fluoxetine is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders. It is metabolized in the liver to its active metabolite, norfluoxetine. Both fluoxetine and norfluoxetine are chiral molecules, and their enantiomers can have different potencies and metabolic profiles. The (S)-enantiomer of norfluoxetine is a potent serotonin reuptake inhibitor. Therefore, the ability to selectively quantify (S)-norfluoxetine is crucial for understanding its contribution to the overall therapeutic and potential adverse effects of fluoxetine treatment. This application note provides a detailed protocol for a highly selective and sensitive LC-MS/MS method for the determination of (S)-norfluoxetine in human plasma.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

A single-step liquid-liquid extraction at a basic pH is employed to isolate (S)-norfluoxetine from human plasma.[1]

  • Materials:

    • Human plasma samples

    • Methyl-tert-butyl ether (MTBE)

    • 5 M Sodium hydroxide (B78521) (NaOH)

    • Internal Standard (IS) solution (e.g., fluoxetine-d5)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

    • Reconstitution solution (mobile phase A)

  • Protocol:

    • Pipette 300 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of the internal standard solution.

    • Add 25 µL of 5 M NaOH to basify the sample.

    • Add 1 mL of methyl-tert-butyl ether.

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the reconstitution solution (mobile phase A).

    • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

    • Column: AGP-chiral column.[1]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.4.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: A gradient elution may be optimized for optimal separation.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

      • (S)-Norfluoxetine: m/z 296.2 → 133.9.[1]

      • Internal Standard (fluoxetine-d5): m/z 315 → 44.[3]

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Quantitative Data Summary

The following table summarizes the quantitative performance of the LC-MS/MS method for the analysis of (S)-norfluoxetine.

ParameterResultReference
Linearity Range 1 - 500 ng/mL[1]
Correlation Coefficient (r²) ≥ 0.994[1]
Limit of Quantification (LOQ) 1 ng/mL[1]
Accuracy -8.77% to -1.33%[1]
Precision (Intra-day) < 15%[3]
Precision (Inter-day) < 15%[3]
Recovery > 85%

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (300 µL) add_is Add Internal Standard plasma->add_is basify Basify with NaOH add_is->basify add_mtbe Add Methyl-tert-butyl Ether basify->add_mtbe vortex1 Vortex (5 min) add_mtbe->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute to_vial Transfer to Autosampler Vial reconstitute->to_vial inject Inject Sample (10 µL) to_vial->inject separation Chiral Chromatographic Separation (AGP-chiral column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quantification Data Acquisition & Quantification detection->quantification peak_integration Peak Integration quantification->peak_integration calibration Calibration Curve Generation peak_integration->calibration concentration Concentration Calculation calibration->concentration

Caption: Workflow for (S)-norfluoxetine quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the chiral quantification of (S)-norfluoxetine in human plasma. The simple sample preparation procedure and the high selectivity of the tandem mass spectrometry detection make this method well-suited for high-throughput analysis in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals seeking to accurately measure (S)-norfluoxetine concentrations for various applications.

References

Application Notes and Protocols for Norfluoxetine Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the sample preparation of norfluoxetine (B159337), the primary active metabolite of fluoxetine (B1211875), from human plasma. The following methods are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

Introduction

Accurate quantification of norfluoxetine in plasma is crucial for therapeutic drug monitoring and clinical studies. Due to the complexity of the plasma matrix, effective sample preparation is essential to remove interfering endogenous components, such as proteins and phospholipids, and to concentrate the analyte of interest prior to analysis by techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of sample preparation method depends on factors such as the required sensitivity, sample throughput, and available resources.

Comparative Summary of Sample Preparation Techniques

The following table summarizes the quantitative data for different sample preparation methods for norfluoxetine analysis in plasma, providing a basis for method selection.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supported Liquid Extraction (SLE)
Recovery (%) Norfluoxetine: 13.0-55.2%[1]Norfluoxetine: 80.2-85.3%[2]Norfluoxetine: >75%Not explicitly stated for Norfluoxetine, but the method showed good accuracy and precision[3]
Matrix Effect (%) 1.9-260.2%[1]Not explicitly stated, but the method was found to be reproducible[2]Negligible matrix effect reported[4]Not explicitly stated, but the method was selective[3]
Lower Limit of Quantification (LLOQ) 30 ng/mL[1][5]10 µg/L (10 ng/mL)[2]1 ng/mL[6]0.05 ng/mL[3]
Linearity Range 30-1000 ng/mL[1][5]10-500 ng/mL (for the overall method)[6]1-500 ng/mL[6]0.05-20 ng/mL[3]
Organic Solvent Volume LowHighMediumLow to Medium
Throughput HighLow to MediumMedium to High (can be automated)High
Cost LowLowHighMedium

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from plasma samples. It is particularly suitable for high-throughput screening. Acetonitrile (B52724) is a commonly used precipitating agent.[1][5][7]

Materials:

  • Plasma sample

  • Acetonitrile (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.2 µm)

  • Autosampler vials

Protocol:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma, v/v).[1][5][7]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

cluster_0 Protein Precipitation Workflow Start 100 µL Plasma Sample Add_ACN Add 300 µL Acetonitrile Start->Add_ACN Vortex Vortex for 1 min Add_ACN->Vortex Centrifuge Centrifuge at 10,000 x g for 10 min Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter (0.2 µm) Collect_Supernatant->Filter End Ready for LC-MS/MS Analysis Filter->End

Protein Precipitation Workflow Diagram
Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases. This method generally provides cleaner extracts compared to PPT.

Materials:

  • Plasma sample

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent (e.g., ethyl acetate)[2][6]

  • A basic pH adjustment solution (e.g., 5M NaOH)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase)

  • Autosampler vials

Protocol:

  • Pipette 300 µL of plasma sample into a glass test tube.[6]

  • Add a small volume of a basic solution to adjust the pH, which facilitates the extraction of norfluoxetine.

  • Add 1 mL of methyl-tert-butyl ether.[6]

  • Vortex the mixture for 2 minutes to ensure efficient extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

cluster_1 Liquid-Liquid Extraction Workflow Start 300 µL Plasma Sample Add_Base Adjust to Basic pH Start->Add_Base Add_Solvent Add 1 mL MTBE Add_Base->Add_Solvent Vortex Vortex for 2 min Add_Solvent->Vortex Centrifuge Centrifuge at 4000 rpm for 10 min Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for LC-MS/MS Analysis Reconstitute->End

Liquid-Liquid Extraction Workflow Diagram
Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation method that can provide very clean extracts, leading to improved sensitivity and reduced matrix effects. It can be automated for higher throughput.[4][8]

Materials:

  • Plasma sample

  • SPE cartridges (e.g., MCX - Mixed-mode Cation Exchange)[4]

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 0.1% Formic acid in water, followed by Methanol)

  • Elution solvent (e.g., 5% Ammonium (B1175870) hydroxide (B78521) in Methanol)

  • SPE vacuum or positive pressure manifold

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase)

  • Autosampler vials

Protocol:

  • Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Sample Loading: Load 250 µL of the plasma sample onto the cartridge.[8]

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the sample to an autosampler vial for analysis.

cluster_2 Solid-Phase Extraction Workflow Start SPE Cartridge Condition Condition with Methanol Start->Condition Equilibrate Equilibrate with Water Condition->Equilibrate Load_Sample Load 250 µL Plasma Equilibrate->Load_Sample Wash_1 Wash with Acidic Water Load_Sample->Wash_1 Wash_2 Wash with Methanol Wash_1->Wash_2 Elute Elute with Basic Methanol Wash_2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for LC-MS/MS Analysis Reconstitute->End

Solid-Phase Extraction Workflow Diagram

Conclusion

The selection of an appropriate sample preparation method for norfluoxetine analysis in plasma is a critical step in the bioanalytical workflow. Protein precipitation offers a fast and simple approach for high-throughput applications, although it may suffer from higher matrix effects. Liquid-liquid extraction provides cleaner samples with good recovery. Solid-phase extraction offers the highest selectivity and recovery, minimizing matrix effects and allowing for lower limits of quantification, and is amenable to automation. The protocols and comparative data presented in these application notes serve as a guide for researchers to choose and implement the most suitable method for their specific analytical needs.

References

Application Note: Chiral Separation of Norfluoxetine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

Norfluoxetine (B159337), the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875), is a chiral molecule existing as (R)- and (S)-enantiomers. These enantiomers exhibit different pharmacological and pharmacokinetic profiles, making their separation and quantification crucial in drug development, clinical monitoring, and environmental analysis. This application note provides a detailed protocol for the chiral separation of norfluoxetine enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies presented are based on established and validated methods, offering robust and reproducible results. Quantitative data from various methods are summarized for easy comparison, and a standard experimental workflow is visually represented.

Introduction

Fluoxetine is administered as a racemic mixture, and its primary metabolite, norfluoxetine, also exists as a pair of enantiomers. The (S)-enantiomer of norfluoxetine is a more potent inhibitor of serotonin reuptake than the (R)-enantiomer[1]. Consequently, the ability to resolve and quantify the individual enantiomers of norfluoxetine is essential for a comprehensive understanding of the drug's efficacy, metabolism, and potential for stereospecific toxicity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose[2][3]. This document outlines protocols using different types of CSPs and mobile phases for the successful chiral separation of norfluoxetine enantiomers.

Experimental Protocols

This section details the necessary steps for the chiral HPLC separation of norfluoxetine enantiomers, from sample preparation to data analysis.

Sample Preparation

The choice of sample preparation method depends on the matrix (e.g., plasma, urine, wastewater).

For Biological Matrices (Plasma, Urine):

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MCX cartridge (500 mg) with methanol (B129727) followed by water[4].

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with water, acetic acid, and then methanol to remove interferences[5].

    • Elute the analytes with a mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 78:20:2 v/v/v)[5].

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis[5].

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of plasma, add an internal standard and an appropriate buffer.

    • Extract the analytes with a suitable organic solvent (e.g., a mixture of acetonitrile, n-hexane, and isopropyl alcohol)[6].

    • Centrifuge to separate the layers.

    • Transfer the organic layer and re-extract into an acidic aqueous solution (e.g., phosphoric acid)[6].

    • Inject the acidic layer into the HPLC system[6][7].

For Aqueous Samples (Wastewater):

  • Solid-Phase Extraction (SPE):

    • Preconcentrate a 50 mL water sample on a 500 mg Oasis MCX cartridge[4].

    • Follow elution and reconstitution steps similar to those for biological matrices.

HPLC Instrumentation and Conditions

The following tables summarize various validated HPLC methods for the chiral separation of norfluoxetine enantiomers.

Mobile Phase Preparation
  • Reversed-Phase: Prepare aqueous buffers (e.g., potassium hexafluorophosphate, ammonium acetate) and adjust the pH as specified in the method[4][8]. Filter the buffer through a 0.45 µm membrane filter. Mix with the organic modifier (e.g., acetonitrile, ethanol) in the specified ratio.

  • Normal-Phase: Mix HPLC-grade solvents (e.g., hexanes, ethanol, isopropanol) in the specified ratios. The addition of a small amount of an amine modifier like diethylamine (B46881) (DEA) is often necessary to improve peak shape and resolution[1].

Data Presentation: Comparative HPLC Methods

The following table summarizes the chromatographic parameters and performance for different methods of chiral separation of norfluoxetine enantiomers.

Parameter Method 1 Method 2 Method 3
Chiral Stationary Phase (CSP) Chiralcel OD-R (Cellulose-based)Chirobiotic V (Vancomycin-based)Acetylated β-Cyclodextrin
Mode Reversed-Phase[4]Reversed-Phase[8]Reversed-Phase[5]
Mobile Phase Acetonitrile / 7.5 mM K₂HPO₄ + 0.25 M NaH₂PO₄, pH 3.0 (25:75 v/v)[4]Ethanol / 10 mM Ammonium Acetate, pH 6.8 (92.5:7.5 v/v)[8]Methanol / 0.3% Triethylamine, pH 5.6 (30:70 v/v)[5]
Flow Rate 1.0 mL/min[4]1.0 mL/min[8]1.0 mL/min[5]
Column Temperature 25 °C (Room Temperature)[4]20 °C[8]40 °C[5]
Detection Fluorescence (Excitation: 225 nm, Emission: 295 nm)Fluorescence (Excitation: 227 nm, Emission: 298 nm)UV at 214 nm[5]
(S)-Norfluoxetine Retention Time (min) Approx. 14Approx. 11Approx. 6 (as SNF)[5]
(R)-Norfluoxetine Retention Time (min) Approx. 16Approx. 12Approx. 8 (as RNF)[5]
Resolution (Rs) between Norfluoxetine Enantiomers > 1.5 (estimated from chromatogram)> 1.5 (estimated from chromatogram)1.2 (between SF and RNF)[5]

Note: Retention times and resolution are approximate and can vary based on specific system conditions.

Experimental Workflow and Diagrams

The overall process for the chiral separation of norfluoxetine enantiomers is depicted in the following workflow diagram.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Receipt (Plasma, Urine, etc.) Extraction Extraction (SPE or LLE) Sample->Extraction Matrix-specific protocol Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection HPLC Injection Evaporation->Injection Separation Chiral Separation (CSP Column) Injection->Separation Isocratic/Gradient Elution Detection Detection (UV or Fluorescence) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Identify Enantiomer Peaks Report Final Report Integration->Report

References

A Validated Bioanalytical Method for the Quantification of Norfluoxetine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norfluoxetine (B159337) is the primary active metabolite of fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and other psychiatric disorders. Given its significant pharmacological activity and long half-life, the accurate quantification of norfluoxetine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of norfluoxetine in human plasma. The method is sensitive, selective, and has been validated according to international guidelines.

Principle

The bioanalytical method involves the extraction of norfluoxetine and an internal standard (IS) from human plasma via supported liquid extraction (SLE). The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved using multiple reaction monitoring (MRM).

Experimental Protocols

1. Materials and Reagents

  • Norfluoxetine reference standard

  • Fluoxetine-d5 (Internal Standard)

  • HPLC-grade acetonitrile (B52724) and methanol (B129727)

  • Formic acid

  • Methyl tert-butyl ether

  • Human plasma (with anticoagulant)

  • Supported Liquid Extraction (SLE) cartridges

2. Instrumentation

  • HPLC system (e.g., Shimadzu, Agilent, Waters)

  • Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column: Synergi 4 µ polar-RP or equivalent C18 column.[1]

3. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of norfluoxetine and the internal standard (fluoxetine-d5) in methanol.

  • Working Solutions: Prepare serial dilutions of the norfluoxetine stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare separate working solutions for quality control samples at low, medium, and high concentrations.

  • Spiked Samples: Spike blank human plasma with the appropriate working solutions to create calibration curve standards and QC samples.

4. Sample Preparation: Supported Liquid Extraction (SLE)

  • To 0.1 mL of human plasma, add the internal standard solution.[1]

  • Load the plasma sample onto the SLE cartridge and wait for it to be absorbed.

  • Elute the analytes from the cartridge with methyl tert-butyl ether.[1]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

G reconstitute reconstitute inject inject reconstitute->inject

5. LC-MS/MS Conditions

  • Chromatographic Separation:

    • Column: Synergi 4 µ polar-RP column.[1]

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Run Time: Approximately 4 minutes.[1]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Norfluoxetine: m/z 296 → 134.[1]

      • Fluoxetine-d5 (IS): m/z 315 → 44.[1]

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC {Synergi 4 µ polar-RP Column | Gradient Elution} MS {ESI+ | MRM Detection | Norfluoxetine: m/z 296 → 134 | IS: m/z 315 → 44} LC->MS Analyte Separation and Detection

Method Validation Summary

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Table 1: Calibration Curve and Linearity

ParameterResult
Linearity Range0.05 - 20 ng/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Weighting1/x²

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-batch Accuracy (%bias)Intra-batch Precision (%CV)Inter-batch Accuracy (%bias)Inter-batch Precision (%CV)
LLOQ0.05< ± 15%[1]< 15%[1]< ± 15%[1]< 15%[1]
Low QC0.15< ± 15%[1]< 15%[1]< ± 15%[1]< 15%[1]
Mid QC1.0< ± 15%[1]< 15%[1]< ± 15%[1]< 15%[1]
High QC15.0< ± 15%[1]< 15%[1]< ± 15%[1]< 15%[1]

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
NorfluoxetineConsistent and reproducibleMinimal
Fluoxetine-d5 (IS)Consistent and reproducibleMinimal

Table 4: Stability

Stability ConditionDurationResult
Bench-top (Room Temperature)Up to 96 hours[2]Stable
Freeze-Thaw Cycles3 cyclesStable
Long-term (-20°C)Up to one year[2]Stable

Selectivity: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention time of norfluoxetine and the internal standard.

Conclusion

This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of norfluoxetine in human plasma. The method is rapid, sensitive, and selective, making it suitable for high-throughput analysis in clinical and research settings. The validation data confirms that the method meets the stringent requirements for bioanalytical method validation.

References

Application Notes and Protocols for the Use of (S)-Norfluoxetine-d5 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Norfluoxetine, also known as seproxetine, is the primary active metabolite of the widely prescribed antidepressant fluoxetine.[1][2][3] It functions as a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), exerting its therapeutic effects by blocking the serotonin transporter (SERT), thereby increasing the extracellular concentration of serotonin in the synaptic cleft.[1][2] (S)-Norfluoxetine-d5 is a deuterated form of (S)-norfluoxetine, a stable isotope-labeled compound.[4][5] The replacement of five hydrogen atoms with deuterium (B1214612) atoms provides a higher mass without significantly altering the compound's biological activity.[6][7] This key characteristic makes (S)-Norfluoxetine-d5 an invaluable tool in various research applications, particularly in mass spectrometry-based analytical methods.[8]

These application notes provide a detailed protocol for the use of (S)-Norfluoxetine-d5 in a common cell-based assay: the serotonin reuptake inhibition assay. This assay is fundamental for characterizing the potency and mechanism of action of SSRIs. In this context, (S)-Norfluoxetine-d5 can be utilized as an internal standard for the accurate quantification of non-deuterated (S)-norfluoxetine or other analytes.

Mechanism of Action: Serotonin Reuptake Inhibition

Serotonin (5-hydroxytryptamine or 5-HT) is a neurotransmitter that regulates a wide array of physiological and psychological functions.[9] After its release into the synaptic cleft, the action of serotonin is terminated by its reuptake into the presynaptic neuron via the serotonin transporter (SERT).[9] SSRIs, such as (S)-norfluoxetine, bind to SERT and inhibit this reuptake process. This leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission.[10]

Application: Serotonin Reuptake Inhibition Assay

This protocol describes a method to determine the inhibitory potency of a test compound on the serotonin transporter using a cell line that endogenously or recombinantly expresses human SERT. (S)-Norfluoxetine-d5 is used as an internal standard for LC-MS/MS analysis to ensure accurate quantification of the substrate (e.g., non-labeled serotonin or a fluorescent substrate).

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Analysis cell_culture Culture SERT-expressing cells (e.g., HEK293-hSERT) seeding Seed cells into 96-well plates cell_culture->seeding pre_incubation Pre-incubate cells with test compound or vehicle seeding->pre_incubation substrate_addition Add serotonin substrate (e.g., [3H]-5-HT or fluorescent analog) pre_incubation->substrate_addition incubation Incubate to allow substrate uptake substrate_addition->incubation termination Terminate uptake (e.g., rapid washing with ice-cold buffer) incubation->termination lysis Lyse cells termination->lysis is_addition Add (S)-Norfluoxetine-d5 (Internal Standard) lysis->is_addition lcms LC-MS/MS Analysis is_addition->lcms data_analysis Data Analysis (IC50 determination) lcms->data_analysis signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle Serotonin (5-HT) Vesicles 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release SERT Serotonin Transporter (SERT) SERT->5HT_vesicle 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Binding Signal_transduction Signal Transduction 5HT_receptor->Signal_transduction S_Norfluoxetine (S)-Norfluoxetine S_Norfluoxetine->SERT Inhibition logical_flow start Start prep_cells Prepare SERT-Expressing Cells start->prep_cells prep_compounds Prepare Test Compounds and Controls start->prep_compounds perform_assay Perform Serotonin Reuptake Assay prep_cells->perform_assay prep_compounds->perform_assay add_is Add (S)-Norfluoxetine-d5 (Internal Standard) perform_assay->add_is analyze_lcms Analyze Samples by LC-MS/MS add_is->analyze_lcms calculate_ic50 Calculate IC50 Values analyze_lcms->calculate_ic50 end End calculate_ic50->end

References

Application Note: High-Throughput Analysis of (S)-Norfluoxetine-d5 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the detection and quantification of (S)-Norfluoxetine-d5 using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). (S)-Norfluoxetine-d5 is a deuterated stable isotope-labeled internal standard, crucial for the accurate quantification of Norfluoxetine (B159337), the primary active metabolite of the antidepressant drug Fluoxetine (B1211875).[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1][2][3] The method described herein employs a straightforward protein precipitation protocol for sample preparation and utilizes the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) for detection.

Introduction

Norfluoxetine, the major active metabolite of Fluoxetine, possesses pharmacological activity and a longer half-life than its parent compound, making its accurate measurement critical in pharmacokinetic and therapeutic drug monitoring studies.[4][5] LC-MS/MS has become the preferred technique for this analysis due to its superior sensitivity and specificity.[6][7] The use of a co-eluting, stable isotope-labeled internal standard, such as (S)-Norfluoxetine-d5, is essential for correcting analytical variability and ensuring data integrity.[1] This document provides a comprehensive protocol for setting up an LC-MS/MS system for the analysis of (S)-Norfluoxetine-d5 in a biological matrix like plasma.

Experimental Workflow

A generalized workflow for the analysis is presented below. It begins with sample preparation, followed by chromatographic separation and subsequent detection by mass spectrometry.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Spike Spike with (S)-Norfluoxetine-d5 (IS) Sample->Spike Precipitate Protein Precipitation (e.g., cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow from sample preparation to data analysis.

Detailed Protocols

Sample Preparation: Protein Precipitation

This protocol is a rapid method for removing the majority of proteins from a plasma sample.[1][8]

  • Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of the (S)-Norfluoxetine-d5 working solution (as internal standard) to the plasma sample. Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following are typical starting conditions and may require optimization based on the specific LC system and column used.

ParameterRecommended Setting
LC System Agilent 1200 Series, Shimadzu Nexera, or equivalent
Column Reversed-phase C18, e.g., Synergi 4µ Polar-RP[4], Xterra MS C18[7] (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate)[6][9]
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
Injection Volume 5 µL
Column Temp. 40°C
Autosampler Temp. 6°C
Mass Spectrometry (MS) Conditions

Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).[4][6][7] The MRM transitions for Norfluoxetine are well-established.[4][7][8][10] For (S)-Norfluoxetine-d5, the precursor ion mass is increased by 5 Da. The product ion is expected to be the same if the deuterium (B1214612) labels are not on the fragmented portion of the molecule.

Note: The following settings, particularly Collision Energy (CE) and Declustering Potential (DP), are instrument-dependent and should be optimized by infusing a standard solution of (S)-Norfluoxetine-d5.

Quantitative Data Summary

The table below summarizes the proposed MRM settings for (S)-Norfluoxetine-d5, along with the established parameters for its non-labeled counterpart for reference.

AnalyteIonization ModePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)DP (V)CE (eV)
Norfluoxetine ESI+296.2134.31006020
(Qualifier Ion)ESI+296.2105.11006025
(S)-Norfluoxetine-d5 ESI+301.2 134.3 1006020
(Qualifier Ion, Proposed)ESI+301.2 105.1 1006025

Table based on data from published methods for Norfluoxetine.[4][7][8]

Signaling Pathway and Logical Relationships

The logical relationship in a quantitative bioanalytical method using a stable isotope-labeled internal standard (IS) is designed to ensure accuracy and precision. The IS tracks the analyte of interest through the entire process.

logic cluster_process Analytical Process cluster_correction Correction & Quantification P_Analyte Analyte (Norfluoxetine) P_IS Internal Standard (Norfluoxetine-d5) Ratio Calculate Peak Area Ratio (Analyte / IS) P_Analyte->Ratio Area_Analyte P_IS->Ratio Area_IS CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve FinalConc Determine Final Concentration CalCurve->FinalConc

Caption: Logical diagram for quantification using an internal standard.

Conclusion

The described LC-MS/MS method provides the necessary selectivity, sensitivity, and robustness for the reliable detection of (S)-Norfluoxetine-d5. The use of a simple protein precipitation protocol allows for high-throughput sample processing. By establishing and optimizing these parameters, researchers can confidently incorporate (S)-Norfluoxetine-d5 as an internal standard for the precise quantification of Norfluoxetine in various preclinical and clinical research settings.

References

Solid-Phase Extraction of Norfluoxetine from Urine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase extraction (SPE) of norfluoxetine (B159337), the primary active metabolite of the antidepressant fluoxetine (B1211875), from human urine samples. The described method is crucial for various applications, including therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis. This protocol outlines a step-by-step procedure utilizing C18 SPE cartridges for the efficient isolation and purification of norfluoxetine prior to downstream analytical determination. Additionally, this note summarizes the performance characteristics of similar published methods and includes a visual workflow diagram to facilitate procedural understanding.

Introduction

Norfluoxetine is the N-demethylated metabolite of fluoxetine and possesses a longer half-life than its parent compound, making its quantification in biological matrices such as urine essential for assessing patient compliance and steady-state concentrations during treatment. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and cleaner extracts. This protocol details a robust SPE method for the extraction of norfluoxetine from urine, suitable for subsequent analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[1][2]

Data Summary

The following table summarizes quantitative data from various studies on the determination of norfluoxetine in biological samples, providing an overview of typical method performance.

ParameterValue RangeMatrixAnalytical MethodReference
Linearity Range6 - 125 ng/mLUrineGC-MS[1]
Limit of Detection (LOD)1 - 10 ng/mLUrineGC-MS[1]
10 µg/LUrineNACE[2]
12.5 µg/LBiological SamplesGC-MS[3]
Limit of Quantification (LOQ)5 - 10 ng/mLUrineGC-MS[1]
25 µg/LBiological SamplesGC-MS[3]
Recovery87 - 109 %UrineGC-MS[1]

Experimental Protocol

This protocol is a synthesized procedure based on established methods for the solid-phase extraction of norfluoxetine from urine.[1][2]

Materials:

  • C18 SPE Cartridges

  • Human Urine Sample

  • Methanol (B129727) (HPLC grade)

  • Deionized Water

  • pH adjustment solutions (e.g., 0.1M NaOH or HCl)

  • Vortex mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Collection tubes

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Pre-treatment:

    • Collect a urine sample in a clean container.

    • Adjust the pH of the urine sample to approximately 11.0 using a suitable base (e.g., 0.1M NaOH). This step is crucial for ensuring the analyte is in a neutral form for efficient retention on the C18 stationary phase.

    • Centrifuge the pH-adjusted urine sample to pellet any particulate matter.

    • Use the supernatant for the subsequent SPE procedure.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol through the sorbent bed.

    • Equilibrate the cartridges by passing 3 mL of deionized water. Do not allow the sorbent to dry out between conditioning and sample loading.

  • Sample Loading:

    • Load the pre-treated urine supernatant onto the conditioned C18 cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove any unretained, water-soluble interferences.

    • Perform a second wash with a mild organic solvent mixture (e.g., 3 mL of 5% methanol in water) to remove more polar interferences.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the retained norfluoxetine from the cartridge by passing 2 mL of methanol through the sorbent.[2]

    • Collect the eluate.

  • Post-Elution (Optional):

    • If necessary, evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent compatible with the intended analytical instrument (e.g., mobile phase for HPLC).

Experimental Workflow

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_Analysis Analysis Sample Urine Sample pH_Adjust Adjust pH to ~11.0 Sample->pH_Adjust Centrifuge Centrifuge pH_Adjust->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition C18 Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Water, 5% Methanol) Load->Wash Elute Elute Norfluoxetine (Methanol) Wash->Elute Evaporate Evaporate to Dryness (Optional) Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis GC-MS or HPLC Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of norfluoxetine from urine.

References

Application Note: Derivatization of Norfluoxetine for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine (B159337), the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), requires sensitive and specific analytical methods for its quantification in biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, but the inherent polarity and low volatility of norfluoxetine, due to its secondary amine group, necessitate a derivatization step prior to analysis. Derivatization enhances the volatility and thermal stability of the analyte, improves chromatographic peak shape, and increases sensitivity.

This application note provides detailed protocols for the two most common and effective derivatization methods for norfluoxetine: acylation with trifluoroacetic anhydride (B1165640) (TFAA) and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). It also presents a summary of quantitative data from various studies to aid in method selection and validation.

Derivatization Strategies

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation involves the introduction of an acyl group into the norfluoxetine molecule, effectively masking the polar secondary amine. TFAA is a highly reactive reagent that produces a stable and volatile trifluoroacetyl derivative of norfluoxetine. This method is robust and widely used in toxicological and clinical analyses.[1]

Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation replaces the active hydrogen on the secondary amine of norfluoxetine with a trimethylsilyl (B98337) (TMS) group. BSTFA is a powerful silylating agent that, often in the presence of a catalyst like trimethylchlorosilane (TMCS), efficiently derivatizes amines to form less polar and more volatile compounds suitable for GC-MS analysis.[2][3]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the GC-MS analysis of norfluoxetine following derivatization. These values are compiled from various studies and are intended to provide a comparative overview. Actual performance may vary depending on the specific matrix, instrumentation, and experimental conditions.

Derivatization MethodAnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Reference
Pentafluoropropionic anhydride (PFPA)Norfluoxetine50 - 1000 µg/L12.5 µg/L25 µg/L[4]
N-methyl-bis(trifluoroacetamide) (MBTFA)Norfluoxetine15 - 500515[5]
Chiral GC-MS (underivatized)Norfluoxetine enantiomers50 - 5004.2012.50[6]
SPE-GC-MSNorfluoxetine6 - 1251 - 105 - 10[7]
LLE-GC-MSNorfluoxetine10 - 801 - 105 - 10[7]

Experimental Protocols

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol describes the derivatization of a dried sample extract containing norfluoxetine.

Materials:

  • Dried sample extract containing norfluoxetine

  • Trifluoroacetic anhydride (TFAA)

  • Toluene (B28343)

  • Sodium Carbonate solution

  • Conical glass centrifuge tubes (10 mL) with stoppers

  • Vortex mixer

  • Centrifuge

  • Pipettes

Procedure:

  • Reconstitution: To the dried extract in a 10 mL conical test tube, add 200 µL of toluene.[1]

  • Derivatization: Add 100 µL of TFAA to the tube.[1] Immediately cap the tube tightly.

  • Reaction: Vortex the mixture for 5 to 10 seconds.

  • Neutralization: Add 1.0 mL of the sodium carbonate solution to the tube.[1] This step will cause foaming due to the release of CO2.

  • Extraction: Cap the tube and place it on a mechanical shaker for ten minutes on a high setting.

  • Phase Separation: Centrifuge the tube for 10 minutes at 3000 rpm.

  • Sample Transfer: Transfer the upper toluene layer to a clean, appropriately labeled autosampler vial for GC-MS analysis.

Protocol 2: Silylation with BSTFA + TMCS

This protocol is suitable for the derivatization of a dried sample extract containing norfluoxetine.

Materials:

  • Dried sample extract containing norfluoxetine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Acetonitrile (anhydrous)

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Reconstitution: To the dry residue in a GC vial, add 50 µL of anhydrous acetonitrile.

  • Reagent Addition: Add 50 µL of BSTFA with 1% TMCS to the vial.[2]

  • Reaction: Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Heat the vial at 60°C for 30 minutes in a heating block or oven.[2]

  • Cooling: Cool the vial to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

GC-MS Parameters (General Guidance)

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized norfluoxetine. Optimization will be required for specific instruments and applications.

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 min.

    • Ramp 1: 20°C/min to 270°C, hold for 1 min.

    • Ramp 2: 5°C/min to 300°C, hold for 6 min.[8]

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions for TFAA-Norfluoxetine: m/z 117, 176, 280.[4]

  • Monitored Ions for TMS-Norfluoxetine: While specific ions for TMS-norfluoxetine were not detailed in the provided search results, a common fragment ion for TMS-derivatized amines is m/z 73. The molecular ion and other characteristic fragments should be determined by analyzing a standard.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Deriv_Reagent Add Derivatization Reagent (TFAA or BSTFA) + Solvent Evaporation->Deriv_Reagent Dried Extract Reaction Vortex & Heat (e.g., 70°C for 20 min for TFAA 60°C for 30 min for BSTFA) Deriv_Reagent->Reaction Injection GC Injection Reaction->Injection Derivatized Sample Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Data Acquisition

Caption: Experimental workflow for norfluoxetine derivatization and GC-MS analysis.

Derivatization_Reactions cluster_acylation Acylation cluster_silylation Silylation Norfluoxetine1 Norfluoxetine (Secondary Amine) TFA_Norfluoxetine TFA-Norfluoxetine (Volatile Derivative) Norfluoxetine1->TFA_Norfluoxetine + TFAA TFAA (Trifluoroacetic Anhydride) TFAA->TFA_Norfluoxetine Reacts with Norfluoxetine2 Norfluoxetine (Secondary Amine) TMS_Norfluoxetine TMS-Norfluoxetine (Volatile Derivative) Norfluoxetine2->TMS_Norfluoxetine + BSTFA BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) BSTFA->TMS_Norfluoxetine Reacts with

Caption: Chemical derivatization reactions of norfluoxetine for GC-MS analysis.

References

Troubleshooting & Optimization

improving peak resolution in chiral separation of norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution during the chiral separation of norfluoxetine (B159337).

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of norfluoxetine enantiomers.

Q1: I am seeing poor or no resolution between the norfluoxetine enantiomer peaks. What are the initial steps I should take?

A1: When facing a lack of separation, a systematic check of your method parameters is crucial. Start by verifying the following:

  • Chiral Stationary Phase (CSP): Confirm that you are using an appropriate CSP for norfluoxetine. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective.

  • Mobile Phase Composition: Ensure the mobile phase is correctly prepared with high-performance liquid chromatography (HPLC)-grade solvents. The choice of organic modifier (e.g., ethanol (B145695), isopropanol) and its proportion to the alkane (e.g., n-hexane) is critical for achieving selectivity.[1] Basic additives like diethylamine (B46881) (DEA) are often necessary for good peak shape and resolution of basic compounds like norfluoxetine.

  • Column Equilibration: Verify that the column has been properly conditioned and equilibrated with the mobile phase. Inadequate equilibration can lead to inconsistent and poor separation.

Q2: My peaks are broad, leading to poor resolution. How can I improve peak sharpness?

A2: Broad peaks can be caused by several factors. Consider the following optimization strategies:

  • Optimize Mobile Phase Strength: The concentration of the alcohol modifier in the mobile phase significantly affects retention and resolution. Decreasing the alcohol percentage can increase retention times and often improves resolution. However, excessively long retention can lead to peak broadening due to diffusion, so finding an optimal balance is key.[1]

  • Adjust the Flow Rate: In chiral chromatography, lower flow rates often result in better resolution.[2] If you are using a standard flow rate (e.g., 1.0 mL/min), try reducing it to 0.5 mL/min to see if peak shape and separation improve.

  • Check for Column Overload: Injecting a sample that is too concentrated can cause broad and tailing peaks. Try diluting your sample and reinjecting it.

  • Ensure Proper Sample Dissolution: The sample should be dissolved in the mobile phase or a weaker solvent to avoid peak distortion.

Q3: I'm observing peak tailing for my norfluoxetine enantiomers. What is the likely cause and how can I fix it?

A3: Peak tailing is a common issue, often caused by strong interactions between the basic analyte and active sites on the silica (B1680970) support of the CSP.

  • Use a Basic Additive: For a basic compound like norfluoxetine, adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can significantly reduce peak tailing by competing for the active sites. A typical concentration is 0.1%.[1]

Q4: Can changing the column temperature improve my separation?

A4: Yes, temperature can be a powerful tool for optimizing chiral separations.[2][3]

  • Impact on Selectivity: Changing the temperature can alter the thermodynamics of the interactions between the enantiomers and the CSP, which can lead to changes in selectivity and, consequently, resolution.[2][3]

  • Optimization Strategy: It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for your specific separation.[4][5] Lower temperatures often lead to better selectivity, but this is not always the case.[6]

Frequently Asked Questions (FAQs)

Q5: Why is chiral separation of norfluoxetine important?

A5: Norfluoxetine is the primary active metabolite of the antidepressant fluoxetine (B1211875). The enantiomers of norfluoxetine exhibit different pharmacological activities. Specifically, the (S)-enantiomer is a more potent serotonin (B10506) reuptake inhibitor than the (R)-enantiomer.[1][7] Therefore, separating and quantifying the individual enantiomers is crucial for understanding the pharmacokinetics and pharmacodynamics of fluoxetine and for developing enantiomerically pure drugs with improved efficacy and reduced side effects.[8][9]

Q6: What type of chiral stationary phase is recommended for norfluoxetine separation?

A6: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used and have shown success in separating fluoxetine and norfluoxetine enantiomers. Examples include columns like CHIRALPAK® IK, CHIRALCEL® OD-H, and CHIRALPAK® AD-H.[1] Cyclodextrin-based columns have also been used effectively.[4][5]

Q7: What are common mobile phases for the chiral separation of norfluoxetine?

A7: For normal-phase chromatography on polysaccharide-based CSPs, a common mobile phase consists of an alkane (like n-hexane) and an alcohol modifier (such as ethanol or isopropanol), with a small amount of a basic additive (like diethylamine).[1] For reversed-phase mode, mixtures of acetonitrile (B52724) and aqueous buffers are often employed.[7][10]

Q8: Can mobile phase additives other than bases be used?

A8: While basic additives are common for basic analytes like norfluoxetine, other additives can be used depending on the separation mode and the CSP. In some reversed-phase methods, buffers like ammonium (B1175870) acetate (B1210297) are used to control pH and improve peak shape.[7][11] Acidic additives are generally not recommended for basic compounds as they can lead to a loss of resolution.[12]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Fluoxetine Enantiomer Resolution on CHIRALPAK® IK

Mobile Phase Composition (Hexane:Alcohol:DEA)Resolution (Rs)
95:5:0.1 (Hex-EtOH-DEA)Baseline Resolution
90:10:0.1 (Hex-IPA-DEA)Better-than-Baseline Resolution

Data synthesized from an application note on the chiral resolution of fluoxetine, which is structurally similar to norfluoxetine and provides a relevant starting point for method development.[1]

Table 2: Chromatographic Conditions for the Separation of Fluoxetine and Norfluoxetine Enantiomers

ParameterCondition 1Condition 2
Chiral Stationary Phase Acetylated β-cyclodextrinVancomycin-based CSP
Mobile Phase Methanol (B129727)/0.3% Triethylamine (B128534) buffer (pH 5.6) (30:70)Ethanol/10 mM Ammonium Acetate buffer (pH 6.8) (92.5:7.5)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 40°C20°C
Detection 214 nmFluorescence
Resolution (Rs) R(SNF, SF) = 0.8, R(SF, RNF) = 1.2, R(RNF, RF) = 0.9Baseline resolution achieved

Data extracted from studies on the chiral separation of fluoxetine and norfluoxetine in biological and environmental samples.[4][7][11]

Experimental Protocols

Protocol 1: Chiral Separation of Fluoxetine and Norfluoxetine using an Acetylated β-Cyclodextrin Column

This protocol is based on a method for the analysis of fluoxetine and norfluoxetine enantiomers in rabbit plasma, urine, and vitreous humor.[4][13]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: Acetylated β-cyclodextrin (CD) column.

    • Mobile Phase: A mixture of methanol and 0.3% triethylamine buffer (pH 5.6) in a 30:70 ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 214 nm.

    • Injection Volume: 180 µL of reconstituted extract.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a Varian Bond Elut Certify column with methanol and deionized water.

    • Add 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.8) to the column.

    • Mix 2 mL of the sample with 8 mL of 0.1 M phosphate buffer and apply to the column at a flow rate of approximately 1 mL/min.

    • Rinse the column with deionized water, followed by 2 mL of 1.0 M acetic acid, and then methanol.

    • Elute the drug enantiomers with a mixture of methylene (B1212753) chloride, isopropanol, and ammonium hydroxide (B78521) (78:20:2).

    • Evaporate the eluate and reconstitute the residue for HPLC analysis.

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Resolution check_csp Verify Chiral Stationary Phase start->check_csp check_mp Check Mobile Phase Composition & Prep check_csp->check_mp CSP Correct check_equilibration Ensure Proper Column Equilibration check_mp->check_equilibration MP Correct optimize_mp Optimize Mobile Phase Strength check_equilibration->optimize_mp Equilibration OK adjust_flow Adjust Flow Rate (e.g., lower) optimize_mp->adjust_flow check_load Check for Column Overload adjust_flow->check_load add_additive Add/Optimize Basic Additive (e.g., DEA) check_load->add_additive optimize_temp Optimize Column Temperature add_additive->optimize_temp good_resolution Good Resolution Achieved optimize_temp->good_resolution Resolution Improved

Caption: Troubleshooting workflow for poor peak resolution.

LogicalRelationships cluster_factors Key Factors Affecting Resolution cluster_parameters Adjustable Experimental Parameters Selectivity Selectivity (α) CSP_Type CSP Type Selectivity->CSP_Type MP_Composition Mobile Phase Composition Selectivity->MP_Composition Temperature Temperature Selectivity->Temperature Efficiency Efficiency (N) Flow_Rate Flow Rate Efficiency->Flow_Rate Column_Dimensions Column Dimensions Efficiency->Column_Dimensions Retention Retention Factor (k) MP_Strength Mobile Phase Strength Retention->MP_Strength

Caption: Key factors and experimental parameters in chiral separation.

References

reducing matrix effects in norfluoxetine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of norfluoxetine (B159337).

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of norfluoxetine, with a focus on mitigating matrix effects.

Issue 1: Poor peak shape (tailing or fronting) for norfluoxetine.

  • Question: My chromatogram for norfluoxetine shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?

  • Answer: Poor peak shape can be caused by several factors, often related to interactions between the analyte and the analytical column or sample matrix.

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on C18 columns can interact with the basic amine group of norfluoxetine, leading to peak tailing.

      • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to protonate the silanol groups and minimize these interactions.[1][2] Consider using a column with end-capping or a different stationary phase, such as a biphenyl (B1667301) column, which can offer different selectivity.

    • Column Overload: Injecting too much analyte can saturate the stationary phase, causing peak fronting.

      • Solution: Reduce the concentration of the sample or decrease the injection volume.

    • Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can lead to peak distortion.

      • Solution: Whenever possible, dissolve the extracted sample in a solvent that is similar in composition and strength to the initial mobile phase.

    • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to poor peak shape for all analytes.

      • Solution: Use a guard column and/or implement a more effective sample clean-up procedure. If the column is contaminated, it may need to be washed or replaced.

Issue 2: High signal suppression or enhancement (Matrix Effect).

  • Question: I am observing significant ion suppression or enhancement for norfluoxetine, leading to poor accuracy and reproducibility. How can I identify and minimize these matrix effects?

  • Answer: Matrix effects are a common challenge in bioanalysis and are primarily caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte.[3][4][5][6]

    • Identifying Matrix Effects:

      • Post-Column Infusion: This qualitative method involves infusing a constant flow of a norfluoxetine standard into the MS detector while injecting a blank, extracted sample matrix. Dips or rises in the baseline signal at the retention time of norfluoxetine indicate ion suppression or enhancement, respectively.

      • Post-Extraction Spike: This quantitative method compares the peak area of norfluoxetine in a neat solution to the peak area of norfluoxetine spiked into a blank, extracted sample matrix. The matrix factor (MF) can be calculated as:

        • MF (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

        • An MF below 100% indicates ion suppression, while an MF above 100% indicates ion enhancement. A study on wastewater samples found matrix factors for norfluoxetine-d₅ to be between 38-47%, indicating significant ion suppression.[7]

    • Minimizing Matrix Effects:

      • Improve Sample Preparation: This is the most effective way to reduce matrix effects.[4]

        • Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to protein precipitation.

        • Solid-Phase Extraction (SPE): Provides even better cleanup by selectively isolating the analyte.

        • Supported Liquid Extraction (SLE): A streamlined form of LLE that is amenable to automation.[8]

        • Phospholipid Removal: Phospholipids (B1166683) are a major source of matrix effects in plasma and serum samples.[9][10] Using specialized phospholipid removal plates or cartridges can significantly reduce ion suppression.[9][10]

      • Optimize Chromatography:

        • Gradient Elution: Use a gradient profile that separates norfluoxetine from the early-eluting, polar matrix components.

        • Column Choice: Employ a column with a different selectivity to resolve norfluoxetine from interfering compounds.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., norfluoxetine-d5) will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ionization and improving the accuracy and precision of quantification.[7]

Issue 3: Inconsistent results and poor reproducibility.

  • Question: My results for norfluoxetine analysis are not reproducible between different sample batches. What could be the cause?

  • Answer: Poor reproducibility is often a consequence of variable matrix effects between different lots of biological matrix.

    • Differential Matrix Effects: The composition of biological matrices can vary between individuals or batches, leading to different degrees of ion suppression or enhancement.

      • Solution: The most robust solution is to use a stable isotope-labeled internal standard (SIL-IS) for norfluoxetine. The SIL-IS will co-elute and be affected by the matrix in the same way as the analyte, thereby correcting for these variations.

    • Inconsistent Sample Preparation: Variability in the sample preparation process can lead to inconsistent recoveries and matrix effects.

      • Solution: Ensure that the sample preparation protocol is well-defined and consistently followed. Automating the sample preparation process can also improve reproducibility.

    • Analyte Stability: Degradation of norfluoxetine in the matrix or during the analytical process can lead to inconsistent results.

      • Solution: Perform stability studies to assess the stability of norfluoxetine under different storage and processing conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in norfluoxetine analysis in plasma/serum?

A1: The most significant source of matrix effects in plasma and serum is phospholipids from cell membranes.[9][10] These compounds can co-elute with norfluoxetine and suppress its ionization in the mass spectrometer. Other endogenous components like salts, proteins, and metabolites can also contribute to matrix effects.

Q2: Which sample preparation technique is best for reducing matrix effects for norfluoxetine?

A2: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): Simple and fast, but generally provides the least clean extract and may not be sufficient for high-sensitivity assays due to significant matrix effects.[11]

  • Liquid-Liquid Extraction (LLE): Offers a good balance between cleanliness and ease of use.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at removing interfering matrix components.

  • Supported Liquid Extraction (SLE): A more reproducible and automatable alternative to traditional LLE.[8]

  • Phospholipid Removal (PLR): Specifically targets the removal of phospholipids and can be very effective when analyzing plasma or serum samples.[9][10]

For high-sensitivity and regulatory-compliant bioanalysis, SPE or techniques incorporating phospholipid removal are often preferred.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for norfluoxetine analysis?

A3: While not strictly mandatory for all applications, using a SIL-IS such as norfluoxetine-d5 is highly recommended for quantitative bioanalysis. A SIL-IS is the most effective way to compensate for matrix effects and variations in extraction recovery and instrument response, leading to improved accuracy and precision.[7]

Q4: How can I optimize my chromatographic method to reduce matrix effects?

A4: Chromatographic optimization aims to separate norfluoxetine from co-eluting matrix components.

  • Increase Retention: Adjust the mobile phase composition (e.g., lower the percentage of organic solvent) to increase the retention time of norfluoxetine, moving it away from the "void volume" where many polar interferences elute.

  • Use a Longer Gradient: A shallower gradient can improve the resolution between norfluoxetine and closely eluting interferences.

  • Change Stationary Phase: If co-elution persists, switching to a column with a different stationary phase (e.g., biphenyl, pentafluorophenyl) can alter the selectivity and improve separation.

Q5: What are the typical mass transitions (MRM) for norfluoxetine?

A5: In positive electrospray ionization (ESI+) mode, a common precursor ion for norfluoxetine is m/z 296. The product ions can vary, but a frequently used transition is m/z 296 → 134.[8][12] It is always essential to optimize the specific transitions and collision energies on your particular mass spectrometer.

Quantitative Data Summary

The following table summarizes the reported effectiveness of different strategies in reducing matrix effects for norfluoxetine and related compounds.

StrategyAnalyte/MatrixQuantitative MetricResultReference
Use of SIL-ISNorfluoxetine-d₅ in wastewaterMatrix Factor (MF)38-47% (Significant ion suppression)[7]
Phospholipid RemovalGeneral bioanalysisSignal Intensity2.5 times stronger signal compared to protein precipitation[10]
Protein PrecipitationFluoxetine (B1211875) in human plasmaRecoveryExcellent recovery of 83.61%[11]
Supported Liquid ExtractionNorfluoxetine in human plasmaPrecision (%CV)<15%[8]

Experimental Protocols

Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)

This protocol is based on a method for the simultaneous determination of fluoxetine and norfluoxetine in human plasma.[8]

  • Sample Pre-treatment: To 100 µL of human plasma, add the internal standard solution (e.g., fluoxetine-d5).

  • Loading: Load the pre-treated sample onto a supported liquid extraction plate/cartridge and allow it to absorb for 5 minutes.

  • Elution: Add 1 mL of methyl tert-butyl ether to the plate/cartridge and allow it to elute by gravity for 5 minutes. Repeat the elution step.

  • Evaporation: Evaporate the combined eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Phospholipid Removal

This protocol provides a general workflow for using phospholipid removal plates.

  • Protein Precipitation: Add 3 parts of acetonitrile (B52724) to 1 part of plasma sample in a collection plate.

  • Mixing: Mix thoroughly (e.g., vortex for 1 minute).

  • Filtration: Place the phospholipid removal plate on top of a clean collection plate. Transfer the supernatant from the protein precipitation step to the phospholipid removal plate.

  • Elution: Apply a vacuum or positive pressure to draw the sample through the phospholipid removal sorbent into the clean collection plate.

  • Evaporation and Reconstitution: Evaporate the filtrate and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Option A lle Liquid-Liquid Extraction add_is->lle Option B spe Solid-Phase Extraction add_is->spe Option C plr Phospholipid Removal ppt->plr Recommended evap Evaporation plr->evap lle->evap spe->evap recon Reconstitution evap->recon lc_separation LC Separation recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: Experimental workflow for norfluoxetine LC-MS/MS analysis.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start Poor Analytical Result (e.g., poor peak shape, high variability) check_peak_shape Peak Shape Issue? start->check_peak_shape check_matrix_effect High Matrix Effect? check_peak_shape->check_matrix_effect No optimize_chroma Optimize Chromatography (e.g., mobile phase pH, gradient) check_peak_shape->optimize_chroma Yes improve_cleanup Improve Sample Cleanup (e.g., SPE, PLR) check_matrix_effect->improve_cleanup Yes use_sil_is Use Stable Isotope-Labeled IS check_matrix_effect->use_sil_is Yes improve_cleanup->use_sil_is

Caption: Troubleshooting logic for norfluoxetine LC-MS/MS analysis.

References

troubleshooting low recovery of norfluoxetine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to norfluoxetine (B159337) extraction. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges encountered during the extraction of norfluoxetine from biological matrices.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low recovery of norfluoxetine during Solid-Phase Extraction (SPE). What are the potential causes?

Low recovery of norfluoxetine during SPE can stem from several factors throughout the extraction process. The most common issues include improper pH of the sample or solvents, suboptimal selection of wash and elution solvents, incorrect conditioning or equilibration of the SPE cartridge, or overloading the sorbent. Norfluoxetine is a basic compound, and its charge state is highly dependent on pH, which is a critical factor for its retention on and elution from the SPE sorbent.

Q2: How does pH affect the extraction efficiency of norfluoxetine?

Norfluoxetine is a basic molecule with a pKa of approximately 9.05.[1] To ensure optimal retention on a reversed-phase (e.g., C8 or C18) or a mixed-mode cation exchange SPE sorbent, the pH of the sample should be adjusted to be at least 2 pH units below its pKa to ensure it is in its positively charged (ionized) form. Conversely, for elution from a reversed-phase sorbent, the pH should be raised to be at least 2 pH units above the pKa to neutralize the molecule, increasing its hydrophobicity. For elution from a cation exchange sorbent, a high ionic strength buffer or a solvent containing a counter-ion is typically used. The distribution of fluoxetine (B1211875), a similar compound, between octanol (B41247) and water has been shown to increase significantly with increasing pH, highlighting the importance of pH control.[2]

Q3: What are the expected recovery rates for norfluoxetine with different extraction methods?

Recovery rates for norfluoxetine can vary depending on the extraction method, matrix, and laboratory-specific conditions. However, published literature provides a general expectation of recovery percentages.

Extraction MethodMatrixSorbent/SolventReported Recovery of Norfluoxetine
Solid-Phase Extraction (SPE)SerumMixed-mode (non-polar and strong cation exchange)96.9%[3]
Solid-Phase Extraction (SPE)Human PlasmaC1885-105%[4][5]
Solid-Phase Extraction (SPE)SerumNot specified>75%[6]
Solid-Phase Extraction (SPE)SerumAutomated SPE/LLE70%[7][8]
Liquid-Liquid Extraction (LLE)UrineNot specified87-109%[9][10]
Liquid-Liquid Extraction (LLE)PlasmaNot specified93% (for norfluoxetine)

Q4: Can you provide a general troubleshooting workflow for low norfluoxetine recovery in SPE?

Certainly. A systematic approach is crucial for identifying the root cause of low recovery. The following workflow can help pinpoint the step at which the analyte is being lost.

SPE_Troubleshooting_Workflow start Start: Low Norfluoxetine Recovery check_method Review Established Method Parameters (pH, solvents, volumes) start->check_method track_analyte Systematically Track Analyte Loss check_method->track_analyte collect_fractions Collect and Analyze All Fractions: - Load Flow-through - Wash Eluates - Final Eluate track_analyte->collect_fractions analyte_in_load Analyte found in Load Fraction? collect_fractions->analyte_in_load analyte_in_wash Analyte found in Wash Fraction? analyte_in_load->analyte_in_wash No cause_load Potential Causes: - Incorrect sample pH (too high) - Sample solvent too strong - Sorbent breakthrough (overload) - Insufficient sorbent conditioning analyte_in_load->cause_load Yes analyte_retained Analyte not found in Load or Wash? analyte_in_wash->analyte_retained No cause_wash Potential Causes: - Wash solvent is too strong - Incorrect pH of wash solvent analyte_in_wash->cause_wash Yes cause_retained Potential Causes: - Elution solvent is too weak - Incorrect pH of elution solvent - Insufficient elution volume analyte_retained->cause_retained Yes solution Implement Corrective Actions and Re-run cause_load->solution cause_wash->solution cause_retained->solution

Caption: A logical workflow for troubleshooting low norfluoxetine recovery in SPE.

Detailed Troubleshooting Guides

Issue 1: Low Recovery with Solid-Phase Extraction (SPE)

If you are experiencing low recovery of norfluoxetine when using an SPE protocol, consider the following troubleshooting steps:

1. Verify pH of All Solutions:

  • Sample (Loading): For reversed-phase and cation-exchange SPE, ensure the sample pH is acidic (at least 2 pH units below norfluoxetine's pKa of ~9.05) to promote ionization and retention.

  • Wash Solvent: The pH of the wash solvent should be similar to the loading solution to keep the analyte retained while washing away interferences.

  • Elution Solvent: For reversed-phase SPE, use a basic pH (at least 2 pH units above the pKa) to neutralize norfluoxetine, making it less polar and easier to elute with an organic solvent. For mixed-mode cation exchange, elution is typically achieved with a small amount of a strong base (e.g., ammonium (B1175870) hydroxide) in the elution solvent.

2. Evaluate Solvent Strength:

  • Wash Solvent: If norfluoxetine is found in the wash eluate, the organic content of your wash solvent may be too high, causing premature elution. Reduce the percentage of the organic solvent.

  • Elution Solvent: If norfluoxetine is not eluting from the cartridge, the elution solvent may be too weak. Increase the organic strength or, for cation exchange, the concentration of the counter-ion in the elution buffer.

3. Check for Cartridge Overload:

  • Exceeding the binding capacity of the SPE sorbent will cause the analyte to pass through during the loading step. If you suspect this, try reducing the sample volume or using a cartridge with a larger sorbent mass.

4. Ensure Proper Cartridge Conditioning and Equilibration:

  • Inadequate conditioning can lead to inconsistent interactions between the sorbent and the analyte.[11] Ensure the sorbent is properly wetted according to the manufacturer's instructions, typically with methanol (B129727) followed by water or an appropriate buffer.[11] Do not let the sorbent bed dry out between steps.[12]

Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)

For challenges with LLE, consider these points:

1. Optimize Extraction pH:

  • As with SPE, pH is critical. To extract the basic norfluoxetine from an aqueous matrix into an organic solvent, the pH of the aqueous phase should be adjusted to be basic (e.g., pH > 11) to neutralize the molecule, thereby increasing its solubility in the organic solvent.

2. Select an Appropriate Extraction Solvent:

  • Solvents like methyl tert-butyl ether[13] and n-butyl chloride[14] have been successfully used. The choice of solvent depends on the sample matrix and the desired selectivity. Ensure the solvent is of high purity to avoid interferences.

3. Ensure Efficient Phase Separation:

  • Incomplete separation of the aqueous and organic layers can lead to analyte loss. Centrifugation can aid in breaking up emulsions and achieving a clean separation.

4. Consider the "Salting-Out" Effect:

  • The addition of salt (e.g., sodium chloride) to the aqueous phase can increase the extraction efficiency of polar analytes into the organic phase.[15] However, this effect can be unpredictable and may sometimes hinder extraction.[1][15]

Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction of Norfluoxetine from Serum

This protocol is adapted from a method reporting high recovery of norfluoxetine.[3]

1. Sample Pre-treatment: a. To 0.5 mL of serum, add an internal standard. b. Add 0.5 mL of a suitable buffer to adjust the pH (e.g., a buffer that ensures a pH of ~6-7).

2. SPE Cartridge Conditioning: a. Use a mixed-mode SPE cartridge (non-polar and strong cation exchange). b. Condition the cartridge with 1 mL of methanol. c. Equilibrate the cartridge with 1 mL of the pre-treatment buffer.

3. Sample Loading: a. Load the pre-treated sample onto the SPE cartridge. b. Apply a slow, consistent flow rate (e.g., 1-2 mL/min).

4. Washing: a. Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5-10% methanol in water) to remove hydrophilic interferences. b. Wash with 1 mL of a stronger organic solvent (e.g., 100% methanol) to remove lipophilic interferences.

5. Elution: a. Elute the norfluoxetine with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol). b. Collect the eluate for analysis.

6. Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small volume of the mobile phase used for chromatographic analysis.

Caption: Workflow for the mixed-mode SPE of norfluoxetine.

Protocol 2: Liquid-Liquid Extraction of Norfluoxetine from Plasma

This protocol is a generalized procedure based on common LLE principles for basic drugs.

1. Sample Preparation: a. To 1 mL of plasma, add an internal standard. b. Add a basifying agent (e.g., 100 µL of 1M NaOH) to raise the pH to >11. Vortex briefly.

2. Liquid-Liquid Extraction: a. Add 5 mL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether). b. Vortex vigorously for 1-2 minutes to ensure thorough mixing. c. Centrifuge at 3000 x g for 10 minutes to separate the phases.

3. Solvent Transfer: a. Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

4. Dry-down and Reconstitution: a. Evaporate the organic solvent to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of the chromatographic mobile phase.

This technical support guide provides a starting point for troubleshooting low recovery of norfluoxetine. For specific applications, further optimization of these protocols may be necessary.

References

Technical Support Center: Optimizing Norfluoxetine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of norfluoxetine (B159337). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for norfluoxetine analysis on a C8 or C18 column?

A1: A common starting point for reversed-phase HPLC analysis of norfluoxetine is a mixture of acetonitrile (B52724) and a buffered aqueous phase. The pH of the aqueous phase is crucial for good peak shape and retention. Often, a slightly acidic mobile phase is used to ensure the protonation of residual silanol (B1196071) groups on the column, which can otherwise lead to peak tailing. For example, a mobile phase consisting of acetonitrile and a perchlorate (B79767) buffer has been successfully used.[1] Another approach involves using acetonitrile and 0.1 M nitric acid (pH 3).[2][3]

Q2: I am observing significant peak tailing for my norfluoxetine peak. What are the common causes and how can I fix it?

A2: Peak tailing for basic compounds like norfluoxetine is a frequent issue in reversed-phase HPLC. The primary cause is often the interaction between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[4][5]

Here are some common causes and solutions:

  • Mobile Phase pH: If the mobile phase pH is not optimal, strong interactions can occur.

    • Solution: Lowering the mobile phase pH to between 2 and 3 can help by protonating the silanol groups, thus minimizing their interaction with the protonated amine of norfluoxetine.[4][6]

  • Insufficient Buffering: An inadequately buffered mobile phase can lead to inconsistent ionization of the analyte and silanol groups.

    • Solution: Ensure your buffer concentration is sufficient, typically in the range of 10-50 mM.[7]

  • Secondary Interactions: Even with an optimized pH, secondary interactions can persist.

    • Solution: Consider adding a mobile phase modifier, such as a tertiary amine like triethylamine (B128534) (TEA), to the mobile phase.[8][9] These modifiers compete with the analyte for active sites on the stationary phase, effectively masking the silanols and improving peak shape.

  • Column Choice: The type of stationary phase can significantly impact peak shape.

    • Solution: Employing a column with a highly deactivated or end-capped stationary phase can reduce the number of available silanol groups.[6]

Q3: My retention times for norfluoxetine are not reproducible. What should I check?

A3: Fluctuations in retention time can stem from several factors:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and composition, is a common culprit.

    • Solution: Prepare fresh mobile phase for each run and ensure accurate pH measurement and component mixing.

  • Column Equilibration: Insufficient column equilibration time with the mobile phase before injection can lead to drifting retention times.

    • Solution: Ensure the column is thoroughly equilibrated. A stable baseline is a good indicator of equilibration.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[10]

  • Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can cause variability.

    • Solution: Regularly check for leaks and verify the pump's flow rate.

Troubleshooting Guide

Issue: Poor Peak Resolution Between Norfluoxetine and Fluoxetine (B1211875)
  • Possible Cause: The mobile phase composition may not be optimal for separating these two closely related compounds.

  • Solution:

    • Adjust Organic Modifier Percentage: Systematically vary the percentage of acetonitrile in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.

    • Change Organic Modifier: Consider switching from acetonitrile to methanol (B129727) or a mixture of both. This can alter the selectivity of the separation.

    • Optimize pH: Fine-tune the pH of the aqueous phase, as it can influence the ionization and retention of both compounds differently.

    • Gradient Elution: If isocratic elution is insufficient, developing a gradient elution method can often provide the necessary resolution.[2][3]

Issue: Noisy Baseline
  • Possible Cause: A noisy baseline can be caused by several factors, including contaminated mobile phase, detector issues, or leaks in the system.[6]

  • Solution:

    • Degas Mobile Phase: Ensure the mobile phase is properly degassed to remove dissolved air, which can cause bubbles in the detector cell.[6]

    • Use High-Purity Solvents: Use HPLC-grade solvents to prepare the mobile phase to avoid contamination.[6]

    • Check for Leaks: Inspect all fittings and connections for any signs of leaks.[6]

    • Clean the Detector Cell: If the above steps do not resolve the issue, the detector flow cell may need to be flushed.

Experimental Protocols

Example HPLC Method for Norfluoxetine and Fluoxetine in Plasma

This method is an example for the simultaneous determination of fluoxetine and norfluoxetine in human plasma.

  • Column: C8, reversed-phase (e.g., 150 x 4.6 mm I.D.).[11]

  • Mobile Phase: A mixture of acetonitrile and an aqueous solution containing perchloric acid and tetramethylammonium (B1211777) perchlorate.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: Fluorescence detector with excitation at 230 nm and emission at 290 nm.[11]

  • Sample Preparation: Solid Phase Extraction (SPE) of plasma samples.[11]

Quantitative Data Summary

AnalyteColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)DetectionReference
NorfluoxetineC8Acetonitrile/Perchlorate Buffer1.08.1Fluorescence (Ex: 230 nm, Em: 290 nm)[11]
FluoxetineC8Acetonitrile/Perchlorate Buffer1.09.7Fluorescence (Ex: 230 nm, Em: 290 nm)[11]
NorfluoxetineReversed-phaseAcetonitrile/0.1 M Nitric Acid (pH 3) (Gradient)--Fluorescence (after derivatization)[2][3]
FluoxetineReversed-phaseAcetonitrile/0.1 M Nitric Acid (pH 3) (Gradient)--Fluorescence (after derivatization)[2][3]
NorfluoxetineSupelcosil LC-8-DBTriethylamine acetate:Acetonitrile--UV[8][9][12]
FluoxetineSupelcosil LC-8-DBTriethylamine acetate:Acetonitrile--UV[8][9][12]
Norfluoxetine-Water (pH 2.4 with phosphoric acid):Acetonitrile (68:32 v/v)0.33.7UV (230 nm)[13]
Fluoxetine-Water (pH 2.4 with phosphoric acid):Acetonitrile (68:32 v/v)0.33.1UV (230 nm)[13]

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Sample Preparation (e.g., SPE, Filtration) Injector Injector SamplePrep->Injector MobilePhasePrep Mobile Phase Preparation (Accurate Mixing & Degassing) Pump Pump MobilePhasePrep->Pump Column HPLC Column Injector->Column Pump->Injector Detector Detector (UV or Fluorescence) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: General experimental workflow for HPLC analysis.

Troubleshooting_Tree Start Problem Encountered PeakTailing Peak Tailing? Start->PeakTailing PoorResolution Poor Resolution? PeakTailing->PoorResolution No AdjustpH Adjust Mobile Phase pH (2.0 - 3.0) PeakTailing->AdjustpH Yes RetentionShift Retention Time Shift? PoorResolution->RetentionShift No OptimizeOrganic Optimize % Organic Solvent PoorResolution->OptimizeOrganic Yes CheckMobilePhase Check Mobile Phase Prep & pH RetentionShift->CheckMobilePhase Yes AddModifier Add Mobile Phase Modifier (e.g., TEA) AdjustpH->AddModifier CheckColumn Use End-capped Column AddModifier->CheckColumn ChangeSolvent Change Organic Solvent (ACN to MeOH) OptimizeOrganic->ChangeSolvent UseGradient Implement Gradient Elution ChangeSolvent->UseGradient EquilibrateColumn Ensure Proper Column Equilibration CheckMobilePhase->EquilibrateColumn ControlTemp Use Column Oven EquilibrateColumn->ControlTemp

References

Technical Support Center: Addressing Ion Suppression with (S)-Norfluoxetine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively address ion suppression in LC-MS/MS analysis when using (S)-Norfluoxetine-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to a decreased signal intensity for the analyte, which negatively impacts the sensitivity, accuracy, and reproducibility of quantitative analyses.[3][4] The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] When these matrix components co-elute with the analyte, they compete for the available charge in the ion source, leading to reduced ion formation for the analyte.[1]

Q2: How does (S)-Norfluoxetine-d5 help in addressing ion suppression?

A2: (S)-Norfluoxetine-d5 is a stable isotope-labeled (SIL) internal standard. The use of a SIL internal standard is considered the gold standard for compensating for ion suppression.[3] Since (S)-Norfluoxetine-d5 has nearly identical physicochemical properties to the analyte (S)-Norfluoxetine, it co-elutes and experiences the same degree of ion suppression.[2][5] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as the ratio remains constant even when the absolute signal intensities of both compounds are suppressed.[6]

Q3: Can I use deuterated fluoxetine (B1211875) (Fluoxetine-d5) to quantify norfluoxetine (B159337)?

A3: While it is possible, it is not ideal. For the most accurate results, the internal standard should be an isotopically labeled version of the analyte itself.[5] Since fluoxetine and norfluoxetine have different chemical structures, they may exhibit slightly different chromatographic retention times and ionization efficiencies. This can lead to differential ion suppression effects, where the matrix affects the analyte and the internal standard to different extents, compromising the accuracy of the quantification.[7] Therefore, using (S)-Norfluoxetine-d5 is the preferred internal standard for the quantification of (S)-Norfluoxetine.

Q4: I am still observing inconsistent results even with the use of (S)-Norfluoxetine-d5. What could be the reason?

A4: Inconsistent results despite using a SIL internal standard can arise from a few factors. A significant chromatographic separation between the analyte and the internal standard can lead to them being affected differently by co-eluting matrix components.[8] This is known as the isotope effect, where deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[9] Additionally, high concentrations of the internal standard can sometimes contribute to ion suppression.[7] It is also crucial to ensure the isotopic purity of the internal standard to avoid any contribution to the analyte's signal.[10]

Troubleshooting Guides

This section provides a question-and-answer format to troubleshoot specific issues you might encounter during your experiments.

Issue Possible Cause Troubleshooting Steps
Low signal intensity for both analyte and (S)-Norfluoxetine-d5 Significant ion suppression due to a complex matrix.1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] 2. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[3] 3. Optimize Chromatographic Conditions: Adjust the gradient, flow rate, or change the column to improve the separation of the analyte and internal standard from the matrix interferences.[11]
Inconsistent analyte/(S)-Norfluoxetine-d5 ratio across replicates Variable matrix effects between samples or chromatographic separation of the analyte and internal standard.1. Improve Sample Preparation Consistency: Ensure uniform execution of the sample preparation protocol for all samples to minimize variability in the matrix. 2. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[3] 3. Optimize Chromatography for Co-elution: Adjust chromatographic conditions to ensure the analyte and (S)-Norfluoxetine-d5 co-elute as closely as possible.[5]
Poor peak shape for the analyte and/or (S)-Norfluoxetine-d5 Column contamination, inappropriate injection solvent, or extra-column effects.1. Column Maintenance: Back-flush the column or replace it if it is contaminated or has a void.[11] 2. Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase.[11] 3. Check System Connections: Inspect all tubing and fittings for any issues that might contribute to extra-column band broadening.[11]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of norfluoxetine using a deuterated internal standard.

ParameterValueMatrixReference
Linearity Range0.05 - 20 ng/mLHuman Plasma[1]
Lower Limit of Quantification (LLOQ)0.5 ng/mLHuman Plasma[2]
Inter-day Precision (%RSD)<5.1%Human Plasma[2]
Inter-day Accuracy (%RE)<7.3%Human Plasma[2]
Matrix Factor for Norfluoxetine-d5 enantiomers38 - 47%Wastewater[12]

Experimental Protocols

A detailed methodology for a typical experiment involving the quantification of norfluoxetine using (S)-Norfluoxetine-d5 as an internal standard is provided below.

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may need optimization for specific matrices.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: To 0.5 mL of plasma, add a known concentration of (S)-Norfluoxetine-d5 working solution. Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration. The gradient should be optimized to ensure co-elution of norfluoxetine and (S)-Norfluoxetine-d5.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Norfluoxetine: e.g., m/z 296 → 134

    • (S)-Norfluoxetine-d5: e.g., m/z 301 → 139 (Note: The exact m/z will depend on the position and number of deuterium (B1214612) atoms).

Visualizations

IonSuppressionMechanism cluster_source Ion Source cluster_analyzer Mass Analyzer Analyte Analyte Droplet Charged Droplet Analyte->Droplet Matrix Matrix Matrix->Droplet Detector_Suppressed Suppressed Analyte Signal Droplet->Detector_Suppressed Competition for Ionization

Caption: Mechanism of Ion Suppression in the Mass Spectrometer Source.

InternalStandardWorkflow Sample Sample Add_IS Add (S)-Norfluoxetine-d5 Internal Standard (IS) Sample->Add_IS Sample_Prep Sample Preparation (e.g., SPE) Add_IS->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Data Analysis (Analyte/IS Ratio) LCMS->Data_Analysis Result Accurate Quantification Data_Analysis->Result

Caption: Experimental Workflow Using an Internal Standard.

LogicalRelationship Ion_Suppression Ion Suppression Ratio Constant Analyte/IS Ratio Ion_Suppression->Ratio Affects both Analyte and IS equally SIL_IS (S)-Norfluoxetine-d5 (SIL-IS) Coelution Co-elution of Analyte and IS SIL_IS->Coelution Coelution->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Logical Relationship for Overcoming Ion Suppression.

References

Technical Support Center: Enhancing Low-Level Norfluoxetine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of norfluoxetine (B159337). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of norfluoxetine?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of norfluoxetine at low concentrations in various biological matrices.[1][2] This technique offers high specificity by utilizing multiple reaction monitoring (MRM), which minimizes interference from matrix components.[1][2][3]

Q2: How can I improve the recovery of norfluoxetine from my samples during extraction?

A2: Optimizing your sample extraction method is crucial for good recovery. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. For LLE, ensure the pH of the aqueous phase is basic to keep norfluoxetine in its non-ionized form, which is more soluble in organic extraction solvents like methyl tert-butyl ether or n-butyl chloride.[1][3][4] For SPE, using a mixed-mode cation exchange cartridge can provide high recovery rates of over 95%.[5]

Q3: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do to mitigate this?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To address this, consider the following:

  • Use of an isotopically labeled internal standard: A stable isotope-labeled internal standard, such as norfluoxetine-d5, can help compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[6][7]

  • Improved sample cleanup: Employing more rigorous sample preparation techniques like supported liquid extraction (SLE) or a thorough SPE protocol can help remove interfering matrix components.[1]

  • Chromatographic separation: Optimizing the chromatographic conditions to achieve better separation between norfluoxetine and co-eluting matrix components can also reduce interference.[6][7]

Q4: Is derivatization necessary for the analysis of norfluoxetine?

A4: Derivatization is generally not required for LC-MS/MS analysis of norfluoxetine. However, for gas chromatography (GC)-based methods, derivatization is often necessary to improve the volatility and thermal stability of norfluoxetine.[4][8] Common derivatizing agents include pentafluoropropionic anhydride (B1165640) or heptafluorobutyric anhydride, which also enhance sensitivity for electron-capture detection (ECD).[4][9] Pre-column derivatization with agents like dansyl chloride can also be used to enhance fluorescence detection in HPLC.[10]

Q5: What are the typical validation parameters I should assess for a norfluoxetine detection method?

A5: A robust method validation should include the assessment of linearity, accuracy, precision (intra- and inter-day), selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability.[3][4][11]

Troubleshooting Guides

Issue 1: Low or No Norfluoxetine Signal
Possible Cause Troubleshooting Step
Inefficient Extraction 1. Verify the pH of the sample before and during extraction. For LLE, ensure the pH is sufficiently basic. 2. Evaluate the choice of extraction solvent; consider alternatives if recovery is consistently low. 3. For SPE, ensure the cartridge has been properly conditioned and equilibrated. Check for breakthrough by analyzing the wash and elution fractions.
Instrumental Issues (LC-MS/MS) 1. Confirm the correct MRM transitions are being monitored for norfluoxetine (e.g., m/z 296 → 134).[1] 2. Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity. 3. Check for any leaks in the LC system or a clogged column that could lead to poor peak shape and low intensity.
Degradation of Analyte 1. Assess the stability of norfluoxetine in the matrix under the storage and handling conditions used.[9] 2. Prepare fresh stock and working solutions to rule out degradation of standards.
Derivatization Failure (GC-MS) 1. Ensure the derivatizing agent is fresh and has not been compromised by moisture. 2. Optimize the derivatization reaction conditions (temperature and time).[12]
Issue 2: Poor Peak Shape and/or High Background Noise
Possible Cause Troubleshooting Step
Matrix Interference 1. Incorporate a more effective sample clean-up step (e.g., SPE, SLE).[1][5] 2. Modify the chromatographic gradient to better separate the analyte from interfering peaks.
Contaminated LC System or Column 1. Flush the LC system and column with a strong solvent to remove any contaminants. 2. If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase 1. Ensure the mobile phase is properly prepared, degassed, and the pH is stable. 2. Check for compatibility of the mobile phase with the column and the analyte.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the detection of norfluoxetine.

Table 1: Liquid Chromatography-Based Methods

MethodSample MatrixExtraction MethodLinearity Range (ng/mL)LOQ (ng/mL)Reference
LC-MS/MSHuman PlasmaSupported Liquid Extraction0.05 - 200.05[1]
LC-MS/MSOvine PlasmaLiquid-Liquid Extraction1 - 5001[3]
LC-MS/MSDried Blood SpotsLiquid Extraction10 - 75010[13]
HPLC-FluorescenceHuman PlasmaLiquid-Liquid Extraction & Derivatization25 - 800 µg/L~3 µg/L (LOD)[10]
HPLC-UVSerumSolid-Phase Extraction10 - 4000 nmol/L10 nmol/L[5]
HPLC-UVSerum/Brain HomogenateNot specifiedNot specified5[14]

Table 2: Gas Chromatography-Based Methods

MethodSample MatrixExtraction MethodLinearity Range (ng/mL)LOQ (ng/mL)Reference
GC-MSBiological SamplesLiquid-Liquid Extraction & Derivatization50 - 1000 µg/L25 µg/L[4]
GC-ECDSerumSolid-Phase Extraction20 - 200Not specified[11]
GC-ECDHuman PlasmaLiquid-Liquid Extraction & DerivatizationNot specified5[9]
GC-MSHuman UrineLLE and SPE & Derivatization10-80 (LLE), 6-125 (SPE)5-10[12][15]

Experimental Protocols

Detailed Methodology: LC-MS/MS for Norfluoxetine in Human Plasma (Adapted from[1])

  • Sample Preparation (Supported Liquid Extraction - SLE):

    • To 100 µL of human plasma, add an internal standard (e.g., fluoxetine-d5).

    • Load the sample onto an SLE cartridge and wait for 5 minutes.

    • Elute the analytes with methyl tert-butyl ether.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Synergi 4 µ polar-RP

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., formic acid).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Norfluoxetine: m/z 296 → 134.

    • MRM Transition for Fluoxetine (B1211875) (if measured): m/z 310 → 44.

    • MRM Transition for Fluoxetine-d5 (IS): m/z 315 → 44.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard (e.g., d5-Norfluoxetine) Sample->Add_IS Extraction Extraction (SPE, LLE, or SLE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for norfluoxetine detection.

Troubleshooting_Workflow Start Low or No Signal CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckInstrument Verify Instrument Settings CheckExtraction->CheckInstrument Extraction OK OptimizeExtraction Optimize pH, Solvent, SPE Steps CheckExtraction->OptimizeExtraction Inefficient CheckStandards Assess Standard Stability CheckInstrument->CheckStandards Settings OK OptimizeMS Optimize MS Parameters (MRM, Voltages) CheckInstrument->OptimizeMS Suboptimal PrepareNewStandards Prepare Fresh Standards CheckStandards->PrepareNewStandards Degraded End Signal Improved CheckStandards->End Standards OK OptimizeExtraction->End OptimizeMS->End PrepareNewStandards->End

Caption: Troubleshooting guide for low norfluoxetine signal.

References

Technical Support Center: Enantiomeric Separation of Norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate chiral column and optimizing the enantiomeric separation of norfluoxetine (B159337).

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating norfluoxetine enantiomers?

A1: Polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most commonly successful for norfluoxetine enantiomer separation.

  • Polysaccharide-based columns , such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-R, Chiralpak® IK), are widely used.[1][2] They often provide excellent selectivity in both normal-phase and reversed-phase modes.

  • Macrocyclic glycopeptide-based columns , like those with vancomycin (B549263) as the chiral selector (e.g., Chirobiotic® V), have also demonstrated effective separation of norfluoxetine and fluoxetine (B1211875) enantiomers, particularly in reversed-phase and polar organic modes.[1]

The optimal choice depends on the desired separation mode (normal-phase, reversed-phase, or polar organic) and the specific requirements of the analytical method.

Q2: Can I separate norfluoxetine and fluoxetine enantiomers in a single run?

A2: Yes, it is possible to simultaneously separate the enantiomers of both norfluoxetine and its parent drug, fluoxetine, in a single chromatographic run. This has been successfully achieved using columns such as Chiralcel® OD-R and Chirobiotic® V.[1][2] Achieving baseline separation for all four compounds may require careful optimization of the mobile phase composition, including the type and concentration of organic modifiers and additives.

Q3: What are the typical mobile phases used for norfluoxetine enantiomer separation?

A3: The choice of mobile phase is highly dependent on the selected chiral column and the desired chromatographic mode.

  • Normal-Phase: Typically involves a non-polar main solvent like hexane (B92381) or heptane, with a polar alcohol modifier such as ethanol (B145695) or isopropanol. A small amount of a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) is often necessary to improve peak shape and reduce tailing for basic compounds like norfluoxetine.

  • Reversed-Phase: Common mobile phases consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), potassium hexafluorophosphate) and an organic modifier like acetonitrile (B52724) or methanol.[2][3] The pH of the aqueous phase can significantly influence retention and selectivity.

  • Polar Organic Mode: This mode uses a polar organic solvent like acetonitrile as the main component, with an alcohol modifier. Additives such as acetic acid and TEA may also be used to enhance separation.

Q4: Why is a basic additive like diethylamine (DEA) or triethylamine (TEA) often required in the mobile phase?

A4: Norfluoxetine is a basic compound containing a primary amine group. This group can interact strongly with residual acidic silanol (B1196071) groups on the silica (B1680970) surface of the chiral stationary phase. This secondary interaction is a common cause of peak tailing.[4] Adding a small concentration of a competing base, such as DEA or TEA, to the mobile phase helps to mask these active silanol sites, leading to improved peak symmetry and efficiency.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution Between Enantiomers Suboptimal mobile phase composition.- Adjust the ratio of the organic modifier to the main solvent. - For normal-phase, try a different alcohol modifier (e.g., switch from ethanol to isopropanol). - For reversed-phase, modify the pH or concentration of the aqueous buffer.[1]
Inappropriate column temperature.Optimize the column temperature. Lower temperatures sometimes improve resolution, but this is compound-dependent.
Incorrect flow rate.Chiral separations often benefit from lower flow rates, which can enhance efficiency and resolution.[4]
Peak Tailing Secondary interactions with residual silanols.- Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1-0.5%).[4] - For reversed-phase, lowering the mobile phase pH can help to protonate the silanol groups and reduce unwanted interactions.[5][6]
Column overload.Reduce the sample concentration or injection volume. Chiral stationary phases can have lower sample capacities.[4]
Co-elution with Fluoxetine Enantiomers Insufficient selectivity of the chromatographic system.- Screen different chiral columns (e.g., polysaccharide vs. macrocyclic glycopeptide). - Systematically optimize the mobile phase composition, focusing on the type and percentage of the organic modifier and additives.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution or after changing mobile phases.
Mobile phase instability.Prepare fresh mobile phase daily, as the composition and pH can change over time.
Temperature fluctuations.Use a column oven to maintain a constant and consistent temperature.

Data Presentation

Table 1: Recommended Chiral Columns for Norfluoxetine Enantiomer Separation

Chiral Stationary Phase (CSP)Column ExampleSeparation ModeKey Advantages
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD-RReversed-PhaseProven for simultaneous separation of fluoxetine and norfluoxetine enantiomers.[1][2]
Immobilized Cellulosic-based PolysaccharideChiralpak® IKNormal-PhaseDemonstrates baseline or near-baseline resolution for fluoxetine enantiomers.
VancomycinChirobiotic® VReversed-Phase, Polar OrganicEffective for separating both fluoxetine and norfluoxetine enantiomers.[1]
Acetylated β-cyclodextrinAstec CYCLOBOND™Reversed-PhaseCapable of separating all four enantiomers of fluoxetine and norfluoxetine.

Table 2: Example Chromatographic Conditions for Norfluoxetine Enantiomer Separation

ColumnMobile PhaseFlow RateDetectionReference
Chiralcel® OD-RPotassium hexafluorophosphate (B91526) / Acetonitrile1.0 mL/minUV at 227 nm[2][3]
Chirobiotic® VEthanol / 10 mM Ammonium Acetate buffer (pH 6.8) (92.5:7.5, v/v)1.0 mL/minFluorescence[1]
Acetylated β-cyclodextrinMethanol / 0.3% Triethylamine buffer (pH 5.6) (30:70, v/v)1.0 mL/minUV at 214 nm[7]
Chiralpak® IKHexane / Ethanol / DEA (95:5:0.1, v/v/v)1.0 mL/minUV at 270 nm[8]

Experimental Protocols

Protocol 1: Separation using a Polysaccharide-based Column in Reversed-Phase Mode

  • Column: Chiralcel® OD-R (or equivalent)

  • Mobile Phase Preparation: Prepare a solution of potassium hexafluorophosphate in water and mix with acetonitrile. A typical starting point is a 75:25 (v/v) ratio of the aqueous buffer to acetonitrile. The aqueous phase composition may require optimization.

  • Instrumentation:

    • HPLC system with a pump capable of delivering a constant flow rate.

    • UV detector set to 227 nm.[2]

    • Column oven to maintain a stable temperature (e.g., 25°C).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25°C.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample containing norfluoxetine.

    • Monitor the separation and identify the enantiomer peaks.

    • Optimize the mobile phase composition (e.g., acetonitrile percentage) to achieve baseline separation.

Protocol 2: Separation using a Macrocyclic Glycopeptide-based Column in Reversed-Phase Mode

  • Column: Chirobiotic® V (or equivalent)

  • Mobile Phase Preparation: Prepare a 10 mM ammonium acetate buffer and adjust the pH to 6.8. Mix with ethanol in a ratio of 7.5:92.5 (v/v) buffer to ethanol.[1]

  • Instrumentation:

    • HPLC system.

    • Fluorescence detector (if high sensitivity is required) or a UV detector.

    • Column oven.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 20°C.[1]

  • Procedure:

    • Equilibrate the column with the prepared mobile phase.

    • Inject the sample.

    • Monitor the chromatogram.

    • Adjust the ethanol percentage and buffer pH to optimize the resolution between the norfluoxetine enantiomers and from the fluoxetine enantiomers if present.[1]

Visualizations

ColumnSelectionWorkflow start Start: Norfluoxetine Enantiomer Separation mode Choose Separation Mode start->mode rp Reversed-Phase mode->rp  Aqueous/Organic np Normal-Phase mode->np Non-polar/Polar   po Polar Organic mode->po  Polar Organic csp_rp Select CSP for RP rp->csp_rp csp_np Select CSP for NP np->csp_np csp_po Select CSP for PO po->csp_po chirobiotic_v Chirobiotic V (Macrocyclic Glycopeptide) csp_rp->chirobiotic_v Macrocyclic Glycopeptide chiralcel_odr Chiralcel OD-R (Polysaccharide) csp_rp->chiralcel_odr Polysaccharide optimize_rp Optimize Mobile Phase: - % Organic Modifier - Buffer pH & Concentration chirobiotic_v->optimize_rp chiralcel_odr->optimize_rp chiralpak_ik Chiralpak IK (Polysaccharide) csp_np->chiralpak_ik optimize_np Optimize Mobile Phase: - % Alcohol Modifier - Basic Additive (DEA/TEA) chiralpak_ik->optimize_np chirobiotic_v_po Chirobiotic V (Macrocyclic Glycopeptide) csp_po->chirobiotic_v_po optimize_po Optimize Mobile Phase: - % Alcohol Modifier - Additives (Acid/Base) chirobiotic_v_po->optimize_po end_rp Achieve Separation optimize_rp->end_rp end_np Achieve Separation optimize_np->end_np end_po Achieve Separation optimize_po->end_po

Caption: Workflow for selecting a chiral column and separation mode for norfluoxetine enantiomers.

TroubleshootingGuide start Problem Encountered issue Identify the Issue start->issue poor_res Poor Resolution issue->poor_res Resolution peak_tail Peak Tailing issue->peak_tail Peak Shape co_elution Co-elution with Fluoxetine issue->co_elution Selectivity solution_res Adjust Mobile Phase Ratio Optimize Temperature Lower Flow Rate poor_res->solution_res solution_tail Add Basic Modifier (DEA/TEA) Adjust pH (RP) Reduce Sample Load peak_tail->solution_tail solution_coelute Screen Different CSPs Systematically Optimize Mobile Phase co_elution->solution_coelute check_res Resolution Improved? solution_res->check_res check_tail Peak Shape Improved? solution_tail->check_tail check_coelute Separation Achieved? solution_coelute->check_coelute end_yes Problem Solved check_res->end_yes Yes end_no Further Optimization or Consult Manufacturer check_res->end_no No check_tail->end_yes Yes check_tail->end_no No check_coelute->end_yes Yes check_coelute->end_no No

Caption: A logical troubleshooting guide for common issues in norfluoxetine enantiomer separation.

References

overcoming poor linearity in norfluoxetine calibration curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with poor linearity in norfluoxetine (B159337) calibration curves during analytical experiments.

Troubleshooting Guides

Poor linearity in your norfluoxetine calibration curve can arise from various factors, from sample preparation to instrument limitations. This guide provides a systematic approach to identifying and resolving the root cause of non-linearity.

Issue 1: Downward Curving at High Concentrations

Symptom: The calibration curve appears linear at lower concentrations but plateaus or curves downwards at higher concentrations.

Potential Cause: Detector Saturation. At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-proportional response.[1][2]

Troubleshooting Steps:

  • Confirm Saturation: Extend the calibration curve with even higher concentration standards to see if the plateau effect continues.

  • Dilute Samples: If saturation is confirmed, dilute your quality control (QC) samples and unknown samples to fall within the established linear range of the assay.[1]

  • Reduce Injection Volume: Injecting a smaller volume of your standards and samples can help avoid overloading the detector.[2]

  • Adjust MS Parameters: In some cases, altering MS parameters to intentionally reduce sensitivity can help extend the linear range.

Issue 2: Poor Linearity (Low R²) Across the Entire Range

Symptom: The coefficient of determination (R²) is consistently below the acceptable value (typically ≥ 0.99) across the entire calibration range.[1]

Potential Causes:

  • Errors in Standard Preparation.[1][2]

  • Inappropriate Internal Standard (IS).

  • Suboptimal Chromatographic Conditions.

Troubleshooting Steps:

  • Verify Standard Preparation:

    • Re-prepare your stock and working solutions, paying close attention to accurate weighing and dilutions.[2] Use calibrated pipettes and volumetric flasks.[2][3]

    • Ensure the solvent used for preparing standards is appropriate and does not cause solubility issues.

  • Evaluate Internal Standard Performance:

    • Use a stable isotope-labeled (SIL) internal standard for norfluoxetine (e.g., norfluoxetine-d5) whenever possible.[1][4] This is the most effective way to compensate for matrix effects and variability in ionization.

    • If a SIL-IS is not available, choose a structural analog that has similar chromatographic retention and ionization efficiency to norfluoxetine.

    • Ensure the internal standard concentration is appropriate and consistent across all samples and standards.

  • Optimize Chromatography:

    • Assess peak shape. Poor peak shape can affect integration and linearity.

    • Evaluate for co-elution of interfering peaks from the matrix. If present, modify the gradient or change the column to improve separation.

    • Ensure the column is not contaminated or degraded.[2]

Issue 3: Inconsistent or "Wobbly" Calibration Curve

Symptom: The data points on the calibration curve are scattered, leading to poor reproducibility and a low R² value.

Potential Causes:

  • Matrix Effects.[1][5]

  • Inconsistent Sample Preparation.

  • Instrument Instability.

Troubleshooting Steps:

  • Address Matrix Effects:

    • Matrix components can suppress or enhance the ionization of norfluoxetine, leading to inconsistent results.[1]

    • Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective.[1]

    • A stable isotope-labeled internal standard is crucial for mitigating matrix effects.[1]

  • Ensure Consistent Sample Preparation:

    • Use a consistent and validated sample preparation protocol for all standards, QCs, and unknown samples.

    • Ensure complete and consistent evaporation and reconstitution steps.

  • Check Instrument Performance:

    • Verify the stability of the LC-MS/MS system. Check for fluctuations in spray stability, temperature, and gas pressures.

    • Perform a system suitability test before running the analytical batch.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable R² value for a norfluoxetine calibration curve?

A1: For regulated bioanalysis, a coefficient of determination (R²) value of ≥ 0.99 is generally considered the minimum acceptance criterion for a linear calibration curve.[1] Additionally, the back-calculated concentrations of the calibration standards should typically be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).[1]

Q2: My calibration curve is consistently non-linear, but it's reproducible. Can I use a non-linear regression model?

A2: Yes, if the relationship between concentration and response is well-characterized and consistently follows a non-linear pattern (e.g., quadratic), a non-linear regression model can be used.[6] However, it's crucial to have a sufficient number of calibration points to accurately define the curve.[6] For regulated environments, the rationale for using a non-linear model must be documented and validated. Weighted least squares regression (e.g., 1/x or 1/x²) is often used to improve the fit of linear and non-linear models, especially when the variance of the error is not constant across the concentration range.[6]

Q3: How can I minimize matrix effects when analyzing norfluoxetine in plasma?

A3: To minimize matrix effects, consider the following:

  • Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the matrix components that can cause ion suppression or enhancement.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like norfluoxetine-d5 is the best way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[1][4]

  • Chromatographic Separation: Optimize your LC method to separate norfluoxetine from co-eluting matrix components.

  • Dilution: If the concentration of norfluoxetine is high enough, diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.

Q4: What are typical linear ranges for norfluoxetine quantification in plasma by LC-MS/MS?

A4: The linear range can vary depending on the sensitivity of the instrument and the specific method. However, published methods show a wide variety of ranges.

Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Matrix
0.250 ng/mL250 ng/mLHuman Plasma
0.27 ng/mL22 ng/mLPlasma
0.05 ng/mL20 ng/mLHuman Plasma
0.5 ng/mL50 ng/mLHuman Plasma

Experimental Protocols

Protocol 1: Preparation of Stock and Calibration Standards

This protocol describes the preparation of stock and working standard solutions for building a calibration curve for norfluoxetine analysis.

  • Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a suitable amount of norfluoxetine reference standard.

    • Dissolve it in a Class A volumetric flask with an appropriate solvent (e.g., methanol) to achieve a final concentration of 1 mg/mL.

    • Store the stock solution at an appropriate temperature (e.g., -20°C).

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol (B129727)/water).

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Prepare a working solution of the stable isotope-labeled internal standard (e.g., norfluoxetine-d5) in the same solvent as the working standards.

  • Preparation of Calibration Standards:

    • Prepare a set of at least 6-8 non-zero calibration standards by spiking the appropriate working standard solutions into the same biological matrix as your samples (e.g., drug-free plasma).

    • To each calibration standard, add a fixed volume of the internal standard working solution.

    • These spiked matrix standards will then be subjected to the same extraction procedure as the unknown samples.

Protocol 2: Sample Extraction using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for extracting norfluoxetine from plasma using a mixed-mode cation exchange SPE cartridge.

  • Sample Pre-treatment:

    • Thaw plasma samples and calibration standards to room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette a specific volume of plasma (e.g., 0.100 mL) into a clean tube.

    • Add the internal standard working solution to all samples, standards, and QCs (except blank matrix).

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode cation exchange SPE cartridges sequentially with an appropriate volume of methanol followed by water.

  • Sample Loading:

    • Load the pre-treated plasma samples onto the conditioned SPE cartridges.

  • Washing:

    • Wash the cartridges with a weak organic solvent to remove interfering substances.

  • Elution:

    • Elute norfluoxetine and the internal standard from the cartridges using a small volume of a basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in an organic solvent mixture).[4]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a specific volume of the mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

TroubleshootingWorkflow Troubleshooting Poor Norfluoxetine Calibration Linearity cluster_symptoms Identify Symptom cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Poor Linearity Observed (R² < 0.99) symptom1 Downward Curve at High Concentrations start->symptom1 symptom2 Poor Linearity Across Entire Range start->symptom2 symptom3 Inconsistent/Scattered Points start->symptom3 cause1 Detector Saturation symptom1->cause1 cause2 Standard Preparation Error symptom2->cause2 cause3 Inappropriate Internal Standard symptom2->cause3 cause4 Matrix Effects symptom3->cause4 cause5 Instrument Instability symptom3->cause5 solution1 Dilute Samples / Reduce Injection Volume cause1->solution1 solution2 Re-prepare Standards Accurately cause2->solution2 solution3 Use Stable Isotope-Labeled IS cause3->solution3 solution4 Optimize Sample Preparation (SPE/LLE) cause4->solution4 solution5 Perform System Suitability/Maintenance cause5->solution5 end Linearity Achieved (R² ≥ 0.99) solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for poor norfluoxetine calibration linearity.

SPE_Workflow SPE Sample Preparation Workflow start Plasma Sample pretreatment Pre-treatment (Add Internal Standard) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, then Water) conditioning->loading washing Wash Cartridge (Remove Interferences) loading->washing elution Elution (Collect Norfluoxetine & IS) washing->elution evaporation Evaporation (Dry Down Under Nitrogen) elution->evaporation reconstitution Reconstitution (In Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) workflow for norfluoxetine analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Fluoxetine and Norfluoxetine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring and pharmacokinetic studies of fluoxetine (B1211875), the selection of a robust and reliable analytical method is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the simultaneous quantification of fluoxetine and its active metabolite, norfluoxetine (B159337). This guide provides a comprehensive comparison of validated HPLC methods, juxtaposed with alternative analytical techniques, supported by experimental data to inform method selection and implementation.

Performance Comparison of Validated HPLC Methods

The versatility of HPLC allows for various method configurations, primarily differing in the detection system employed. Fluorescence detection (HPLC-FD) and ultraviolet detection (HPLC-UV) are two common approaches. The choice of detector significantly impacts the method's sensitivity and selectivity. The following table summarizes the performance characteristics of representative validated HPLC methods.

ParameterHPLC with Fluorescence DetectionHPLC with UV Detection
Linearity Range (Fluoxetine) 1.0 - 100.0 ng/mL[1]20 - 1,000 µg/L (20 - 1,000 ng/mL)[2]
Linearity Range (Norfluoxetine) 0.1 - 50.0 ng/mL[1]20 - 1,000 µg/L (20 - 1,000 ng/mL)[2]
Limit of Quantification (LOQ) (Fluoxetine) 1.0 ng/mL[1]20.48 µg/ml (20,480 ng/mL)
Limit of Quantification (LOQ) (Norfluoxetine) 0.1 ng/mL[1]1.88 µg/ml (1,880 ng/mL)
Limit of Detection (LOD) (Fluoxetine) 1 ng/mL[3]10 µg/L (10 ng/mL)[2]
Limit of Detection (LOD) (Norfluoxetine) Not Specified10 µg/L (10 ng/mL)[2]
Precision (%RSD) < 9.2% (Inter- and Intra-assay)[1]2% - 7% (Within-run and day-to-day)[2]
Accuracy (Recovery) ~100%[1]62% (Fluoxetine), 70% (Norfluoxetine)[2]

Comparison with Alternative Analytical Methods

While HPLC is a widely adopted technique, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) offer alternative approaches for the analysis of fluoxetine and norfluoxetine.

ParameterHPLC-FDGC-MSNonaqueous Capillary Electrophoresis (NACE)
Linearity Range Fluoxetine: 1.0-100.0 ng/mL, Norfluoxetine: 0.1-50.0 ng/mL[1]50–500 ng/mL for both enantiomers[4]Not explicitly stated, but detection limits suggest a clinically relevant range.[5]
Limit of Detection (LOD) Fluoxetine: ~1 ng/mL[3]Fluoxetine enantiomers: 3.20 ng/mL, Norfluoxetine enantiomers: 4.20 ng/mL[4]10 µg/L (10 ng/mL) for both[5]
Precision (%RSD) < 9.2%[1]Not explicitly stated, but method is described as reproducible.[4]Good precision reported.[5]
Sample Throughput ModerateLower due to longer run times and derivatizationPotentially higher
Specificity High with fluorescence detectionVery high due to mass analysisGood
Derivatization May be required for enhanced sensitivity[1]RequiredNot required

Experimental Protocols

HPLC with Fluorescence Detection Method

A selective and sensitive method for the simultaneous determination of fluoxetine and norfluoxetine in human plasma involves the following steps[1]:

  • Sample Preparation:

    • To 1 mL of human plasma, an internal standard (fluvoxamine) is added.

    • Extraction is performed with n-hexane.

    • The analytes are then derivatized with 7-chloro-4-nitrobenzofurazan (NBD-Cl) under alkaline conditions.

    • After acidification, the NBD derivatives are extracted with chloroform.

  • Chromatographic Conditions:

    • Column: Reversed-phase column.

    • Mobile Phase: Gradient elution with acetonitrile (B52724) and 0.1 mol/L nitric acid (pH 3) solution[1].

    • Detection: Fluorescence detector.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A chiral GC-MS method allows for the separation and measurement of fluoxetine and norfluoxetine enantiomers in biological fluids[4]:

  • Sample Preparation:

    • Liquid-liquid extraction of the drug from urine or plasma samples using chloroform.

  • Chromatographic and Detection Conditions:

    • Column: Chiral gas chromatographic column (e.g., HYDRODEX β-6TBDM®).

    • Detection: Mass spectrometer operating in the electron impact, selective-ion monitoring mode. The ions monitored are m/z 44 for fluoxetine enantiomers and m/z 134 for norfluoxetine enantiomers[4].

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams outline the experimental workflow for HPLC method validation and a logical comparison between HPLC and GC-MS methodologies.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting Sample Biological Sample (e.g., Plasma) Spike Spike with Fluoxetine, Norfluoxetine & IS Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Derivatize Derivatization (if required) Extract->Derivatize Inject Inject into HPLC System Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence or UV Detection Separate->Detect Data Data Acquisition Detect->Data Linearity Linearity & Range Data->Linearity Accuracy Accuracy (Recovery) Data->Accuracy Precision Precision (Repeatability & Intermediate) Data->Precision LOD_LOQ LOD & LOQ Data->LOD_LOQ Specificity Specificity Data->Specificity Robustness Robustness Data->Robustness Report Validation Report Generation Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Specificity->Report Robustness->Report

Figure 1. Experimental workflow for HPLC method validation.

Method_Comparison cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_start Sample Preparation (Extraction) hplc_derivatize Derivatization (Optional) hplc_start->hplc_derivatize hplc_analysis Liquid Chromatography Separation hplc_derivatize->hplc_analysis hplc_detect UV or Fluorescence Detection hplc_analysis->hplc_detect hplc_quant Quantification based on Peak Area hplc_detect->hplc_quant gcms_start Sample Preparation (Extraction) gcms_derivatize Derivatization (Required) gcms_start->gcms_derivatize gcms_analysis Gas Chromatography Separation gcms_derivatize->gcms_analysis gcms_detect Mass Spectrometric Detection gcms_analysis->gcms_detect gcms_quant Quantification based on Ion Ratios gcms_detect->gcms_quant start Analyte: Fluoxetine & Norfluoxetine start->hplc_start HPLC Path start->gcms_start GC-MS Path

Figure 2. Logical comparison of HPLC and GC-MS workflows.

References

A Comparative Guide to the Ionization Efficiency of Norfluoxetine and its d5 Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and bioanalysis, the precise quantification of metabolites is paramount. Norfluoxetine (B159337), the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), is a key analyte in many pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as d5-norfluoxetine, is the gold standard in mass spectrometry-based quantification to ensure accuracy and precision. This guide provides a comparative overview of the ionization efficiency of norfluoxetine and its d5 analog, supported by experimental data and detailed methodologies.

Theoretical Framework: Ionization Equivalence

In principle, the ionization efficiency of a stable isotope-labeled compound and its unlabeled counterpart are considered to be nearly identical.[1] This is because the substitution of hydrogen atoms with deuterium (B1214612) does not significantly alter the fundamental chemical properties of the molecule that govern its ionization potential, such as its proton affinity. Therefore, d5-norfluoxetine is expected to behave almost identically to norfluoxetine in the ion source of a mass spectrometer. This similarity is the cornerstone of its use as an internal standard, as it allows for the accurate correction of variations in instrument response and matrix effects.

Experimental Data: Matrix Effects on d5-Norfluoxetine

A study by Barclay et al. (2012) investigated the matrix effects on the enantiomers of d5-norfluoxetine in wastewater samples, a notoriously complex matrix. The results, presented in the table below, demonstrate the degree of ion suppression experienced by the deuterated analog.

AnalyteMatrixMatrix Factor (MF) (%)Ionization Effect
Enantiomers of d5-norfluoxetineRaw Wastewater38-47Suppression
Enantiomers of d5-norfluoxetineTreated Wastewater38-47Suppression

Table 1: Matrix factors for the enantiomers of d5-norfluoxetine in wastewater samples. A matrix factor of less than 100% indicates ion suppression. Data sourced from Barclay et al. (2012).[2]

This data quantitatively demonstrates that the ionization of d5-norfluoxetine is susceptible to matrix effects, resulting in significant ion suppression in this particular matrix. The critical takeaway for researchers is that while the ionization efficiencies of norfluoxetine and d5-norfluoxetine are theoretically very similar, both are equally affected by the sample matrix. The use of d5-norfluoxetine as an internal standard is therefore essential to compensate for this suppression and ensure accurate quantification of norfluoxetine.

Experimental Protocols

The following is a generalized experimental protocol for the assessment of matrix effects, based on the principles described in the cited literature.

Objective: To determine the matrix effect on the ionization of an analyte and its stable isotope-labeled internal standard.

Materials:

  • Analyte standard (norfluoxetine)

  • Stable isotope-labeled internal standard (d5-norfluoxetine)

  • Blank matrix (e.g., plasma, urine, wastewater)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the analyte and the internal standard in a suitable organic solvent.

    • Prepare a series of working solutions by diluting the stock solutions.

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and internal standard in the mobile phase.

    • Set 2 (Post-extraction Spike): Extract the blank matrix using the intended sample preparation method (e.g., protein precipitation, solid-phase extraction). Spike the extracted matrix with the analyte and internal standard at the same concentration as in Set 1.

  • LC-MS/MS Analysis:

    • Inject and analyze both sets of samples using the developed LC-MS/MS method.

    • Record the peak areas for the analyte and the internal standard in both sets.

  • Calculation of Matrix Factor (MF):

    • MF (%) = (Peak area in Set 2 / Peak area in Set 1) x 100

Interpretation:

  • MF = 100%: No matrix effect.

  • MF < 100%: Ion suppression.

  • MF > 100%: Ion enhancement.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical bioanalytical workflow and the assessment of matrix effects.

Sample Biological Sample Spike Spike with d5-Norfluoxetine (IS) Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow for norfluoxetine quantification.

cluster_analysis Analysis and Calculation Set1 Set 1: Analyte + IS in Neat Solution LCMS LC-MS/MS Analysis Set1->LCMS Set2 Set 2: Blank Matrix Extract + Post-Spiked Analyte + IS Set2->LCMS PeakArea Measure Peak Areas LCMS->PeakArea Calculation Calculate Matrix Factor (MF) MF = (Area in Set 2 / Area in Set 1) * 100 PeakArea->Calculation

Caption: Experimental workflow for matrix effect assessment.

Conclusion

References

inter-laboratory comparison of norfluoxetine quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of norfluoxetine (B159337), the primary active metabolite of the antidepressant fluoxetine (B1211875). The selection of an appropriate quantification method is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analyses. This document summarizes the performance of several common analytical techniques based on published experimental data, offering a resource for researchers to identify the most suitable method for their specific needs.

Metabolic Pathway of Fluoxetine to Norfluoxetine

Fluoxetine is metabolized in the liver to its only identified active metabolite, norfluoxetine, primarily through a process of demethylation.[1][2] This metabolic conversion is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[2][3][4] Genetic variations in the CYP2D6 gene can lead to significant differences in the rate of fluoxetine metabolism, affecting plasma concentrations of both fluoxetine and norfluoxetine and potentially impacting therapeutic efficacy and adverse effects.[2][5] Other cytochrome P450 isoenzymes, such as CYP2C9, CYP2C19, CYP3A4, and CYP3A5, are also involved in the biotransformation of fluoxetine.[1]

Fluoxetine Fluoxetine Metabolism Metabolism Fluoxetine->Metabolism Demethylation Norfluoxetine Norfluoxetine Metabolism->Norfluoxetine CYP2D6 CYP2D6 CYP2D6->Metabolism Primarily Catalyzes cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Extraction (LLE, SPE, or SLE) IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection (MRM) LC->MS Quantification Quantification MS->Quantification

References

(S)-Norfluoxetine-d5: A Superior Internal Standard for the Bioanalysis of Fluoxetine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fluoxetine (B1211875) and its active metabolite, norfluoxetine (B159337), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative analysis of the analytical performance of (S)-Norfluoxetine-d5 against other commonly used internal standards, supported by experimental data, to inform the selection of the most suitable standard for various bioanalytical applications.

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible, without interfering with its quantification. Stable isotope-labeled internal standards are widely regarded as the gold standard in mass spectrometry-based bioanalysis due to their similar physicochemical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This guide will delve into the specific advantages of using an enantiomerically pure, deuterated internal standard like (S)-Norfluoxetine-d5, particularly in chiral analysis.

Comparative Analytical Performance

The selection of an internal standard significantly impacts the precision, accuracy, and robustness of a bioanalytical method. Below is a summary of the analytical performance of (S)-Norfluoxetine-d5 and other commonly employed internal standards in the quantification of fluoxetine and norfluoxetine.

Internal StandardAnalyte(s)MethodLLOQ (ng/mL)Linearity (ng/mL)Precision (%CV)Accuracy (%Bias)
(S)-Norfluoxetine-d5 (R)- & (S)-NorfluoxetineLC-MS/MS0.10.1 - 100< 10%< 10%
Fluoxetine-d5Fluoxetine, NorfluoxetineLC-MS/MS0.050.05 - 20< 15%< ± 15%
Fluoxetine-d5Fluoxetine, NorfluoxetineGC-MS2550 - 1000Not ReportedNot Reported
Diphenhydramine (B27)(R)- & (S)-Fluoxetine, (R)- & (S)-NorfluoxetineGC-MS12.5 (Norfluoxetine)50 - 500Not ReportedNot Reported
Fluvoxamine & Nisoxetine(R)- & (S)-Fluoxetine, (R)- & (S)-Norfluoxetine2D-GC15 (Norfluoxetine)15 - 2505.4 - 12.7%Not Reported

As the data indicates, methods employing stable isotope-labeled internal standards such as (S)-Norfluoxetine-d5 and Fluoxetine-d5 generally achieve lower limits of quantification and demonstrate high precision and accuracy. The use of a structurally analogous but non-isotopically labeled internal standard like diphenhydramine can also yield sensitive methods, though potential differences in extraction efficiency and ionization response compared to the analytes of interest should be carefully evaluated.

The Advantage of (S)-Norfluoxetine-d5 in Chiral Analysis

Fluoxetine is a chiral compound, and its enantiomers, as well as the enantiomers of its active metabolite norfluoxetine, exhibit different pharmacological activities. Therefore, enantioselective quantification is often crucial in pharmacokinetic and pharmacodynamic studies. In such analyses, an ideal internal standard is a stable isotope-labeled version of the specific enantiomer being quantified.

(S)-Norfluoxetine-d5 is the deuterated analog of (S)-norfluoxetine, the more potent enantiomer of the active metabolite. Its use as an internal standard for the quantification of (S)-norfluoxetine provides the most accurate and precise results by compensating for any variations during the analytical process, including potential chiral inversion or differential matrix effects between enantiomers.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are summaries of the experimental protocols for the methods cited in the comparison table.

Method 1: Enantioselective LC-MS/MS using (S)-Norfluoxetine-d5
  • Sample Preparation: A proprietary isotope discrimination mass spectroscopy solution (IDMSS) technology was utilized. S-Norfluoxetine was labeled to form S-Norfluoxetine-d5.

  • Chromatography: A rapid LC method with a run time of 1.9 minutes was employed.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) was used for detection and quantification.

  • Key Advantage: This method allows for the simultaneous determination of both enantiomers by mass spectrometry, regardless of their chromatographic separation, leading to high throughput and sensitivity.

Method 2: LC-MS/MS using Fluoxetine-d5
  • Sample Preparation: Supported liquid extraction (SLE) with methyl tert-butyl ether was used to extract fluoxetine, norfluoxetine, and the internal standard from human plasma.[1]

  • Chromatography: A Synergi 4 μ polar-RP column was used with a fast gradient. The total run time was 4 minutes.[1]

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive mode was used with multiple reaction monitoring (MRM) for the transitions m/z 310 → 44 for fluoxetine, m/z 296 → 134 for norfluoxetine, and m/z 315 → 44 for fluoxetine-d5.[1]

Method 3: GC-MS using Fluoxetine-d5
  • Sample Preparation: Blood, urine, or tissue samples were alkalinized and extracted with N-butyl chloride. The extracts were then derivatized with pentafluoropropionic anhydride.[2]

  • Gas Chromatography: A gas chromatograph was used for separation.

  • Mass Spectrometry: Selected ion monitoring (SIM) was used to monitor m/z 117 and 294 for fluoxetine, m/z 117, 176, and 280 for norfluoxetine, and m/z 122 and 299 for fluoxetine-d5.[2]

Method 4: Chiral GC-MS using Diphenhydramine
  • Sample Preparation: Liquid-liquid extraction with chloroform (B151607) was performed.

  • Gas Chromatography: A chiral gas chromatographic column (HYDRODEX β-6TBDM) was used for the enantioselective separation of fluoxetine and norfluoxetine.

  • Mass Spectrometry: Electron impact selective-ion monitoring (SIM) was used, monitoring m/z 44 for fluoxetine enantiomers, m/z 134 for norfluoxetine enantiomers, and m/z 58 for diphenhydramine.[3][4]

Method 5: Two-Dimensional GC using Fluvoxamine and Nisoxetine
  • Sample Preparation: A three-step liquid-liquid extraction was employed.

  • Gas Chromatography: A two-dimensional gas chromatography (2D-GC) system with a Rtx-1 and a hydrodex-beta-6-TBDM capillary column was used for direct enantioselective analysis.

  • Detection: A nitrogen-phosphorous selective detector was used.

Visualizing the Analytical Workflow

To illustrate the typical process of a chiral bioanalytical method, the following workflow diagram is provided.

Chiral Bioanalysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard ((S)-Norfluoxetine-d5) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Chromatography Chiral LC or GC Separation Derivatization->Chromatography MassSpec Tandem Mass Spectrometry (MS/MS) Chromatography->MassSpec Integration Peak Integration MassSpec->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

References

A Comparative Analysis of the Potency of (S)-Norfluoxetine and (R)-Norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereoselective inhibition of the serotonin (B10506) transporter by the enantiomers of norfluoxetine (B159337), providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative pharmacological activity.

Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), exists as two stereoisomers: (S)-norfluoxetine and (R)-norfluoxetine. While structurally mirror images, these enantiomers exhibit a marked difference in their pharmacological potency, particularly in their ability to inhibit the reuptake of serotonin, a key mechanism in the treatment of depression and other mood disorders. This guide provides a detailed comparison of the potency of (S)-norfluoxetine and (R)-norfluoxetine, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular interactions.

Marked Stereoselectivity in Serotonin Reuptake Inhibition

Experimental evidence consistently demonstrates that (S)-norfluoxetine is substantially more potent than (R)-norfluoxetine as a serotonin reuptake inhibitor.[1][2][3][4] This stereoselectivity is a critical factor in understanding the overall pharmacological profile of fluoxetine and its metabolites. In vitro studies have shown that (S)-norfluoxetine is approximately 20 to 22 times more potent than (R)-norfluoxetine at inhibiting serotonin uptake and binding to the serotonin transporter (SERT).[2][3][4][5] This significant difference in potency is also observed in in vivo models.[1]

Quantitative Comparison of Potency

The following tables summarize the key quantitative data from various studies, highlighting the superior potency of (S)-norfluoxetine.

Table 1: In Vitro Inhibition of Serotonin (5-HT) Uptake and Binding

EnantiomerInhibition of 5-HT Uptake (pKi)Inhibition of [3H]paroxetine Binding to 5-HT Uptake Sites (pKi)Inhibition of 5-HT Uptake (Ki, nM)Inhibition of [3H]paroxetine Binding (Ki, nM)
(S)-Norfluoxetine 7.868.88141.3
(R)-Norfluoxetine --308 (22x less potent)26 (20x less potent)

Data sourced from Fuller et al. (1992).[2][5]

Table 2: In Vivo Inhibition of p-Chloroamphetamine-Induced Serotonin Depletion

SpeciesEnantiomerED50 (mg/kg)
Rats (S)-Norfluoxetine 3.8
(R)-Norfluoxetine > 20
Mice (S)-Norfluoxetine 0.82
(R)-Norfluoxetine 8.3

Data sourced from Robertson et al. (1988).[1]

Table 3: Ex Vivo Inhibition of Serotonin (5-HT) Uptake in Rat Cerebral Cortex

EnantiomerRoute of AdministrationED50 (mg/kg)ED50 (µmol/kg)
(S)-Norfluoxetine Intraperitoneal37.3
Subcutaneous4.711.4
Oral921.9
(R)-Norfluoxetine Intraperitoneal> 2048.6

Data sourced from Fuller et al. (1992).[2][5]

Mechanism of Action: Differential Interaction with the Serotonin Transporter

The differential potency of the norfluoxetine enantiomers stems from their stereoselective interaction with the serotonin transporter (SERT). SERT is a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling. By inhibiting SERT, (S)-norfluoxetine effectively increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Tryptophan Hydroxylase Serotonin_Vesicle Serotonin (5-HT) in Vesicles FiveHTP->Serotonin_Vesicle Aromatic L-Amino Acid Decarboxylase Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake FiveHT_Receptor 5-HT Receptor Serotonin_Synapse->FiveHT_Receptor Binding Signal_Transduction Signal Transduction (Neuronal Response) FiveHT_Receptor->Signal_Transduction S_Norfluoxetine (S)-Norfluoxetine S_Norfluoxetine->SERT Potent Inhibition (<<) R_Norfluoxetine (R)-Norfluoxetine R_Norfluoxetine->SERT Weak Inhibition

Caption: Serotonergic synapse and differential inhibition of SERT.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Serotonin Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are isolated nerve terminals.

Protocol:

  • Synaptosome Preparation:

    • Rat brains (typically cortex or hypothalamus) are rapidly dissected and homogenized in ice-cold 0.32 M sucrose (B13894) solution.

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.

    • The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Uptake Assay:

    • Aliquots of the synaptosomal suspension are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C with various concentrations of the test compounds ((S)-norfluoxetine or (R)-norfluoxetine) or vehicle.

    • The uptake reaction is initiated by the addition of a low concentration of radiolabeled serotonin (e.g., [3H]5-HT).

    • The incubation is carried out for a short duration (e.g., 5 minutes) to measure the initial rate of uptake.

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

    • The radioactivity retained on the filters, representing the amount of serotonin taken up by the synaptosomes, is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, which corrects for the concentration of the radioligand used in the assay.

[3H]Paroxetine Binding Assay

This radioligand binding assay directly measures the affinity of a compound for the serotonin transporter. [3H]Paroxetine is a high-affinity radioligand for SERT.

Protocol:

  • Membrane Preparation:

    • Rat brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl buffer).

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g for 15 minutes) to pellet the cell membranes.

    • The pellet is washed and resuspended in fresh buffer.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]paroxetine and varying concentrations of the test compounds.

    • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine or citalopram).

    • The incubation is carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

    • The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes is quantified.

  • Data Analysis:

    • The concentration of the test compound that displaces 50% of the specific [3H]paroxetine binding (IC50) is determined.

    • Ki values are calculated using the Cheng-Prusoff equation.

In Vivo Antagonism of p-Chloroamphetamine (PCA)-Induced Serotonin Depletion

This in vivo assay assesses the ability of a compound to block the serotonin-depleting effects of PCA, a substance that causes a rapid release and subsequent depletion of serotonin.

Protocol:

  • Animal Dosing:

    • Groups of rats or mice are pre-treated with various doses of the test compounds ((S)-norfluoxetine or (R)-norfluoxetine) or vehicle via a specific route of administration (e.g., intraperitoneal).

    • After a predetermined time, the animals are administered a dose of PCA.

  • Tissue Collection and Analysis:

    • At a specific time point after PCA administration (e.g., 4 hours), the animals are euthanized, and their brains are rapidly dissected.

    • The brain tissue is analyzed for serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), content using methods such as high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis:

    • The dose of the test compound that produces a 50% reversal of the PCA-induced depletion of brain serotonin (ED50) is calculated.

Conclusion

The enantiomers of norfluoxetine display a pronounced stereoselectivity in their pharmacological activity. (S)-norfluoxetine is a potent inhibitor of the serotonin transporter, significantly more so than its (R)-enantiomer. This substantial difference in potency, consistently observed across in vitro and in vivo studies, underscores the importance of considering stereochemistry in drug design and development. For researchers and scientists in the field, a thorough understanding of the distinct properties of each enantiomer is crucial for interpreting pharmacological data and for the rational design of novel therapeutic agents targeting the serotonergic system.

References

Deuteration's Influence on Norfluoxetine Retention Time: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies, understanding the analytical behavior of deuterated compounds is paramount. The substitution of hydrogen with deuterium (B1214612) in a drug molecule, a process known as deuteration, is a strategic approach to alter metabolic pathways and enhance pharmacokinetic profiles. However, this isotopic substitution can introduce subtle yet significant shifts in the physicochemical properties of a molecule, consequently affecting its chromatographic retention time. This guide provides an objective comparison of the expected impact of deuteration on the retention time of norfluoxetine (B159337), the primary active metabolite of fluoxetine, supported by established chromatographic principles and representative experimental data.

The Chromatographic Isotope Effect: Why Deuterated Analogs Elute Faster

The phenomenon governing the change in retention time upon deuteration is known as the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), the most common analytical technique for molecules like norfluoxetine, deuterated compounds typically elute slightly earlier than their non-deuterated (protiated) counterparts. This is often referred to as an "inverse isotope effect."

The underlying principle is rooted in the minor differences in bond strength and vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is marginally shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule. These subtle molecular alterations influence the intermolecular interactions between the analyte and the stationary phase of the chromatography column. In RPLC, where separation is based on hydrophobicity, the weaker van der Waals interactions of the deuterated analog with the non-polar stationary phase result in a shorter retention time.

Quantitative Data Summary

AnalyteExpected Retention Time (minutes)Expected Shift (Δt_R)
Norfluoxetine2.5N/A
Norfluoxetine-d52.45-0.05

Note: The exact retention time and the magnitude of the shift can vary depending on the specific chromatographic conditions, including the column chemistry, mobile phase composition, gradient, and flow rate. However, the earlier elution of the deuterated analog is a consistently observed phenomenon.

Experimental Protocol: Assessing the Impact of Deuteration on Norfluoxetine Retention Time via LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of norfluoxetine and its deuterated internal standard, norfluoxetine-d5.

1. Sample Preparation:

  • Matrix: Human plasma

  • Procedure:

    • To 100 µL of plasma, add 25 µL of an internal standard working solution (e.g., 100 ng/mL of norfluoxetine-d5 in methanol).

    • Vortex for 10 seconds.

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 80% B

    • 3.0-3.5 min: 80% B

    • 3.5-4.0 min: 80% to 20% B

    • 4.0-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Norfluoxetine: [Precursor Ion] -> [Product Ion] (e.g., m/z 296.1 -> 134.1)

      • Norfluoxetine-d5: [Precursor Ion] -> [Product Ion] (e.g., m/z 301.1 -> 139.1)

3. Data Analysis:

  • The retention time for norfluoxetine and norfluoxetine-d5 is determined from the apex of their respective chromatographic peaks in the extracted ion chromatograms.

  • The retention time shift (Δt_R) is calculated by subtracting the retention time of the deuterated analog from the non-deuterated analog.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of the chromatographic isotope effect.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Norfluoxetine-d5 (Internal Standard) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM) hplc->msms chromatogram Extracted Ion Chromatograms msms->chromatogram retention_time Determine Retention Times (Norfluoxetine & Norfluoxetine-d5) chromatogram->retention_time calculate_shift Calculate Retention Time Shift (Δt_R) retention_time->calculate_shift

Experimental workflow for assessing the impact of deuteration on retention time.

isotope_effect cluster_molecule Molecular Properties cluster_interaction Chromatographic Interaction cluster_result Observed Outcome deuteration Deuteration (H -> D) bond Stronger & Shorter C-D Bond deuteration->bond vdw Smaller van der Waals Radius & Reduced Polarizability bond->vdw interaction Weaker Interaction with Stationary Phase vdw->interaction elution Earlier Elution interaction->elution retention Shorter Retention Time elution->retention

Logical relationship of the chromatographic isotope effect.

A Comparative Guide to Linearity and Range Determination for (S)-Norfluoxetine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of (S)-norfluoxetine, the active metabolite of the antidepressant (S)-fluoxetine, is critical for pharmacokinetic, toxicokinetic, and clinical monitoring studies. Establishing the linearity and analytical range of a quantification method is a cornerstone of method validation, ensuring that the measured response is directly proportional to the concentration of the analyte within a defined scope.

This guide provides a comparative overview of various analytical techniques used for the determination of (S)-norfluoxetine, with a focus on their linearity and range. The data presented is compiled from published analytical methods, offering a valuable resource for selecting and developing an appropriate assay.

Comparative Performance of Analytical Methods

The selection of an analytical method for (S)-norfluoxetine quantification is often dictated by the required sensitivity, the complexity of the biological matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

The following table summarizes the linearity and range data from various studies, providing a clear comparison of their performance characteristics.

Analytical TechniqueMatrixLinear Range (ng/mL)Correlation Coefficient (r²)Limit of Quantification (LOQ) (ng/mL)Citation
HPLC-FDWastewater2.0 - 30> 0.992.0[1]
HPLC-UVHuman Plasma10 - 1000≥ 0.99210[2]
LC-MS/MSHuman Plasma0.05 - 20> 0.999Not Reported[3]
LC-MS/MSOvine Plasma1 - 500≥ 0.9941[4]
HPLC-UVSerum50 - 1000 (as µg/L)Not Reported30 (as µg/L)[5]
GC-MSUrine and Plasma50 - 5000.994 - 0.997Not Reported[6][7]
LC-MS/MSHuman Plasma0.5 - 50Not ReportedNot Reported[8]
GC-MSBiological Samples50 - 1000 (as µg/L)Linear25 (as µg/L)[9]
HPLC-FDHuman Plasma8 - 200Not ReportedNot Reported[10]
HPLC-UVHuman Plasma25 - 1000Not ReportedNot Reported[11]
LC-MS/MSHuman Plasma0.1 - 20Not Reported0.1[12]
LC-MS/MSDried Blood Spots10 - 750Not ReportedNot Reported[13]
HPLC-UVHuman Plasma15 - 500Not Reported4.2[14][15]

Experimental Workflow for Linearity and Range Determination

The process of establishing the linearity and analytical range of a method is a systematic procedure. The following diagram illustrates a typical workflow.

G cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare Stock Solution of (S)-Norfluoxetine B Prepare a Series of Calibration Standards by Serial Dilution A->B C Spike Blank Matrix with Calibration Standards B->C D Extract (S)-Norfluoxetine from the Matrix C->D Sample Preparation E Analyze Samples Using the Chosen Analytical Method D->E Instrumental Analysis F Record the Analytical Response for Each Concentration E->F G Plot Response vs. Concentration F->G H Perform Linear Regression Analysis G->H I Determine Correlation Coefficient (r²), Slope, and Intercept H->I J Establish the Analytical Range (LOQ to ULOQ) I->J

Caption: Workflow for Linearity and Range Determination.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison, providing a practical guide for researchers.

Enantioselective HPLC with Fluorescence Detection (HPLC-FD) in Wastewater[1]
  • Sample Preparation: Solid Phase Extraction (SPE) using Oasis MCX cartridges. 50 mL of wastewater was preconcentrated.

  • Chromatographic Separation:

    • Column: Chirobiotic V (vancomycin-based chiral stationary phase).

    • Mobile Phase: A mixture of EtOH and aqueous ammonium (B1175870) acetate (B1210297) buffer (92.5/7.5, v/v) at a pH of 6.8.

    • Systematic Investigation: The method development involved a systematic investigation of the effects of ethanol (B145695) percentage, buffer concentration, pH, column oven temperature, and flow rate on the chromatographic parameters.

  • Detection: Fluorescence detection.

  • Linearity Assessment: The linearity was evaluated for the enantiomers of norfluoxetine (B159337) in the range of 2.0–30 ng/mL. The coefficient of determination (R²) obtained was greater than 0.99.

LC-MS/MS Analysis in Human Plasma[3]
  • Sample Preparation: Supported Liquid Extraction (SLE) using methyl tert-butyl ether to extract analytes from 0.1 mL of human plasma.

  • Chromatographic Separation:

    • Column: Synergi 4 μ polar-RP column.

    • Mobile Phase: A fast gradient was employed.

  • Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Mass Spectrometry: Tandem mass spectrometry with Multiple Reaction Monitoring (MRM). The transition for norfluoxetine was m/z 296 → 134.

  • Linearity Assessment: The method demonstrated linearity over the range of 0.05-20 ng/mL with a coefficient of determination greater than 0.999.

Enantioselective LC-MS/MS in Ovine Plasma[4]
  • Sample Preparation: Single-step liquid-liquid extraction with methyl-tert-butyl ether from 300 μL of ovine plasma at a basic pH.

  • Chromatographic Separation:

    • Column: AGP-chiral column.

    • Run Time: 10 minutes.

  • Detection:

    • Mass Spectrometry: Tandem mass spectrometry with Multiple Reaction Monitoring (MRM). The transitions for (R)- and (S)-norfluoxetine were m/z 296.2→30.3 and m/z 296.2→133.9.

  • Linearity Assessment: Calibration curves were weighted (1/X²) and were linear for all analytes over the range of 1-500 ng/mL. The r² value for (S)-norfluoxetine was ≥ 0.994.

Chiral GC/MS in Urine and Plasma[6][7]
  • Sample Preparation: Liquid-liquid extraction using chloroform.

  • Chromatographic Separation:

    • Column: Chiral gas chromatographic column (HYDRODEX β-6TBDM®, 0.25 μm × 0.25 mm × 50 m).

  • Detection:

    • Mass Spectrometry: Electron impact selective-ion monitoring mode. The ion monitored for norfluoxetine enantiomers was m/z 134.

  • Linearity Assessment: The method was found to be linear in the concentration range of 50-500 ng/mL for both urine and plasma samples, with correlation coefficients ranging between 0.994 and 0.997.

This guide highlights the diversity of analytical strategies available for the quantification of (S)-norfluoxetine. The choice of method should be carefully considered based on the specific requirements of the study, with LC-MS/MS generally offering the highest sensitivity and selectivity, while HPLC-UV/FD and GC-MS provide robust and reliable alternatives. The provided data and protocols serve as a valuable starting point for method development and validation in the analysis of this important metabolite.

References

(S)-Norfluoxetine-d5 as an Internal Standard: A Comparative Guide to Achieving Higher Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fluoxetine (B1211875) and its active metabolite, norfluoxetine (B159337), the choice of an appropriate internal standard is paramount to ensure data integrity. This guide provides an objective comparison of (S)-Norfluoxetine-d5, a deuterated internal standard, with non-deuterated (structural analog) alternatives, supported by experimental data from various bioanalytical methods.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, an internal standard (IS) is indispensable for correcting analytical variability. An ideal IS should mimic the physicochemical properties of the analyte to compensate for variations during sample preparation, injection, and ionization. The two primary choices for an IS are stable isotope-labeled (e.g., deuterated) compounds and structural analogs.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as (S)-Norfluoxetine-d5, are widely regarded as the "gold standard" in bioanalysis. In these standards, one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This subtle mass change allows the mass spectrometer to differentiate the IS from the analyte, while their near-identical chemical and physical properties ensure they behave similarly throughout the analytical process. This co-elution and similar behavior lead to more effective compensation for matrix effects—a significant source of imprecision and inaccuracy in bioanalytical methods.

Performance Comparison: (S)-Norfluoxetine-d5 vs. Structural Analogs

Quantitative Performance Data

The following tables summarize the performance of LC-MS/MS methods for the quantification of fluoxetine and norfluoxetine using either deuterated internal standards or structural analog internal standards.

Table 1: Performance of Methods Using Deuterated Internal Standards

Analyte(s)Internal StandardMatrixLinearity (ng/mL)Accuracy (% Bias/RE)Precision (% CV/RSD)
Fluoxetine & NorfluoxetineFluoxetine-d5Human Plasma0.05 - 20< ± 15%< 15%
FluoxetineFluoxetine-d5Human Plasma0.20 - 30Acceptable (within guidelines)Acceptable (within guidelines)
Fluoxetine & NorfluoxetineFluoxetine-d6Dried Blood Spots10 - 75097.98 - 110.44%3.13 - 9.61%
Fluoxetine & NorfluoxetineNorfluoxetine-d5, Fluoxetine-d5Human Plasma0.250 - 250-1.1 to 6.0%Not explicitly stated, but method validated
Fluoxetine & NorfluoxetineFluoxetine-d5Biological Samples (Blood, Urine, Tissue)50 - 1000 µg/LNot explicitly stated, but method validatedWithin-run and between-run precision determined

Table 2: Performance of Methods Using Structural Analog Internal Standards

Analyte(s)Internal StandardMatrixLinearity (ng/mL)Accuracy (% Nominal)Precision (% CV)
FluoxetineAmitriptylineHuman Plasma0.25 - 40.0096.80 - 101.92%< 3.87%
Fluoxetine & NorfluoxetineCitalopram-d6Human Serum10 - 50093.80 - 101.47%3.17 - 8.35%
Fluoxetine & NorfluoxetineFentanyl-d5Human Plasma0.5 - 250< 7.3% (RE)< 5.1% (RSD)
Fluoxetine & NorfluoxetineProtriptylineSerum20 - 1000 µg/LNot explicitly stated, but correlated well with a manual method2 - 7%

From the data, it is evident that while methods using structural analogs can be validated to meet regulatory requirements, the use of deuterated internal standards generally provides a higher degree of confidence in the accuracy and precision of the results due to their intrinsic ability to better mimic the analyte's behavior.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the bioanalysis of fluoxetine and norfluoxetine using both deuterated and structural analog internal standards.

Protocol 1: LC-MS/MS Analysis of Fluoxetine and Norfluoxetine using Fluoxetine-d5 as Internal Standard in Human Plasma

This protocol is based on the method described by Liu et al. (2011).[1]

1. Sample Preparation (Supported Liquid Extraction - SLE)

  • To 100 µL of human plasma, add 25 µL of an internal standard working solution of fluoxetine-d5 in methanol.

  • Vortex mix for 10 seconds.

  • Load the sample onto a supported liquid extraction plate.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analytes with 1 mL of methyl tert-butyl ether.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Waters Acquity UPLC

  • Column: Synergi 4 µm Polar-RP 80A, 50 x 2.0 mm

  • Mobile Phase:

  • Gradient: 20% B to 95% B over 2.5 minutes, hold for 0.5 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Fluoxetine: m/z 310 → 44

    • Norfluoxetine: m/z 296 → 134

    • Fluoxetine-d5: m/z 315 → 44

Protocol 2: LC-MS/MS Analysis of Fluoxetine using Amitriptyline as Internal Standard in Human Plasma

This protocol is based on the method described by Majeed et al.

1. Sample Preparation (Protein Precipitation)

  • To 250 µL of human plasma, add 50 µL of an internal standard working solution of amitriptyline.

  • Add 1 mL of acetonitrile to precipitate proteins.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 500 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series

  • Column: BDS Hypersil C18, 50 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and a mixture of ammonium (B1175870) acetate (B1210297) containing 0.15% formic acid (55:45 v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • MS System: Agilent 6460 Triple Quadrupole

  • Ionization: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Fluoxetine: m/z 310.1 → 44.2

    • Amitriptyline: m/z 278.1 → 233.1

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key steps in the described bioanalytical workflows.

G cluster_0 Protocol 1: Using Deuterated Internal Standard plasma Human Plasma (100 µL) add_is_d Add Fluoxetine-d5 IS plasma->add_is_d vortex_d Vortex Mix add_is_d->vortex_d load_sle Load onto SLE Plate vortex_d->load_sle absorb Absorb (5 min) load_sle->absorb elute Elute with Methyl Tert-Butyl Ether absorb->elute evaporate_d Evaporate to Dryness elute->evaporate_d reconstitute_d Reconstitute in Mobile Phase evaporate_d->reconstitute_d lcms_d LC-MS/MS Analysis reconstitute_d->lcms_d

Fig. 1: Workflow with (S)-Norfluoxetine-d5.

G cluster_1 Protocol 2: Using Structural Analog Internal Standard plasma_a Human Plasma (250 µL) add_is_a Add Amitriptyline IS plasma_a->add_is_a add_precipitant Add Acetonitrile add_is_a->add_precipitant vortex_a Vortex Mix (5 min) add_precipitant->vortex_a centrifuge Centrifuge vortex_a->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate_a Evaporate to Dryness supernatant->evaporate_a reconstitute_a Reconstitute in Mobile Phase evaporate_a->reconstitute_a lcms_a LC-MS/MS Analysis reconstitute_a->lcms_a

Fig. 2: Workflow with a structural analog IS.

Conclusion

The use of (S)-Norfluoxetine-d5 as an internal standard in the bioanalysis of fluoxetine and norfluoxetine offers significant advantages in terms of accuracy and precision. The compiled data indicates that while methods with structural analog internal standards can be successfully validated, deuterated standards consistently demonstrate superior performance by more effectively compensating for analytical variability. For researchers, scientists, and drug development professionals requiring the highest level of data quality and reliability, (S)-Norfluoxetine-d5 represents the more robust and scientifically sound choice for an internal standard.

References

A Comparative Analysis of Fluoxetine and Norfluoxetine as Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological profiles of fluoxetine (B1211875) and its primary active metabolite, norfluoxetine (B159337), as inhibitors of the serotonin (B10506) transporter (SERT). This guide provides a detailed comparison of their potencies, stereoselectivity, and the experimental methodologies used for their characterization.

Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), exerts its therapeutic effects by blocking the reabsorption of serotonin in the synaptic cleft.[1][2] Its primary active metabolite, norfluoxetine, is formed through N-demethylation in the liver and also acts as a potent serotonin reuptake inhibitor.[1][3] Understanding the distinct pharmacological properties of both parent drug and metabolite is crucial for a comprehensive assessment of its overall clinical efficacy and duration of action.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of fluoxetine and norfluoxetine, along with their respective enantiomers, have been extensively evaluated in various in vitro and in vivo models. The data consistently demonstrates that both compounds are potent inhibitors of the serotonin transporter. Notably, the S-enantiomer of norfluoxetine exhibits significantly higher potency compared to its R-enantiomer.

CompoundParameterValueSpecies/SystemReference
S-Norfluoxetine pKi (5-HT Uptake)7.86Rat Brain[4]
Ki (5-HT Uptake)14 nMRat Brain[4]
pKi ([³H]paroxetine binding)8.88Rat Brain[4]
Ki ([³H]paroxetine binding)1.3 nMRat Brain[4]
ED₅₀ (i.p.)3.8 mg/kgRat[5]
ED₅₀ (i.p.)0.82 mg/kgMouse[5]
ED₅₀ (s.c.)4.7 mg/kgRat[4]
ED₅₀ (oral)9 mg/kgRat[4]
R-Norfluoxetine Potency vs. S-Norfluoxetine~20-22 times less potentRat Brain[4]
ED₅₀ (i.p.)> 20 mg/kgRat[5]
ED₅₀ (i.p.)8.3 mg/kgMouse[5]
Fluoxetine (racemic) IC₅₀9.58 nMRat Brain Synaptosomes[6]
IC₅₀7.3 nMhSERT-HEK293 cells[6]
IC₅₀15.8 nMJAR cells[6]
IC₅₀46 nMJAR cells[6]

Stereoselectivity in Serotonin Reuptake Inhibition

A critical aspect of norfluoxetine's pharmacology is its stereoselectivity. While the enantiomers of fluoxetine have relatively similar potencies as serotonin uptake inhibitors, the enantiomers of norfluoxetine exhibit markedly different activities.[5] S-norfluoxetine is the more potent enantiomer, responsible for the persistent and selective inhibition of serotonin uptake in vivo.[4][7] In contrast, R-norfluoxetine is significantly less active.[4][5] This pronounced difference in potency underscores the importance of considering the stereochemistry of metabolites in drug development.

Experimental Protocols

The characterization of fluoxetine and norfluoxetine as serotonin reuptake inhibitors relies on well-established experimental assays. The following is a detailed protocol for a typical in vitro serotonin reuptake inhibition assay using either cell lines expressing the human serotonin transporter (hSERT) or synaptosomal preparations.

In Vitro Serotonin Reuptake Inhibition Assay

1. Materials and Reagents:

  • HEK293 cells stably expressing hSERT or rat brain synaptosomes.

  • Culture medium (for cell-based assays).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Wash buffer (e.g., ice-cold saline).

  • Radiolabeled serotonin: [³H]Serotonin ([³H]5-HT).

  • Test compounds (fluoxetine, norfluoxetine) and a reference SERT inhibitor (e.g., paroxetine).

  • Scintillation cocktail and a microplate scintillation counter.

2. Cell Culture (for cell-based assay):

  • HEK293-hSERT cells are cultured in appropriate media and conditions.

  • Cells are seeded into 96-well plates to achieve a confluent monolayer on the day of the assay.[8]

3. Synaptosome Preparation (for synaptosomal assay):

  • Rodent brain tissue (e.g., cortex, hippocampus) is homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet synaptosomes, which are then resuspended in assay buffer.

4. Assay Procedure:

  • Pre-incubation: The cell monolayer is washed and pre-incubated with KRH buffer at 37°C.[8]

  • Compound Addition: Serial dilutions of the test and reference compounds are added to the wells. Control wells for total uptake (vehicle) and non-specific uptake (a high concentration of a known SERT inhibitor) are included.[8]

  • Initiation of Reuptake: The reaction is initiated by adding [³H]Serotonin at a concentration near its Michaelis-Menten constant (Km).[6][8]

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 10-20 minutes).[8]

  • Termination: The assay is stopped by rapidly aspirating the buffer and washing the cells multiple times with ice-cold wash buffer to remove unincorporated radioligand.[8]

  • Detection: Cells are lysed, and a scintillation cocktail is added. The radioactivity in each well is measured using a microplate scintillation counter.[8]

5. Data Analysis:

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.[8]

  • The percent inhibition for each compound concentration is determined.

  • IC₅₀ values (the concentration of the compound that inhibits 50% of specific serotonin uptake) are calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro serotonin reuptake inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_cells Cell Seeding / Synaptosome Prep pre_incubation Pre-incubation (37°C) prep_cells->pre_incubation prep_compounds Serial Dilution of Compounds add_compounds Add Test/Reference Compounds prep_compounds->add_compounds prep_ligand Prepare [3H]Serotonin initiate_uptake Add [3H]Serotonin prep_ligand->initiate_uptake pre_incubation->add_compounds add_compounds->initiate_uptake incubation Incubation (37°C) initiate_uptake->incubation terminate Terminate & Wash incubation->terminate detection Scintillation Counting terminate->detection calculation Calculate % Inhibition detection->calculation analysis Determine IC50 Values calculation->analysis

Caption: Workflow for an in vitro serotonin reuptake inhibition assay.

Mechanism of Action: Interaction with the Serotonin Transporter

Both fluoxetine and norfluoxetine act as competitive inhibitors at the serotonin transporter.[2] They bind to SERT, preventing the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2] This leads to an increased concentration and prolonged availability of serotonin in the synapse, enhancing serotonergic neurotransmission. The binding of fluoxetine to SERT can be modulated by chloride ions and is associated with conformational changes in the transporter protein.[9][10]

signaling_pathway cluster_presynaptic Presynaptic Neuron serotonin Serotonin (5-HT) sert SERT serotonin->sert Binds to reuptake 5-HT Reuptake sert->reuptake Mediates fluoxetine Fluoxetine / Norfluoxetine fluoxetine->sert Inhibits

References

Safety Operating Guide

Proper Disposal of (S)-Norfluoxetine-d5 (phenyl-d5): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling (S)-Norfluoxetine-d5 (phenyl-d5) must adhere to strict disposal protocols to ensure personnel safety and environmental protection. As a deuterated analog of norfluoxetine, a metabolite of the antidepressant fluoxetine (B1211875), this compound is considered hazardous and requires disposal through a licensed waste management company. The safety data for the labeled compound is often limited, thus it is prudent to assume its hazards are similar to the unlabeled parent compound.[1]

(S)-Norfluoxetine-d5 (phenyl-d5) should be treated as a hazardous chemical waste. It is crucial to prevent its release into the environment as fluoxetine and its metabolites are very toxic to aquatic life with long-lasting effects.[2] Disposal must comply with all federal, state, and local regulations.

Hazard Summary

While specific toxicological data for (S)-Norfluoxetine-d5 is not extensively available, the hazards are inferred from its parent compound, norfluoxetine, and similar labeled compounds.[1]

Hazard TypeDescription
Acute Toxicity (Oral) Harmful if swallowed.[2][3]
Eye Damage/Irritation Causes serious eye damage.[2][4]
Skin Irritation May cause skin irritation.
Respiratory Irritation May cause respiratory tract irritation.
Specific Target Organ Toxicity May cause drowsiness or dizziness. May cause damage to organs through prolonged or repeated exposure.[2][4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of (S)-Norfluoxetine-d5 (phenyl-d5) in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Eye Protection: Safety goggles or a face shield.[1]

  • Body Protection: A laboratory coat is mandatory.[5] For larger quantities or in case of a spill, impervious clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is possible, a NIOSH-approved respirator may be required.[5]

2. Waste Segregation and Collection:

  • Do not mix (S)-Norfluoxetine-d5 (phenyl-d5) with other waste streams.[2]

  • Collect waste material in its original container or a clearly labeled, sealed container suitable for hazardous chemical waste.[2][6]

  • Label the container with the full chemical name: "(S)-Norfluoxetine-d5 (phenyl-d5)" and appropriate hazard symbols.

3. Spill Management: In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1][6]

  • Containment: For solid spills, avoid generating dust.[6] Gently sweep or vacuum up the material. A HEPA-filtered vacuum is recommended.[6] For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.[6]

  • Collection: Carefully transfer the spilled material and absorbent into a labeled, sealed container for hazardous waste.[1][6]

  • Decontamination: Wash the spill area thoroughly.[6] Decontaminate and launder all protective clothing before reuse.[6]

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) officer.

4. Final Disposal:

  • Licensed Disposal Company: The primary method for disposal is through a licensed and approved waste disposal company.[1][2][3]

  • Do Not Dispose Down the Drain: Due to its high aquatic toxicity, this compound must not be disposed of in the sewer system.

  • Follow Regulations: Ensure all disposal activities are in strict accordance with federal, state, and local environmental regulations.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for (S)-Norfluoxetine-d5 (phenyl-d5).

G cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Fume Hood A->B C Collect Waste in Designated Container B->C K DO NOT Pour Down Drain B->K D Label Container Clearly (Chemical Name & Hazards) C->D E Store Securely for Pickup D->E I Arrange Pickup by Licensed Waste Contractor E->I Spill Spill Occurs F Evacuate & Ventilate Spill->F G Absorb & Contain Spill F->G H Collect Spill Waste G->H H->C Add to Waste Container J Document Waste Transfer I->J

Caption: Workflow for the safe disposal of (S)-Norfluoxetine-d5.

References

Personal protective equipment for handling (S)-Norfluoxetine-d5 (phenyl-d5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (S)-Norfluoxetine-d5 (phenyl-d5), a labeled metabolite of Fluoxetine used as a selective serotonin (B10506) reuptake inhibitor for research purposes.[1][2][3] Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to potent pharmaceutical compounds. Below is a summary of the recommended PPE for handling (S)-Norfluoxetine-d5 (phenyl-d5).

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes are required to guard against splashes or spills of hazardous materials.[4]
Face ShieldWorn over safety goggles for full facial protection, especially when there is a significant risk of splashing.[4]
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals to minimize the risk of exposure.[5]
Body Protection Disposable Coveralls"Bunny suits" or coveralls made from materials like Tyvek® offer head-to-toe protection against chemical splashes and dust.[4][5][6]
Dedicated Lab CoatA lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.
Respiratory Protection Reusable Half or Full-Facepiece RespiratorUse with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory to ensure effectiveness.[5]
Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol generation, offering a higher assigned protection factor.[5][7]
Foot Protection Disposable Shoe CoversTo be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling potent compounds like (S)-Norfluoxetine-d5 (phenyl-d5).

2.1. Preparation

  • Designated Area: All handling of the compound must occur in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.

  • Decontamination Station: Ensure a decontamination solution and a spill kit appropriate for chemical hazards are readily available.[5]

  • Waste Disposal: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste.[5]

  • PPE Donning: Put on all required PPE in the correct sequence in a clean, designated anteroom before entering the handling area.[5]

2.2. Handling

  • Weighing and Aliquoting: Use a closed system for weighing and transferring the compound whenever possible to minimize exposure.[5] If handling the substance as a powder, use gentle scooping techniques to avoid generating dust.

  • Container Management: Keep the container tightly sealed when not in use. The compound is noted to be hygroscopic and should be stored under an inert atmosphere.[2][8]

  • Spill Management: In case of a spill, immediately alert others in the vicinity. Use the prepared spill kit, working from the outside of the spill inward. All materials used for cleanup must be disposed of as hazardous waste.[5]

2.3. Post-Handling

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[5]

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[5]

Disposal Plan

Proper disposal of (S)-Norfluoxetine-d5 (phenyl-d5) and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, coveralls, shoe covers, and cleaning materials, must be placed in a sealed, clearly labeled hazardous waste container.

  • Unused Compound: Unused or waste (S)-Norfluoxetine-d5 (phenyl-d5) should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Deuterated Waste: While deuterium (B1214612) itself is not considered a significant environmental hazard, the chemical properties of the compound it is attached to dictate the disposal method.[9] Some facilities may have specific protocols for recycling or managing deuterated waste.[10][11] Consult with your institution's environmental health and safety (EHS) department for specific guidance on the disposal of deuterated compounds.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of (S)-Norfluoxetine-d5 (phenyl-d5) from receipt to disposal.

A Receiving and Storage (2-8°C, Hygroscopic, Under Inert Atmosphere) B Preparation (Designated Area, Decontamination & Waste Setup) A->B C PPE Donning (Anteroom) B->C D Handling (Weighing, Aliquoting in Fume Hood/Glove Box) C->D E Experimentation D->E H Waste Disposal (Hazardous & Deuterated Waste Streams) D->H Spill/Contaminated Materials F Decontamination (Surfaces & Equipment) E->F G PPE Doffing (Designated Area) F->G G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.